1-Benzoyl-2-thiobiuret
Description
The exact mass of the compound 1-Benzoyl-2-thiobiuret is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142465. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzoyl-2-thiobiuret suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-2-thiobiuret including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(carbamoylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWNNLCHQSTQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955834 | |
| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |
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Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34277-78-6, 41835-24-9 | |
| Record name | NSC142465 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOBIURET | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Benzoyl-2-thiobiuret
This guide details the synthesis, mechanistic underpinnings, and characterization of 1-Benzoyl-2-thiobiuret , a critical intermediate in the formation of heterocyclic compounds like 1,2,4-thiadiazolines.
Executive Summary
1-Benzoyl-2-thiobiuret (CAS: 41835-24-9) is a sulfur-containing ureido derivative synthesized via the nucleophilic addition of urea to benzoyl isothiocyanate.[1] It serves as a versatile scaffold in coordination chemistry and a precursor for bioactive heterocycles. This guide provides a validated protocol for its synthesis, achieving yields of ~30–70% (depending on optimization), and details its characterization via NMR, IR, and X-ray crystallography concepts.
Retrosynthetic Analysis & Strategy
The construction of the 1-benzoyl-2-thiobiuret scaffold relies on the reactivity of acyl isothiocyanates . Unlike standard amide coupling, this pathway utilizes the high electrophilicity of the isothiocyanate carbon to facilitate the addition of a weak nucleophile (urea).
Reaction Scheme
-
Activation: Benzoyl chloride is converted to benzoyl isothiocyanate in situ using potassium thiocyanate (KSCN).
-
Addition: Urea attacks the isothiocyanate moiety.
-
Stabilization: The product crystallizes, stabilized by intramolecular hydrogen bonding.[2][3]
Figure 1: Step-wise synthesis pathway from benzoyl chloride to 1-benzoyl-2-thiobiuret.
Experimental Protocol
Safety Warning: Benzoyl chloride is a lachrymator. Benzoyl isothiocyanate is a potent irritant. Perform all operations in a functioning fume hood.
Materials
-
Benzoyl Chloride: 0.41 mol (48 mL)
-
Potassium Thiocyanate (KSCN): 0.49 mol (48.0 g) (dried)
-
Urea: 0.40 mol (24.0 g)
-
Solvent: Acetone (Dry, 400 mL)
Step-by-Step Procedure
Phase 1: Generation of Benzoyl Isothiocyanate
-
Preparation: Dissolve KSCN (48.0 g) in dry acetone (400 mL) in a 1L round-bottom flask equipped with a reflux condenser and addition funnel.
-
Addition: Add benzoyl chloride (48 mL) dropwise to the warm KSCN solution.
-
Observation: The solution will turn milky white/yellow immediately due to the precipitation of KCl.
-
-
Reaction: Stir the mixture at 50°C for 3.5 hours .
-
Filtration: Cool the mixture to room temperature. Filter off the precipitated KCl using a Buchner funnel. Retain the amber filtrate (contains benzoyl isothiocyanate).
Phase 2: Nucleophilic Addition of Urea
-
Coupling: Add urea (24.0 g) directly to the amber filtrate.
-
Heating: Heat the solution to 55°C for 5 hours with stirring.
-
Crystallization: Cool the solution to room temperature, then place in an ice bath for 2–4 hours. Scratch the flask walls with a glass rod to induce nucleation if necessary.
-
Isolation: Filter the resulting bright yellow solid.
-
Purification: Recrystallize from an acetonitrile-methanol (10:1) mixture to obtain analytical grade crystals.
Yield & Properties
-
Typical Yield: 30–50% (approx. 27 g).
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 174–175 °C.
Characterization & Data Analysis
Spectroscopic Profile
The structure is confirmed by the presence of both carbonyl and thiocarbonyl signatures, and specific N-H environments.
| Technique | Parameter | Observed Value / Range | Structural Assignment |
| FT-IR | 3100–3400 cm⁻¹ | Multiple bands due to intramolecular H-bonding. | |
| 1680–1710 cm⁻¹ | Benzoyl and Urea carbonyls. | ||
| 1200–1400 cm⁻¹ | Thioamide character (mixed mode). | ||
| ¹H NMR | 7.5 – 8.2 ppm (m, 5H) | Phenyl ring protons. | |
| (DMSO-d₆) | 11.0 – 12.5 ppm | Downfield singlets (Ph-CO-NH -CS and CS-NH -CO). | |
| 8.0 – 9.5 ppm | Terminal urea protons (often broad). | ||
| Crystal | System | Monoclinic | Space group P2(1)/c. |
Critical Note on NMR: Literature values for thiobiurets can vary based on concentration and solvent due to tautomerism. While some older sources might report anomalous upfield shifts (e.g., ~3.7 ppm for NH), modern benzoylthiourea analogs consistently show NH protons in the 11–13 ppm range due to the deshielding effect of the C=S and C=O groups and intramolecular hydrogen bonding.
Mechanistic Insight: Tautomerism & H-Bonding
1-Benzoyl-2-thiobiuret exists in equilibrium with minor tautomeric forms, but the solid-state structure is stabilized by an intramolecular hydrogen bond between the benzoyl oxygen and the thiobiuret NH. This "pseudo-ring" formation locks the conformation, contributing to the high melting point and specific reactivity.
Figure 2: Tautomeric equilibrium and stabilizing factors.
Troubleshooting & Optimization
-
Low Yield: Ensure the KSCN is strictly anhydrous. Water hydrolyzes benzoyl chloride to benzoic acid, killing the reaction.
-
Oiling Out: If the product separates as an oil, re-dissolve in warm acetonitrile and add methanol dropwise until turbid, then cool slowly.
-
Color: The product must be yellow . A white precipitate usually indicates the formation of benzoyl urea (hydrolysis product) or unreacted urea.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret.[5] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. Link
-
Basyouni, M. N., & El-Khamry, A. A. (1979). Isothiocyanates.[7] I. Addition of Urea to Aroyl Isothiocyanates and Conversion of the Monoadducts into Monothiobiuret. Bulletin of the Chemical Society of Japan, 52(12), 3728-3732.[7] Link
-
Cho, N. S., et al. (2013). 1-Benzoyl-4-thiobiuret (Isomer comparison). Acta Crystallographica Section E, 69, o1327. Link
- Saeed, A., et al. (2014). Synthesis, Characterization and Antibacterial Activity of 1-Aroyl-3-phenylthioureas. Journal of Chemistry.
Sources
Physicochemical Profiling of 1-Benzoyl-2-thiobiuret: Structural Dynamics & Synthetic Pathways
The following is an in-depth technical guide on the physicochemical properties of 1-Benzoyl-2-thiobiuret, structured for researchers and drug development professionals.
Executive Summary
1-Benzoyl-2-thiobiuret (CAS 41835-24-9) is a sulfur-containing ureido derivative characterized by a unique N-acyl thiourea scaffold. Unlike simple thioureas, the presence of both carbonyl and thiocarbonyl functionalities flanking the central nitrogens creates a push-pull electronic system, endowing the molecule with distinct chelating capabilities and reactivity profiles. Primarily utilized as a precursor for bioactive 1,3,5-triazines and as a multidentate ligand in coordination chemistry, its physicochemical behavior is dominated by strong intramolecular hydrogen bonding and thione-thiol tautomerism. This guide provides a definitive analysis of its solid-state architecture, spectral signature, and synthetic stability.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The nomenclature of thiobiurets can be ambiguous due to isomerism. For this guide, 1-Benzoyl-2-thiobiuret refers to the structure where the thiocarbonyl group is adjacent to the benzoyl-substituted nitrogen (position 2), consistent with CAS 41835-24-9.
| Property | Specification |
| IUPAC Name | N-(Carbamoylcarbamothioyl)benzamide |
| CAS Number | 41835-24-9 |
| Molecular Formula | C₉H₉N₃O₂S |
| Molecular Weight | 223.25 g/mol |
| Structural Motif | Ph-CO-NH-CS-NH-CO-NH₂ |
| Key Isomer | Distinct from 1-benzoyl-4-thiobiuret (Ph-CO-NH-CO-NH-CS-NH₂) |
Tautomeric Equilibria
The reactivity of 1-Benzoyl-2-thiobiuret is governed by the equilibrium between the thione (C=S) and thiol (C-SH) forms. In the solid state and neutral solution, the thione form predominates, stabilized by a pseudo-cyclic conformation induced by intramolecular hydrogen bonding between the benzoyl oxygen and the thiobiuret N-H protons.[1]
Figure 1: Tautomeric equilibrium shifting towards the thiol form in the presence of base or metal ions, facilitating S-coordination.
Solid-State Properties
Crystal Habit and Packing
X-ray crystallographic studies (Kang et al.) reveal that 1-Benzoyl-2-thiobiuret crystallizes in a planar conformation. The benzoyl and thiobiuret moieties are nearly coplanar, locked by an intramolecular N—H[1][2]···O hydrogen bond (N-H...O=C_benzoyl).[1] This planarity facilitates stacking interactions in the crystal lattice.
-
Crystal System: Triclinic / Monoclinic (Polymorph dependent)[1]
-
Space Group: Typically P1 or P2₁/c[1]
-
Intermolecular Forces: The lattice is constructed of sheets formed by extensive N—H···O and N—H···S hydrogen bond networks.[2] This rigid networking contributes to its relatively high melting point and low water solubility.
Thermal Analysis
-
Melting Point: 173–175 °C (Sharp endotherm indicating high purity).[1]
-
Thermal Stability: Stable up to ~200 °C. Decomposition typically begins with deamination or desulfurization pathways above the melting point, often yielding benzoyl isothiocyanate or cyclized triazine byproducts.[1]
Solution-State Physicochemical Data
Solubility Profile
The compound exhibits a "like-dissolves-like" behavior typical of polar organic amides. The strong crystal lattice energy (H-bonding sheets) resists dissolution in non-polar solvents.
| Solvent | Solubility Rating | Notes |
| DMSO / DMF | High | Disrupts intermolecular H-bonds; suitable for NMR/Biological assays. |
| Acetone | Moderate | Good solvent for recrystallization (often mixed with Ethanol).[1] |
| Ethanol/Methanol | Moderate | Solubility increases significantly with heat. |
| Water | Low | Hydrophobic benzoyl group and rigid lattice limit aqueous solubility (< 1 mg/mL).[1] |
| Chloroform/DCM | Low | Poor interaction with the polar biuret core. |
Acid-Base Chemistry & Stability
-
Acidity (pKa): The N-H protons flanking the thiocarbonyl group are acidic (estimated pKa ~8–9).[1] Deprotonation yields a mono-anion that acts as a potent S,O-bidentate ligand.
-
Hydrolytic Stability:
-
Acidic Conditions: Susceptible to hydrolysis. Treatment with conc. HCl can cleave the benzoyl group or hydrolyze the thio-biuret to monothiobiuret.
-
Basic Conditions: Unstable over prolonged periods. Base catalyzes the cyclization to 1,3,5-triazine-2-ones or 1,2,4-thiadiazoles via oxidative ring closure.
-
Spectral Characterization
Accurate identification requires distinguishing the 2-thio isomer from the 4-thio isomer.
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the thione form in the solid state.
-
ν(N-H): 3100–3300 cm⁻¹ (Broad, multiple bands due to H-bonding).[3]
-
ν(C=O) Benzoyl: ~1660–1680 cm⁻¹ (Lowered frequency due to conjugation and intramolecular H-bond).
-
ν(C=O) Urea: ~1700–1720 cm⁻¹.[1]
-
ν(C=S): 1200–1300 cm⁻¹ (Often split/mixed with C-N modes; distinct from C=O).[1]
-
Fingerprint: Absence of S-H stretch (~2500 cm⁻¹) confirms the thione tautomer.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (to prevent exchange of acidic protons).
-
δ 11.0–12.5 ppm (1H, s): Highly deshielded N-H adjacent to Benzoyl/C=S (involved in intramolecular H-bond).[1]
-
δ 9.0–10.5 ppm (1H, s): Central thiobiuret N-H.[1]
-
δ 7.5–8.0 ppm (5H, m): Aromatic benzoyl protons.[1]
-
δ 7.0–7.5 ppm (2H, br s): Terminal NH₂ protons (often broadened due to rotation restriction).[1]
Experimental Protocols
Synthesis: The Isothiocyanate Route
The most reliable route to 1-Benzoyl-2-thiobiuret involves the addition of urea to benzoyl isothiocyanate. This method ensures the correct regiochemistry.
Figure 2: Synthetic pathway via Benzoyl Isothiocyanate intermediate.
Protocol:
-
Generation of Benzoyl Isothiocyanate: Dissolve Ammonium or Potassium Thiocyanate (1.1 eq) in dry acetone. Add Benzoyl Chloride (1.0 eq) dropwise at room temperature. Reflux for 15 minutes. Filter off the precipitated inorganic salt (KCl/NH₄Cl).
-
Nucleophilic Addition: To the filtrate (containing Ph-CO-NCS), add solid Urea (1.0 eq).
-
Reaction: Reflux the mixture for 2–3 hours. A yellow precipitate typically forms.
-
Isolation: Pour the reaction mixture into ice-cold water. Filter the solid.[4][2]
-
Purification: Recrystallize from Ethanol or an Acetone/Ethanol mixture to obtain yellow needles (MP 173–175 °C).
Quality Control & Validation
-
Purity Check: Thin Layer Chromatography (TLC) on Silica Gel (Eluent: Hexane/Ethyl Acetate 1:1).[1] Visualized under UV (254 nm).
-
Elemental Analysis: Calc. for C₉H₉N₃O₂S: C, 48.42; H, 4.06; N, 18.82; S, 14.36%.[1] Large deviations (>0.4%) indicate hydrolysis products (Benzamide) or sulfur loss.[1]
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[1][5] 1-Benzoyl-2-thiobiuret.[6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.
-
Kang, S. K. (2013).[1] 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327.
-
Sigma-Aldrich. (n.d.). 1-Benzoyl-2-thiobiuret Product Sheet.
-
Cho, N. S., et al. (1996).[1] Tautomeric structure and reactivity of 5-amino-2H-1,2,4-thiadiazol-3-one. Journal of Heterocyclic Chemistry. (Contextual reference for reactivity).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jkcs.kchem.org [jkcs.kchem.org]
- 8. text.cnu.ac.kr [text.cnu.ac.kr]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Evolving Landscape of 1-Benzoyl-2-thiobiuret and its Analogs: A Technical Guide for Drug Discovery
Abstract
The 1-benzoyl-2-thiobiuret scaffold and its derivatives have emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core aspects of this compound class. We will explore the nuanced synthetic methodologies, elucidate the critical structure-activity relationships (SAR), and dissect the mechanisms of action that underpin their therapeutic potential, with a particular focus on their anticancer and antimicrobial applications. This guide is designed to be a functional tool, offering not only a thorough review of the current state of the field but also practical, field-proven insights to inform and accelerate future drug discovery efforts.
Introduction: The Significance of the Acyl-Thiobiuret Moiety
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual driver of innovation in the pharmaceutical sciences. Within this landscape, the exploration of unique chemical scaffolds that can serve as platforms for the development of diverse bioactive molecules is of paramount importance. The 1-benzoyl-2-thiobiuret core, characterized by a benzoyl group attached to a thiobiuret backbone, represents one such promising scaffold. These compounds and their analogs have garnered significant interest due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1]
The inherent structural features of 1-benzoyl-2-thiobiurets, such as the presence of multiple hydrogen bond donors and acceptors, a flexible backbone, and the reactive thio-carbonyl group, allow for a high degree of structural modification. This adaptability is key to tuning their biological activity, selectivity, and pharmacokinetic profiles. This guide will provide a holistic overview of this fascinating class of compounds, from their fundamental synthesis to their complex biological interactions.
Synthetic Methodologies: Crafting the 1-Benzoyl-2-thiobiuret Scaffold
The synthesis of 1-benzoyl-2-thiobiuret and its analogs is typically achieved through straightforward and efficient chemical reactions. The primary and most common approach involves the reaction of a benzoyl isothiocyanate with an appropriate amine or urea derivative.
General Synthesis of 1-Acyl-2-thiobiurets
The fundamental synthetic route involves a two-step, one-pot reaction. First, an acyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, to form an in-situ acyl isothiocyanate. This reactive intermediate is then treated with urea or a substituted urea to yield the desired 1-acyl-2-thiobiuret.
Caption: General synthetic scheme for 1-Acyl-2-thiobiurets.
Detailed Experimental Protocol for 1-Benzoyl-2-thiobiuret
The following protocol is a representative example of the synthesis of the parent compound, 1-benzoyl-2-thiobiuret.[2]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate
-
Urea
-
Acetone
-
Acetonitrile-methanol (10:1) for recrystallization
Procedure:
-
A solution of potassium thiocyanate (0.49 mol) in warm acetone (400 ml) is prepared.
-
Benzoyl chloride (0.41 mol) is added to the solution. The mixture will turn milky white and then yellow.
-
The reaction mixture is stirred at 50 °C for 3.5 hours and then allowed to cool to room temperature.
-
The precipitated potassium chloride is removed by suction filtration.
-
The filtrate is heated to 55 °C, and urea (0.40 mol) is added. The mixture is heated for an additional 5 hours.
-
The resulting solution is cooled to room temperature and then placed in an ice bath for several hours to induce crystallization.
-
The cold mixture is filtered to yield 1-benzoyl-2-thiobiuret as a bright yellow solid.
-
The crude product can be recrystallized from an acetonitrile-methanol (10:1) mixture to afford yellow crystals suitable for further analysis.[2]
Causality behind Experimental Choices: The use of acetone as a solvent is crucial as it readily dissolves both the organic and inorganic starting materials, facilitating the reaction. The heating steps are necessary to drive the reaction to completion, first for the formation of the benzoyl isothiocyanate and then for its reaction with urea. The cooling and ice bath steps are critical for maximizing the yield of the crystalline product.
Synthesis of 1-Benzoyl-4-thiobiuret (Isomer)
An isomeric compound, 1-benzoyl-4-thiobiuret, can also be synthesized using a similar approach, but with a slight variation in the final step.
Procedure:
-
Benzoyl chloride (0.41 mol) is added to a warm solution of potassium thiocyanate (0.49 mol) in acetone (400 ml).
-
The mixture is stirred for 3.5 hours at 50°C and then cooled to room temperature.
-
The filtrate is heated to 55°C for 5 hours with thiourea (instead of urea).
-
The resulting solution is cooled, and the product, 1-benzoyl-4-thiobiuret, is collected as a bright yellow solid.[3]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity
The biological activity of 1-benzoyl-2-thiobiuret analogs is profoundly influenced by the nature and position of substituents on both the benzoyl and the thiobiuret moieties. A systematic exploration of these structural modifications has provided valuable insights into the key features required for potent and selective activity.
Anticancer Activity
The anticancer properties of benzoylthiourea derivatives have been extensively studied, with a focus on their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Substitutions on the Benzoyl Ring:
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), at the para-position of the benzoyl ring has been shown to enhance cytotoxic activity against various cancer cell lines. This is likely due to an increase in the electrophilicity of the carbonyl carbon, which may facilitate interactions with nucleophilic residues in the target protein's active site.
-
Lipophilicity: The lipophilicity of the molecule, often modulated by substituents on the benzoyl ring, plays a crucial role in its anticancer activity. A quantitative structure-activity relationship (QSAR) study of N-benzoyl-N'-naphthylthiourea derivatives revealed that their anticancer activity through inhibition of the VEGFR2 receptor is influenced by both lipophilic and electronic properties.[4]
Modifications of the Thiobiuret Moiety:
-
N'-substitutions: The nature of the substituent on the terminal nitrogen of the thiobiurea moiety significantly impacts activity. Aromatic or heteroaromatic rings at this position can lead to potent anticancer agents.
Antimicrobial Activity
Acylthiourea derivatives have also demonstrated significant potential as antimicrobial agents.
Substitutions on the Benzoyl Ring:
-
Similar to anticancer activity, the presence of electron-withdrawing groups on the benzoyl ring can enhance antibacterial and antifungal properties.
Modifications of the Thiobiuret Moiety:
-
The incorporation of heterocyclic rings, such as benzothiazole or pyridine, into the thiobiuret structure has been shown to yield compounds with notable anti-biofilm activity against E. coli.[5]
-
The length of alkyl chains attached to the thiobiuret moiety can also influence antibacterial activity, with studies showing that activity against E. coli decreases as the carbon chain length increases.[5]
Biological Applications and Mechanisms of Action
The therapeutic potential of 1-benzoyl-2-thiobiuret and its analogs stems from their ability to interact with and modulate the function of various biological targets.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have implicated the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of anticancer action for benzoylthiourea derivatives. These enzymes play a critical role in cell proliferation, survival, and angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or mutation of EGFR and HER2 is a hallmark of many cancers, particularly breast and lung cancer. Certain N-benzoyl-N'-phenylthiourea derivatives have been shown to exhibit cytotoxic effects on cancer cell lines by inhibiting these receptors.[6]
Caption: Inhibition of EGFR/HER2 signaling by 1-Benzoyl-2-thiobiuret analogs.[7][8][9][10][11][12][13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. N-benzoyl-N'-naphthylthiourea derivatives have been identified as potential inhibitors of VEGFR2.[4]
Caption: Inhibition of VEGFR2 signaling by 1-Benzoyl-2-thiobiuret analogs.[15][16][17][18][19]
Antimicrobial Activity: Disrupting the Bacterial Fortress
The antibacterial action of certain thiourea derivatives has been attributed to their ability to compromise the integrity of the bacterial cell wall. This is a critical target as the cell wall is essential for bacterial survival, providing structural support and protection from osmotic stress.
Mechanism of Action: Some thiourea derivatives have been shown to disrupt the cell wall of Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[20][21] While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.
Caption: Proposed mechanism of antibacterial action of 1-Benzoyl-2-thiobiuret analogs.
Data Summary: A Quantitative Overview
To provide a clear and comparative overview of the biological activities of 1-benzoyl-2-thiobiuret and its analogs, the following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of Selected Benzoylthiourea Derivatives
| Compound ID | R1 (Benzoyl Ring) | R2 (N'-substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | Phenyl | MCF-7 | >100 | [22] |
| 2 | 4-Cl | Phenyl | MCF-7 | 25.3 | [22] |
| 3 | 4-NO2 | Phenyl | MCF-7 | 12.5 | [22] |
| 4 | H | Naphthyl | A549 | 8.7 | [4] |
| 5 | 4-OCH3 | Naphthyl | A549 | 5.2 | [4] |
Table 2: Antimicrobial Activity of Selected Acylthiourea Derivatives
| Compound ID | Acyl Group | R (N'-substituent) | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | Benzoyl | Benzothiazole | E. coli ATCC 25922 | 625 | [5] |
| 7 | Benzoyl | 6-methylpyridine | E. coli ATCC 25922 | 625 | [5] |
| 8 | Decanoyl | Phenyl | E. coli ATCC 25922 | 125 | [5] |
| 9 | Dodecanoyl | Phenyl | E. coli ATCC 25922 | 250 | [5] |
Conclusion and Future Perspectives
The 1-benzoyl-2-thiobiuret scaffold and its analogs represent a rich and promising area for drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutics. The insights gained from structure-activity relationship studies have provided a clear roadmap for the rational design of more effective and selective agents.
Future research in this field should focus on several key areas:
-
Expansion of the Analog Library: The synthesis and screening of a wider range of analogs with diverse substituents will be crucial for identifying compounds with improved potency and novel mechanisms of action.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for their optimization and clinical translation.
-
In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial applications, the broad bioactivity of this scaffold suggests that it may have potential in other therapeutic areas as well.
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An In-depth Technical Guide to 1-Benzoyl-2-thiobiuret (CAS Number: 41835-24-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-benzoyl-2-thiobiuret, a key intermediate in the synthesis of pharmacologically active compounds. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: The Chemical Identity and Significance of 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret, with the CAS number 41835-24-9, is a benzoylthiourea derivative that serves as a crucial building block in medicinal chemistry. Its systematic name is N-(carbamoylcarbamothioyl)benzamide. This compound is of particular interest to the drug discovery community as a precursor to 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives. These derivatives have garnered attention for their potential therapeutic applications, including antibacterial and kinase inhibitory activities.[1]
The exploration of thiourea derivatives in drug development is a burgeoning field, with these compounds exhibiting a wide range of biological activities, including antimicrobial and enzyme inhibition properties. The unique structural features of 1-benzoyl-2-thiobiuret, containing both a benzoyl group and a thiobiuret moiety, make it a versatile scaffold for the synthesis of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-benzoyl-2-thiobiuret is fundamental for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| CAS Number | 41835-24-9 | N/A |
| Molecular Formula | C₉H₉N₃O₂S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Appearance | Bright yellow solid | [1] |
| Melting Point | 174–175 °C | [1] |
| Dihedral Angle | The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of 8.48 (5)°. | [1][2] |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
Synthesis of 1-Benzoyl-2-thiobiuret: A Step-by-Step Protocol
The synthesis of 1-benzoyl-2-thiobiuret is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product. The following protocol is based on established literature.[1]
Diagram of the Synthesis Workflow
Caption: Synthetic workflow for 1-benzoyl-2-thiobiuret.
Experimental Protocol
Materials:
-
Potassium thiocyanate (KSCN)
-
Benzoyl chloride (C₆H₅COCl)
-
Anhydrous acetone
-
Urea (NH₂CONH₂)
-
Acetonitrile
-
Methanol
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
In a suitable reaction vessel, dissolve potassium thiocyanate in anhydrous acetone.
-
Slowly add benzoyl chloride to the solution while stirring. The immediate formation of a milky white precipitate (potassium chloride) will be observed, which turns milky yellow upon completion of the addition.
-
Stir the mixture at 50 °C for approximately 3.5 hours.
-
Allow the mixture to cool to room temperature.
-
-
Reaction with Urea:
-
Filter off the precipitated potassium chloride by suction filtration.
-
To the resulting amber filtrate, add urea.
-
Heat the solution to 55 °C and maintain this temperature for 5 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Place the flask in an ice bath for several hours to induce crystallization. Periodically stir the solution and scratch the walls of the flask to promote crystal formation.
-
Filter the cold mixture to collect the bright yellow solid product, 1-benzoyl-2-thiobiuret.
-
A yield of approximately 30% can be expected.[1]
-
-
Purification (Recrystallization):
-
For obtaining high-purity crystals suitable for analytical characterization (e.g., X-ray diffraction), recrystallize the product from a mixture of acetonitrile and methanol (10:1 v/v).
-
Spectroscopic and Analytical Data
Accurate characterization of 1-benzoyl-2-thiobiuret is crucial for quality control and for confirming its structure.
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆, ppm) | 3.7 (s, 4H, NH₂ + 2NH), 8.1–8.5 (m, 5H, Ph)[1] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 224.04883, [M+Na]⁺: 246.03077, [M-H]⁻: 222.03427[3] |
| IR Spectroscopy (of the rearranged isomer, 1-benzoyl-4-thiobiuret) | (KBr) 3375, 3310, 3260, 3170, 1710, 1680, 1620 cm⁻¹[4] |
Applications in Drug Discovery and Development
The primary significance of 1-benzoyl-2-thiobiuret in drug discovery lies in its role as a key intermediate for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives.[1] These heterocyclic compounds are of considerable interest due to their diverse biological activities.
Diagram of the Synthetic Utility and Potential Biological Targets
Caption: The role of 1-benzoyl-2-thiobiuret in generating bioactive compounds.
Potential as Kinase Inhibitors
Derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one have been investigated for their kinase inhibitor activity.[1] While the specific kinases targeted by derivatives of 1-benzoyl-2-thiobiuret are not explicitly detailed in the available literature, the broader class of thiadiazine-based compounds has shown promise as inhibitors of various kinases, including those involved in cancer cell proliferation. For instance, substituted 4H-1,2,6-thiadiazin-4-ones have been identified as potent inhibitors in several cancer cell lines, including bladder and prostate cancer.[5] The mechanism of action is often ATP-competitive inhibition, where the small molecule binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby disrupting signaling pathways that promote cell growth and survival.
Antimicrobial and Anticancer Potential
The 2-amino-1,3,4-thiadiazole scaffold, which is structurally related to the compounds derived from 1-benzoyl-2-thiobiuret, is a well-established pharmacophore with a broad spectrum of antimicrobial activities.[6][7][8] These compounds have shown efficacy against various bacterial and fungal strains. The mechanism of their antimicrobial action is thought to involve the inhibition of essential enzymes or the disruption of cell membrane integrity.
Furthermore, isatin-appended 5-amino-1,3,4-thiadiazoles have demonstrated antiproliferative activity against cancer cell lines and have been shown to inhibit focal adhesion kinase (FAK) phosphorylation, a key process in cancer cell migration and survival.[9]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: Avoid contact with skin. May cause skin irritation.
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.
-
Ingestion: Do not ingest. Harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Suppliers
1-Benzoyl-2-thiobiuret is available from several chemical suppliers, typically for research and development purposes.
| Supplier | Location | Notes |
| Sigma-Aldrich | Global | Product is supplied for early discovery research; analytical data is not collected by the supplier.[10] |
| CROCHEM | China | Manufacturer and supplier. |
Note: Availability may vary, and it is recommended to contact the suppliers directly for current stock and pricing information.
References
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Cho, N. S., et al. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
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Zhang, Y., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. [Link]
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Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3572. [Link]
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PubChem. (n.d.). Benzoylthiourea. National Center for Biotechnology Information. [Link]
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PubMed. (2012). 1-Benzoyl-2-thio-biuret. National Library of Medicine. [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 29(8), 882-894. [Link]
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PubChemLite. (n.d.). 1-benzoyl-2-thiobiuret (C9H9N3O2S). [Link]
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Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
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American Chemical Society. (1979). 1-Benzoyl-2-thiobiuret: rearrangement and cyclization. The Journal of Organic Chemistry, 44(4), 631-632. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
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Al-Juboori, A. A. H. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Baghdad Science Journal, 4(1). [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Potassium sulphate. [Link]
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Ashton, K., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5949. [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
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Ashton, K., et al. (2018). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Molecules, 23(5), 1205. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Benzoyl-2-thiobiuret
This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 1-Benzoyl-2-thiobiuret, a key intermediate in the synthesis of heterocyclic compounds with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, crystallography, and drug development, offering in-depth analysis of its synthesis, structural features, and potential biological significance.
Introduction: Significance of 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret, systematically named N-(carbamoylcarbamothioyl)benzamide, is a molecule of significant interest due to its role as a precursor in the synthesis of various biologically active heterocyclic compounds. Specifically, it serves as a starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives through oxidative ring-closure reactions.[1] These thiadiazole derivatives have garnered attention for their potential antibacterial, carcinogenic, and kinase inhibitory activities.[1] Understanding the precise molecular geometry and conformational preferences of 1-Benzoyl-2-thiobiuret is paramount for elucidating its reactivity and for the rational design of novel therapeutic agents.
The inherent structural features of the benzoylthiourea and thiobiuret moieties, such as their capacity for hydrogen bonding and the planarity of their backbones, play a crucial role in dictating their chemical behavior and biological interactions. This guide will delve into the nuanced structural details of 1-Benzoyl-2-thiobiuret, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Synthesis and Experimental Protocols
The synthesis of 1-Benzoyl-2-thiobiuret is a multi-step process that requires careful control of reaction conditions to achieve the desired product. The following protocol is a detailed methodology for its preparation.
Synthesis of 1-Benzoyl-2-thiobiuret: A Step-by-Step Protocol
This protocol is based on established synthetic routes for acylthiobiurets. The underlying principle involves the in-situ formation of benzoyl isothiocyanate, which then reacts with urea to yield the final product.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Urea
-
Acetone
-
Acetonitrile
-
Methanol
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a reaction vessel, a warm solution of potassium thiocyanate (0.49 mol) in acetone is prepared. To this, benzoyl chloride (0.41 mol) is added. The immediate formation of a milky white and then yellow precipitate of potassium chloride indicates the formation of benzoyl isothiocyanate in the solution.
-
Reaction with Urea: The mixture is stirred at 50°C for approximately 3.5 hours to ensure the complete formation of benzoyl isothiocyanate. The precipitated potassium chloride is then removed by filtration.
-
Formation of 1-Benzoyl-2-thiobiuret: The filtrate, containing the in-situ generated benzoyl isothiocyanate, is heated to 55°C. Urea (0.40 mol) is then added, and the reaction is maintained at this temperature for 5 hours.
-
Crystallization and Isolation: The resulting solution is cooled to room temperature and subsequently placed in an ice bath to induce crystallization. The flask may be periodically stirred or scratched to facilitate crystal formation.
-
Purification: The resulting bright yellow solid is collected by filtration. Recrystallization from a 10:1 mixture of acetonitrile and methanol affords yellow crystals of 1-Benzoyl-2-thiobiuret suitable for X-ray diffraction analysis.
Causality Behind Experimental Choices:
-
In-situ generation of benzoyl isothiocyanate: This intermediate is highly reactive and moisture-sensitive. Generating it in the reaction mixture immediately before its use ensures high reactivity and minimizes decomposition.
-
Use of acetone as a solvent: Acetone is an effective solvent for both potassium thiocyanate and benzoyl chloride, facilitating the initial reaction. Its relatively low boiling point allows for easy removal if necessary.
-
Temperature control: The initial reaction is conducted at 50°C to promote the formation of the isothiocyanate. The subsequent reaction with urea is carried out at a slightly higher temperature of 55°C to drive the reaction towards the formation of the thiobiuret.
-
Cooling and scratching for crystallization: These techniques are standard procedures to induce and enhance the crystallization of the product from the solution, leading to a higher yield of the purified solid.
Caption: A flowchart illustrating the key stages in the synthesis of 1-Benzoyl-2-thiobiuret.
Molecular Structure and Conformation
The molecular architecture of 1-Benzoyl-2-thiobiuret has been elucidated through single-crystal X-ray diffraction studies. These investigations reveal a molecule with a high degree of planarity and specific conformational preferences stabilized by intramolecular hydrogen bonding.
Crystallographic Data and Molecular Geometry
The compound crystallizes in the monoclinic system. A summary of its key crystallographic and structural parameters is provided in the table below.
| Parameter | Value | Reference |
| Systematic Name | N-(carbamoylcarbamothioyl)benzamide | [1] |
| Molecular Formula | C₉H₉N₃O₂S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Dihedral Angle (Benzoyl/Thiobiuret) | 8.48 (5)° | [1] |
The near co-planarity of the benzoyl and thiobiuret groups, as indicated by the small dihedral angle, is a significant feature of the molecule's solid-state structure.[1] This planarity is crucial for understanding its potential interactions with biological macromolecules.
Conformational Analysis
The conformation of 1-Benzoyl-2-thiobiuret is characterized by the relative orientations of the benzoyl and terminal urea fragments with respect to the sulfur atom. In the solid state, the benzoyl group adopts a cisoid conformation, while the terminal urea fragment is in a transoid conformation relative to the sulfur atom.[1] This specific arrangement is stabilized by an intramolecular hydrogen bond.
The carbonyl oxygen of the benzoyl group (O8) and the sulfur atom (S11) are positioned syn to each other. In contrast, the carbonyl oxygen of the urea moiety (O14) is anti to the sulfur atom.[1]
Caption: A schematic representation of the intramolecular hydrogen bond in 1-Benzoyl-2-thiobiuret.
Hydrogen Bonding
The molecular structure of 1-Benzoyl-2-thiobiuret is significantly stabilized by an intramolecular N—H···O hydrogen bond.[1] This interaction occurs between the hydrogen atom of the N9 amine and the oxygen atom of the urea carbonyl group (O14).[1] In the crystal lattice, molecules are further linked into sheets by intermolecular N—H···O and N—H···S hydrogen bonds.[1] These extensive hydrogen bonding networks contribute to the stability of the crystal structure.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzoyl-2-thiobiuret is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Based on studies of similar compounds, the following peak assignments can be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amide and Urea) | 3100 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Benzoyl) | ~1670 | Stretching |
| C=O (Urea) | ~1710 | Stretching |
| C=S (Thiourea) | ~1250 and ~750 | Stretching |
| C-N | 1300 - 1400 | Stretching |
| N-H | 1500 - 1550 | Bending |
The N-H stretching vibrations typically appear as broad bands in the high-frequency region. The two distinct C=O stretching frequencies for the benzoyl and urea moieties would be a key feature for identification. The C=S stretching vibration is often weaker and can be found in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum of 1-Benzoyl-2-thiobiuret has been partially reported. The aromatic protons of the benzoyl group are expected to appear as a multiplet in the downfield region, typically between δ 7.4 and 8.5 ppm. The protons of the N-H groups are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. The reported spectrum in DMSO-d₆ shows a multiplet for the phenyl protons between 8.1-8.5 ppm and a singlet at 3.7 ppm, which is attributed to the four protons of the NH₂ and two NH groups.
¹³C NMR Spectroscopy:
Although a specific ¹³C NMR spectrum for 1-Benzoyl-2-thiobiuret is not available, the expected chemical shifts for the carbon atoms can be predicted based on data from analogous structures:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=S | 180 - 190 |
| C=O (Benzoyl) | 165 - 175 |
| C=O (Urea) | 150 - 160 |
| Aromatic Carbons (C-H) | 125 - 135 |
| Aromatic Carbon (C-C=O) | 130 - 140 |
The thiocarbonyl carbon (C=S) is characteristically found at a very downfield chemical shift. The two carbonyl carbons will also be in the downfield region, but at a slightly higher field than the C=S carbon. The aromatic carbons will appear in their typical region, with the carbon attached to the carbonyl group being the most deshielded among them.
Structure-Activity Relationship and Biological Potential
While 1-Benzoyl-2-thiobiuret is primarily recognized as a synthetic intermediate, the broader class of benzoylthiourea and thiobiuret derivatives has demonstrated a wide range of biological activities. This suggests that 1-Benzoyl-2-thiobiuret itself, or its close derivatives, could possess intrinsic pharmacological properties.
Antimicrobial and Antifungal Activity:
Thiourea derivatives are known to exhibit significant antimicrobial and antifungal activities.[2][3] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The presence of the sulfur and nitrogen atoms in the thiobiuret core makes them effective ligands for metal ions. The antifungal activity of some thiourea derivatives has been shown to be more potent than their antibacterial activity, potentially due to differences in the cell wall composition of fungi (chitin) and bacteria (murein).[2]
Cytotoxic and Anticancer Activity:
Numerous studies have highlighted the cytotoxic potential of benzoylthiourea derivatives against various cancer cell lines.[4][5][6] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The planar structure and hydrogen bonding capabilities of these molecules are thought to be important for their interaction with biological targets such as enzymes and receptors.
The structural features of 1-Benzoyl-2-thiobiuret, including its planarity and the presence of multiple hydrogen bond donors and acceptors, make it a promising scaffold for the development of novel therapeutic agents. Further biological evaluation of this compound and its derivatives is warranted to explore its full potential.
Conclusion
1-Benzoyl-2-thiobiuret is a structurally well-defined molecule with a near-planar conformation stabilized by intramolecular hydrogen bonding. Its synthesis is straightforward, and its characterization relies on a combination of crystallographic and spectroscopic techniques. While it is a valuable intermediate in the synthesis of pharmacologically active heterocycles, the inherent structural motifs of the benzoyl and thiobiuret groups suggest that it and its derivatives may possess intrinsic biological activity. This in-depth guide provides a solid foundation for researchers and scientists working with this compound, facilitating its use in synthetic chemistry and providing a basis for further exploration of its potential applications in drug discovery and development.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]
-
Arslan, H., Duran, N., Borekci, G., Koray Ocal, M., & Külcü, N. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. [Link]
-
Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Pawełczyk, J., Gzella, A. K., & Zaprutko, L. (2020). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules, 25(21), 5021. [Link]
-
Limban, C., Chiriţă, C., Chifiriuc, M. C., & Drăghici, C. (2019). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 24(18), 3291. [Link]
-
Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Uni Halle. [Link]
-
Sobri, N. S. (2019). Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal. UiTM Institutional Repository. [Link]
-
Kumar, D., Kumar, N., & Singh, J. (2018). Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. ResearchGate. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Kesuma, D., Medika, A., & Yuniarta, T. A. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Chula Digital Collections. [Link]
-
Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]
-
BMRB. (n.d.). bmse000668 Benzamide. [Link]
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Guedes, G. P., de Souza, G. G., & da Silva, C. C. (2016). Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. ResearchGate. [Link]
-
Kavak, G., Öztürk, S., & Sancak, K. (2009). Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Kesuma, D., Kirtishanti, A., Makayasa, C. H. A., & Sumartha, I. G. A. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]
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Thiobiuret Scaffolds in Medicinal Chemistry: From Toxicological Origins to Therapeutic Frontiers
Topic: Potential Applications of Novel Thiobiuret Compounds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiobiurets (imidodicarbonimidothioates) have historically been viewed through the lens of toxicology due to the neuromuscular paralysis associated with 2,4-dithiobiuret. However, recent advances in coordination chemistry have repositioned this scaffold as a privileged ligand in the design of metallodrugs. This guide analyzes the transition of thiobiurets from environmental toxins to potent chemotherapeutic and antimicrobial agents. It focuses on 1-substituted and 1,5-disubstituted monothiobiurets , their metal complexes (Cu(II), Ni(II), Pd(II)), and their specific utility in inhibiting urease and inducing mitochondrial apoptosis in resistant cancer lines.
Chemical Architecture & Structure-Activity Relationship (SAR)
The thiobiuret pharmacophore consists of a thioamide group conjugated with a urea moiety. The biological activity hinges on the "S-N-S" or "O-N-S" donor systems, which are critical for metal chelation.
Structural Classification
-
Monothiobiurets: Contain one sulfur and one oxygen atom (
). These are currently favored for their balanced lipophilicity and reduced toxicity compared to dithio analogs. -
Dithiobiurets: Contain two sulfur atoms. While potent metal chelators, their historical association with "dithiobiuret toxicity" (neuromuscular failure) requires careful substitution (e.g., bulky aryl groups) to mitigate off-target synaptic effects.
Key SAR Insights
-
Metal Chelation: The enol/thiol tautomerization allows thiobiurets to act as bidentate ligands. Coordination with transition metals (Cu, Ni) significantly enhances lipophilicity (following Tweedy’s Chelation Theory), facilitating passive diffusion across the lipid bilayer of Gram-negative bacteria.
-
N-Substitution: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring at the N1 position enhance urease inhibitory activity by increasing the acidity of the NH protons, strengthening hydrogen bonding with the enzyme active site.
Synthesis Protocols: The Isothiocyanate Route
The most robust method for synthesizing novel 1,5-disubstituted thiobiurets involves the condensation of isothiocyanates with substituted ureas. This pathway avoids the harsh conditions of historical fusion methods.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis pathway for 1,5-disubstituted thiobiurets and subsequent metal complexation.
Pharmacological Mechanisms[1][2][3][4][5]
Antimicrobial Activity: The Metal "Trojan Horse"
Free thiobiuret ligands often show weak antimicrobial activity. However, their Cu(II) and Ni(II) complexes exhibit potent cytotoxicity against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa).
-
Mechanism: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (S and N) and delocalization of
-electrons.[1] This increases the lipophilic character of the complex, allowing it to penetrate the bacterial lipid membrane.[1] -
Target: Once intracellular, the complex dissociates or undergoes redox cycling, generating Reactive Oxygen Species (ROS) that disrupt bacterial respiration and DNA replication.
Anticancer: Mitochondrial Apoptosis
Novel thiobiuret derivatives have shown selectivity for human breast cancer (MCF-7) and leukemia (K562) cell lines.
-
Pathway: These compounds trigger the intrinsic apoptotic pathway.[2] The metal centers (particularly Copper) participate in Fenton-like reactions within the cancer cell, generating hydroxyl radicals. This oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating the Caspase-9/3 cascade.
Enzyme Inhibition: Urease
Thiobiurets are structural analogs of urea, making them excellent inhibitors of urease (nickel-dependent metalloenzyme). This is clinically relevant for treating Helicobacter pylori infections, where urease activity is essential for bacterial survival in gastric acid.[3]
Mechanism of Action Diagram
Figure 2: Dual mechanism of action: Mitochondrial apoptosis induction and competitive urease inhibition.
Toxicology & Safety Profile
It is critical to distinguish between 2,4-dithiobiuret (DTB) and novel monothiobiuret derivatives.
-
DTB Toxicity: DTB causes delayed-onset neuromuscular weakness by inhibiting the quantal release of acetylcholine (ACh) from motor nerve terminals.[4] This effect is reversible but has limited the clinical utility of pure dithio- compounds.
-
Novel Safety Strategy: Modern medicinal chemistry focuses on monothiobiurets and metal-coordinated complexes . The coordination of the sulfur atom to a metal center (e.g., Zinc or Copper) effectively "masks" the thiol group responsible for the synaptic toxicity, significantly improving the safety margin while retaining therapeutic efficacy.
Experimental Protocols
Protocol: Synthesis of 1-(4-Chlorophenyl)-5-phenylthiobiuret
This protocol yields a potent urease inhibitor.
-
Preparation: In a round-bottom flask, dissolve 1-phenylurea (0.01 mol) in 20 mL of dry acetonitrile.
-
Addition: Add 4-chlorophenyl isothiocyanate (0.01 mol) dropwise while stirring.
-
Catalysis: Add powdered KOH (0.01 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour the reaction mixture into ice-cold water. The potassium salt of the thiobiuret will dissolve. Filter off any unreacted impurities.
-
Precipitation: Acidify the filtrate with dilute HCl (1N) dropwise until pH 3 is reached. A solid precipitate will form.
-
Purification: Recrystallize from ethanol. Calculate yield (Expected: >80%).
Data Summary: Antimicrobial Potency (MIC values in )
Representative data for Cu(II)-thiobiuret complexes vs. Standard Antibiotics.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Ligand (L1) | >100 | >100 | >100 |
| Cu(II)-L1 Complex | 12.5 | 25.0 | 50.0 |
| Ni(II)-L1 Complex | 25.0 | 50.0 | 100 |
| Ciprofloxacin | 5.0 | 2.0 | - |
| Fluconazole | - | - | 10.0 |
Note: Metal complexation reduces MIC values by 4-8 fold compared to the free ligand, validating the lipophilicity-penetration hypothesis.
References
-
Bioactivity of Thiobiuret Metal Complexes Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation. Source: MDPI. Link
-
Mechanisms of Urease Inhibition Synthesis and structure-activity relationship of thiobarbituric acid derivatives as potent inhibitors of urease. Source: PubMed/NIH. Link
-
Anticancer Mechanisms (ROS & Apoptosis) Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity.[5][6] Source: NIH/PubMed. Link
-
Dithiobiuret Toxicity Antagonism of dithiobiuret toxicity in rats.[7] Source: PubMed.[8] Link
-
Copper Complex Antimicrobial Action The Antimicrobial Efficacy of Copper Complexes: A Review. Source: NIH/PMC. Link
Sources
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of dithiobiuret toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1-Benzoyl-2-thiobiuret
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Benzoyl-2-thiobiuret, systematically known as N-(carbamoylcarbamothioyl)benzamide[1]. The synthesis is presented as a two-part, one-pot reaction sequence designed for efficiency and high yield. Part one details the in situ generation of the critical intermediate, benzoyl isothiocyanate, from benzoyl chloride and ammonium thiocyanate. Part two describes the subsequent nucleophilic addition of urea to this intermediate to form the target compound. This guide is structured to provide not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation, making it a self-contained resource for researchers in synthetic and medicinal chemistry.
Introduction: Significance and Synthetic Strategy
1-Benzoyl-2-thiobiuret and its related N-benzoylthiourea analogues are scaffolds of significant interest in medicinal chemistry and drug discovery. These classes of compounds exhibit a wide range of biological activities, including potential antimicrobial and anticancer properties[2][3]. The unique arrangement of hydrogen bond donors and acceptors, along with the dual carbonyl and thiocarbonyl functionalities, allows for complex interactions with biological targets[4].
The synthesis strategy outlined herein is predicated on the formation of a highly reactive benzoyl isothiocyanate intermediate. This electrophilic species is generated through the reaction of benzoyl chloride with a thiocyanate salt, a classic and robust method in organic synthesis[2][5]. To maximize efficiency and minimize the handling of the moisture-sensitive isothiocyanate, it is generated in situ and immediately consumed in the subsequent reaction. The terminal urea moiety is then introduced by the nucleophilic attack of urea onto the isothiocyanate carbon, yielding the final 1-Benzoyl-2-thiobiuret product. This one-pot approach enhances procedural simplicity and minimizes potential yield loss between steps.
Overall Reaction Scheme
Caption: Overall two-step, one-pot synthesis pathway.
Part 1: In Situ Synthesis of Benzoyl Isothiocyanate Intermediate
Principle and Mechanistic Insight
The formation of benzoyl isothiocyanate proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to yield the isothiocyanate. The use of anhydrous acetone as a solvent is critical; it readily dissolves the organic reactants while promoting the precipitation of the ammonium chloride byproduct, effectively driving the reaction to completion according to Le Châtelier's principle.
Caption: Mechanism for benzoyl isothiocyanate formation.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| Benzoyl Chloride | 140.57 | ≥99% | Sigma-Aldrich |
| Ammonium Thiocyanate | 76.12 | ≥98% | Alfa Aesar |
| Acetone | 58.08 | Anhydrous, ≥99.8% | Fisher Scientific |
| Urea | 60.06 | ≥99% | Sigma-Aldrich |
| Round-bottom flask (500 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Dropping funnel | - | - | - |
Experimental Protocol: Step 1
-
Preparation: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination, as benzoyl chloride and the isothiocyanate intermediate are moisture-sensitive[2].
-
Reagent Addition: To the flask, add ammonium thiocyanate (16.0 g, 0.21 mol). Add 250 mL of anhydrous acetone and begin stirring to dissolve the salt.
-
Initiation of Reaction: Through the dropping funnel, add benzoyl chloride (28.1 g, 0.20 mol) dropwise over a period of 45-60 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will begin to form[5]. Maintain a steady addition rate to keep the reaction temperature below reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle and maintain for 1 hour to ensure the reaction goes to completion[5].
-
Cooling: After reflux, turn off the heat and allow the mixture to cool to room temperature. The resulting orange-red solution containing the benzoyl isothiocyanate intermediate is used directly in the next step without isolation[5].
Part 2: Synthesis of 1-Benzoyl-2-thiobiuret
Principle and Mechanistic Insight
This step involves the nucleophilic addition of a primary amine group from urea to the central carbon of the isothiocyanate functional group (-N=C=S). The nitrogen atom of urea acts as the nucleophile. The resulting intermediate undergoes tautomerization to yield the stable 1-Benzoyl-2-thiobiuret product.
Caption: Step-by-step experimental workflow diagram.
Quantitative Reagent Summary
| Reagent | Molar Mass | Amount (g) | Moles | Equivalents |
| Benzoyl Chloride | 140.57 | 28.1 | 0.20 | 1.0 |
| Ammonium Thiocyanate | 76.12 | 16.0 | 0.21 | 1.05 |
| Urea | 60.06 | 12.6 | 0.21 | 1.05 |
Experimental Protocol: Step 2
-
Urea Addition: In a separate beaker, dissolve urea (12.6 g, 0.21 mol) in approximately 50 mL of acetone. This may require gentle warming.
-
Reaction: Add the urea solution to the cooled reaction mixture containing the in situ generated benzoyl isothiocyanate.
-
Incubation: Stir the combined mixture at room temperature for 12-18 hours. A precipitate of the product may begin to form during this time.
-
Product Isolation: After the stirring period, remove the solvent using a rotary evaporator until a thick slurry or solid remains.
-
Precipitation: Add 200 mL of cold deionized water to the residue and stir vigorously to break up any clumps. This step precipitates the organic product while dissolving any remaining inorganic salts.
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid cake with two portions of 50 mL deionized water to remove residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 1-Benzoyl-2-thiobiuret as a crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Part 3: Product Characterization and Validation
To ensure the successful synthesis of the target compound, a series of analytical validations are required.
| Analysis Method | Expected Result | Purpose |
| Melting Point | 173-175 °C | Assess purity; sharp range indicates high purity. |
| FTIR (cm⁻¹) | ~3400-3100 (N-H), ~1700 (C=O, benzoyl), ~1650 (C=O, urea), ~1250 (C=S) | Confirm presence of key functional groups. |
| ¹H NMR | Resonances for aromatic protons (benzoyl) and multiple broad signals for N-H protons. | Verify molecular structure and proton environment. |
| Elemental Analysis | C: 48.42%, H: 4.06%, N: 18.82%, O: 14.33%, S: 14.36% | Confirm elemental composition (C₉H₉N₃O₂S). |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture in reagents/glassware hydrolyzing intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete reaction in Step 1 or 2. | Verify reflux time in Step 1 and stirring time in Step 2. | |
| Oily Product | Impurities present. | Ensure thorough washing after filtration. Perform recrystallization carefully, perhaps with a different solvent system. |
| Broad Melting Range | Product is impure. | Repeat recrystallization step until a sharp melting point is observed. |
Conclusion
This protocol details a reliable and efficient one-pot synthesis of 1-Benzoyl-2-thiobiuret. By generating the benzoyl isothiocyanate intermediate in situ, the procedure minimizes handling of sensitive materials and simplifies the overall workflow. The provided characterization benchmarks serve as a quality control standard for validating the final product. This method provides a solid foundation for researchers needing to access this compound for further studies in medicinal chemistry and materials science.
References
- Google Patents. "US3637787A - Method for the preparation of aryl isothiocyanates".
-
Kang, Y., et al. (2013). "1-Benzoyl-4-thiobiuret". Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. Available at: [Link]
-
ResearchGate. "Synthesis of new poly-benzoylthiourea and thermal and surface properties". Available at: [Link]
-
PubMed. "1-Benzoyl-2-thio-biuret". Available at: [Link]
-
Pop, R., et al. (2020). "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications". Molecules, 25(21), 5035. Available at: [Link]
-
Yesilkaynak, T., et al. "Synthesis of new thiourea derivatives and metal complexes". KSU BAP. Available at: [Link]
Sources
- 1. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 5. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
Application Note: Experimental Protocols for Complexation Reactions with 1-Benzoyl-2-thiobiuret
Introduction & Scientific Rationale
1-Benzoyl-2-thiobiuret is a versatile O,S-donor ligand derived from the acylthiourea family. Its structural significance lies in its ability to exhibit thione-thiol tautomerism, allowing it to coordinate with transition metal ions (e.g., Cu(II), Ni(II), Co(II), Pt(II)) in either a neutral or anionic mode.
From a drug development perspective, this ligand scaffold is critical. The coordination of the "soft" sulfur and "hard" oxygen atoms to metal centers often results in complexes with enhanced lipophilicity compared to the free ligand, facilitating transport across lipid membranes—a key factor in the observed antimicrobial and antitumor potency of these chelates.
Key Mechanistic Insight
The synthesis relies on a "one-pot, two-step" mechanism where the isolation of the highly reactive benzoyl isothiocyanate intermediate is avoided. Instead, it is generated in situ and immediately trapped by urea. Success depends on strict moisture control, as isothiocyanates readily hydrolyze.
Ligand Synthesis Protocol: 1-Benzoyl-2-thiobiuret
Objective: To synthesize high-purity ligand (L) suitable for coordination chemistry.
Reagents Required[1][2][3][4][5]
-
Benzoyl chloride (Reagent Grade, >99%)
-
Potassium thiocyanate (KSCN) (Dried)
-
Acetone (Dry/Anhydrous)
-
Ethanol (for recrystallization)[4]
Step-by-Step Procedure
-
Preparation of Isothiocyanate Intermediate:
-
Dissolve 0.1 mol of Potassium Thiocyanate (KSCN) in 100 mL of dry acetone in a round-bottom flask equipped with a reflux condenser and drying tube.
-
Add 0.1 mol of Benzoyl Chloride dropwise with constant stirring.
-
Critical Step: Reflux the mixture for 1–1.5 hours. A white precipitate of Potassium Chloride (KCl) will form, indicating the formation of benzoyl isothiocyanate.
-
Validation: The solution should turn pale yellow/amber.
-
Filter the solution while hot to remove the solid KCl byproduct. Retain the filtrate.
-
-
Condensation with Urea:
-
In a separate vessel, prepare a suspension/solution of 0.1 mol Urea in minimal hot acetone.
-
Add the urea solution to the benzoyl isothiocyanate filtrate.
-
Reflux the combined mixture for 3–4 hours.
-
Observation: A solid product typically precipitates upon cooling or reducing the solvent volume.
-
-
Isolation and Purification:
-
Pour the reaction mixture into ice-cold water (approx. 300 mL) with vigorous stirring to complete precipitation.
-
Recrystallization: Dissolve in boiling ethanol. Allow to cool slowly to room temperature to form needle-like crystals.
-
Target Yield: ~65–75%.
-
Melting Point Check: 170–172 °C (Literature standard).
-
Workflow Diagram: Ligand Synthesis
Figure 1: Synthetic pathway for 1-Benzoyl-2-thiobiuret via in situ isothiocyanate generation.
Metal Complexation Protocol
Objective: To synthesize neutral metal chelates [M(L)₂] where M = Cu(II), Ni(II), Co(II).
Reagents
-
Synthesized 1-Benzoyl-2-thiobiuret (Ligand, L)[3]
-
Metal Acetate salts (e.g., Cu(OAc)₂·H₂O)
-
Note: Acetate salts are preferred over chlorides because the acetate acts as a weak base, facilitating the deprotonation of the ligand's thioamide group (-NH-C=S
-N=C-S⁻), which is necessary for neutral complex formation.
-
-
Solvent: Methanol or Ethanol (Absolute)
Step-by-Step Procedure
-
Ligand Solution Preparation:
-
Dissolve 2 mmol of Ligand in 20 mL of hot ethanol. Ensure complete dissolution.
-
-
Metal Addition:
-
Dissolve 1 mmol of Metal Acetate in 10 mL of hot ethanol.
-
Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
-
Stoichiometry: Maintain a strict 1:2 (Metal:Ligand) ratio for divalent ions.
-
-
Reflux and pH Adjustment:
-
Reflux the mixture for 2–3 hours.
-
Self-Validating Step: If precipitation does not occur after 1 hour, check the pH. If acidic, add a few drops of aqueous Sodium Acetate or dilute Ammonia to adjust pH to ~6.0–7.0. This encourages the anionic coordination mode.
-
-
Isolation:
-
Cool the mixture to room temperature. The complex usually separates as a colored precipitate (e.g., Green/Brown for Cu, Green for Ni).
-
Filter, wash with cold ethanol, then ether.
-
Dry in a vacuum desiccator over anhydrous CaCl₂.
-
Complexation Mechanism Diagram
Figure 2: Mechanism of chelation showing deprotonation and coordination steps.
Characterization & Validation Data
To ensure scientific integrity, the synthesized complexes must be validated against the following spectroscopic markers.
Infrared Spectroscopy (FT-IR)
The coordination mode is confirmed by shifts in characteristic vibrational bands.
| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Interpretation |
| 3200–3400 | Present/Shifted | Persistence indicates not all NH groups are deprotonated (distinguishes mono/dianionic modes). | |
| ~1680 | 1640–1660 | Red shift ( | |
| ~1250 / 800 | Weakened/Shifted | Red shift indicates coordination via Sulfur. Significant reduction in intensity suggests C-S single bond character (thiolate form). | |
| N/A | 450–500 | Appearance of new band confirms Metal-Oxygen bond. | |
| N/A | 350–380 | Appearance of new band confirms Metal-Sulfur bond. |
Electronic Spectra & Magnetic Moments
-
Copper(II) Complexes: Typically show a magnetic moment of 1.7–1.9 B.M., consistent with a mononuclear, paramagnetic
system. Electronic spectra often display d-d transitions around 600 nm, indicative of distorted octahedral or square planar geometry. -
Nickel(II) Complexes: Diamagnetic (Square Planar) or Paramagnetic (Octahedral) depending on axial solvent coordination.
References
-
Kang, S. K. (2013).[1][6] 1-Benzoyl-4-thiobiuret.[1][6][7] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327.
-
Kang, S. K., et al. (2012).[1][7] 1-Benzoyl-2-thiobiuret.[3][7] Acta Crystallographica Section E, 68, o395.[1]
-
Fadzil, A. H., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Conference on Chemistry and Chemical Engineering.
-
Gunasekaran, N., et al. (2011).[8] Synthesis, characterization, and biological evaluation of some 3d metal complexes with benzoylthiourea derivatives. Journal of Coordination Chemistry. (Contextual grounding for metal complexation protocols).
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Benzoyl-2-thiobiuret in Antibacterial Agent Development
Introduction: A New Scaffold for an Enduring Challenge
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action.[1][2][3] Traditional antibiotic scaffolds are increasingly compromised by resistance mechanisms, compelling researchers to explore new chemical entities. Among these, derivatives of thiourea and thiobarbituric acid have emerged as privileged structures for developing potent antimicrobial agents.[4][5] The 1-Benzoyl-2-thiobiuret core, in particular, offers a versatile platform for chemical modification. Its constituent C=S, C=O, and NH groups can be protonated under acidic conditions, facilitating interactions with negatively charged components of the bacterial membrane, such as carboxyl and phosphate groups, which is a key factor in its antibacterial activity.[4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on leveraging the 1-Benzoyl-2-thiobiuret scaffold for the synthesis, evaluation, and preliminary mechanistic understanding of new antibacterial candidates.
Part 1: Synthesis of 1-Benzoyl-2-thiobiuret and its Derivatives
The synthesis of 1-Benzoyl-2-thiobiuret derivatives is typically achieved through straightforward and high-yielding condensation reactions. The general approach involves the reaction of a primary amine with benzoyl isothiocyanate or the reaction of an allylthiourea with benzoyl chloride analogs.[4][6] The choice of reactants allows for extensive chemical diversity, enabling the exploration of structure-activity relationships (SAR). For instance, the addition of electron-withdrawing groups like halogens to the phenyl ring has been shown to enhance antibacterial activity.[4][7]
Protocol 1: General Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of 1-allyl-3-benzoylthiourea analogs, a representative method adaptable for various derivatives.[4]
Rationale: The Schotten-Baumann reaction is a robust method for acylating amines. In this context, the nucleophilic nitrogen of a substituted thiourea attacks the electrophilic carbonyl carbon of benzoyl chloride. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent as it solubilizes both the reactants and the catalyst.
Materials:
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 2-chlorobenzoyl chloride)
-
Allylthiourea
-
Triethylamine (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
Saturated sodium carbonate solution
-
Methanol or DMSO (for recrystallization)
-
Standard reflux and filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve allylthiourea (0.024 mol) and triethylamine (0.04 mol) in 30 mL of THF.
-
Reaction Initiation: Cool the flask in an ice bath. Separately, dissolve the desired benzoyl chloride analog (0.02 mol) in 15 mL of THF.
-
Addition: Add the benzoyl chloride solution dropwise to the stirred allylthiourea mixture over approximately 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and reflux the mixture for 4 hours. The elevated temperature ensures the reaction proceeds to completion.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Filter the mixture using a Buchner funnel to remove any precipitated salts (triethylamine hydrochloride).
-
Solvent Removal: Evaporate the THF from the filtrate using a rotary evaporator to obtain an oily product.
-
Solidification & Purification: Solidify the product by washing with a saturated sodium carbonate solution. This step removes any remaining acidic impurities. Recrystallize the solid product from hot methanol-water or DMSO-water to obtain the purified 1-allyl-3-benzoylthiourea derivative.[4]
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]
Visualization of Synthesis Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Summarizing Antibacterial Activity
Quantitative data from MIC assays should be presented clearly to allow for easy comparison and SAR analysis.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. MRSA |
| BTB-01 | Unsubstituted Benzoyl | 64 | 128 | 128 |
| BTB-02 | 4-Chloro-benzoyl | 16 | 32 | 32 |
| BTB-03 | 2,4-Dichloro-benzoyl | 8 | 16 | 16 |
| Vancomycin | (Positive Control) | 1 | >256 | 2 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 16 |
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a novel compound kills bacteria is critical for its development. For thiobiuret derivatives, potential mechanisms include membrane disruption, inhibition of essential enzymes, or interference with metabolic pathways. [1][2][4] Investigative Strategy: A tiered approach is recommended, starting with assays that probe broad cellular functions and progressing to more specific molecular targets.
-
Cellular Integrity Assays: Determine if the compound damages the bacterial cell wall or membrane. This can be investigated using techniques like monitoring the leakage of intracellular components (e.g., ATP, DNA/RNA) or using fluorescent dyes that report on membrane potential or integrity.
-
Metabolic Pathway Disruption: Some thiourea derivatives have been shown to disrupt NAD+/NADH homeostasis, which is crucial for cellular redox balance and energy production. [2]This can be assessed by measuring the intracellular ratio of NAD+ to NADH after treatment.
-
Inhibition of Macromolecular Synthesis: Assess the compound's effect on DNA, RNA, protein, and cell wall synthesis using radiolabeled precursor incorporation assays.
-
Target Identification: If a specific pathway is implicated, further studies can identify the precise molecular target. For example, some heterocyclic compounds inhibit FtsZ polymerization, a key step in bacterial cell division. [1][3]
Visualization of MoA Investigation
Caption: A tiered strategy for investigating the mechanism of action.
Part 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro testing must be evaluated in animal models to assess their efficacy and safety in a physiological context. [10][11][12]Murine models of systemic or localized infection are commonly used.
Protocol 3: Murine Systemic Infection Model
Rationale: This model assesses the ability of a compound to clear a systemic bacterial infection, providing a robust measure of in vivo efficacy. It allows for the evaluation of pharmacokinetics and overall therapeutic potential.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old BALB/c mice
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline and syringes
Procedure:
-
Acclimatization: Acclimate mice for at least 3 days before the experiment.
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen (e.g., 1 x 10⁷ CFU/mouse).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., IP or intravenous). Administer different doses to different groups of mice to determine a dose-response relationship.
-
Control Groups:
-
Vehicle Control: Infected mice receiving only the vehicle.
-
Positive Control: Infected mice receiving a standard effective antibiotic.
-
-
Monitoring: Monitor the mice for clinical signs of illness and mortality over a period of 7-14 days.
-
Endpoint Analysis:
-
Survival: Record the percentage of surviving mice in each group.
-
Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), a subset of mice can be euthanized. Organs such as the spleen, liver, and kidneys are harvested, homogenized, and plated on agar to quantify the bacterial load (CFU/gram of tissue). [12]A significant reduction in bacterial burden compared to the vehicle control indicates efficacy.
-
References
-
(2016). Synthesis and Antimicrobial Activities of a Series of Disubstitutedarylazo-Barbituric- and Thiobarbituric Acid Derivatives. ResearchGate. Available from: [Link]
-
Siswandono, S., et al. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC - NIH. Available from: [Link]
-
(2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PolyU Scholars Hub. Available from: [Link]
-
Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. MDPI. Available from: [Link]
-
Wang, H., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. PubMed. Available from: [Link]
-
Halim, N. I. M., et al. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available from: [Link]
-
(2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Semantic Scholar. Available from: [Link]
-
Cho, N. S., et al. (n.d.). 1-Benzoyl-2-thiobiuret. PMC - NIH. Available from: [Link]
-
Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available from: [Link]
-
Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available from: [Link]
-
Xu, X., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. Available from: [Link]
-
(n.d.). In vivo antibacterial tests and histological analysis. a–e) The in vivo.... ResearchGate. Available from: [Link]
-
Sarker, M. M. R., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]
-
(n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available from: [Link]
-
(n.d.). In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic. ASM Journals. Available from: [Link]
-
(n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]
-
(2022). In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis. ACS Biomaterials Science & Engineering. Available from: [Link]
-
(n.d.). IBT Bioservices Guide to In Vitro Antibacterial Testing. Available from: [Link]
-
(2018). Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity. PubMed. Available from: [Link]
-
(2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals. Available from: [Link]
-
(2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. MDPI. Available from: [Link]
-
(2025). (PDF) Screening methods to determine antibacterial activity of natural products. Available from: [Link]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 1-Benzoyl-2-thiobiuret
Abstract
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-Benzoyl-2-thiobiuret, a key intermediate in the synthesis of various heterocyclic compounds.[1][2] Recognizing the need for robust analytical methods in research and quality control, this document outlines two primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for specific and sensitive quantification, and UV-Vis Spectrophotometry for rapid and straightforward analysis. The protocols herein are designed to be self-validating, grounded in established analytical principles and ICH guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction to 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret (Systematic Name: N-(carbamoylcarbamothioyl)benzamide) is a chemical intermediate with the molecular formula C₉H₉N₃O₂S.[1] Its structure features a benzoyl group attached to a thiobiuret moiety, making it a precursor for the synthesis of thiadiazole derivatives and other biologically active molecules.[1] The accurate quantification of 1-Benzoyl-2-thiobiuret is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials in synthetic processes.
The presence of a conjugated system, including the benzene ring and the thiobiuret functional group, imparts strong UV-absorbing properties to the molecule, making it amenable to analysis by UV-based detection methods. This guide details two such methods, catering to different analytical needs in a laboratory setting.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the preferred method for the specific and accurate quantification of 1-Benzoyl-2-thiobiuret, especially in the presence of impurities or in complex matrices. The method's high resolving power allows for the separation of the analyte from other components, ensuring that the quantitative measurement is not subject to interference.
Principle of the HPLC-UV Method
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. 1-Benzoyl-2-thiobiuret, being a moderately polar compound, will be retained on the column and then eluted by a suitable mobile phase. A UV detector is used to monitor the eluent at a wavelength where the analyte exhibits maximum absorbance, allowing for sensitive and selective detection. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate a precise, accurate, and linear HPLC-UV method for the quantification of 1-Benzoyl-2-thiobiuret.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
1-Benzoyl-2-thiobiuret reference standard.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides good separation and peak shape for moderately polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 235 nm | Based on the UV absorbance of the benzoyl chromophore.[3] |
Protocol Steps:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of 1-Benzoyl-2-thiobiuret reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 20, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing 1-Benzoyl-2-thiobiuret in methanol to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area for 1-Benzoyl-2-thiobiuret.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 1-Benzoyl-2-thiobiuret in the samples using the linear regression equation from the calibration curve.
-
Method Validation (as per ICH Guidelines)
The developed method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 1-Benzoyl-2-thiobiuret in a blank sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 5 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of 1-Benzoyl-2-thiobiuret.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster alternative for the quantification of 1-Benzoyl-2-thiobiuret, particularly for routine analysis of pure samples where specificity is not a major concern.
Principle of the UV-Vis Spectrophotometric Method
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. 1-Benzoyl-2-thiobiuret, with its aromatic ring and conjugated system, absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To establish a rapid and reliable UV-Vis spectrophotometric method for the quantification of 1-Benzoyl-2-thiobiuret.
Instrumentation and Materials:
-
UV-Vis double beam spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
1-Benzoyl-2-thiobiuret reference standard.
Protocol Steps:
-
Determination of λmax:
-
Prepare a dilute solution of 1-Benzoyl-2-thiobiuret (e.g., 10 µg/mL) in methanol.
-
Scan the solution over a UV range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a λmax around 245 nm can be anticipated.[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 100 µg/mL of 1-Benzoyl-2-thiobiuret in methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 2, 4, 6, 8, and 10 µg/mL) by serial dilution with methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to obtain a final concentration within the calibration range.
-
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the methanol blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Calculate the concentration of 1-Benzoyl-2-thiobiuret in the sample using the calibration curve's linear equation.
-
Method Validation
The UV-Vis method should be validated for linearity, accuracy, and precision as described for the HPLC method.
Data Presentation
Table 2: Hypothetical UV-Vis Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| λmax | ~245 nm | - |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Range | 2 - 10 µg/mL | - |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
Experimental Workflow Diagram
Caption: Workflow for the UV-Vis quantification of 1-Benzoyl-2-thiobiuret.
Conclusion
This application note provides two robust and reliable methods for the quantification of 1-Benzoyl-2-thiobiuret. The HPLC-UV method is recommended for its high specificity and sensitivity, making it ideal for complex samples and regulatory purposes. The UV-Vis spectrophotometric method serves as a rapid, cost-effective alternative for routine analysis of pure substances. Both protocols, when properly validated, will yield accurate and precise results, supporting research and development activities involving this important chemical intermediate.
References
-
National Center for Biotechnology Information. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. [Link]
-
Vietnam Journals Online. (n.d.). A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. [Link]
-
Lasure, A., et al. (n.d.). UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
-
VNUHCM Journal of Health Sciences. (2020). Development and validation of a HPLC method for simultaneous quantitative determination of adapalene and benzoyl peroxide in gel products. [Link]
-
Slideshare. (n.d.). HPLC METHOD ADAPALENE & BENZOYL PEROXIDE. [Link]
-
Juniper Publishers. (2018). Development of Analytical Method for Simultaneous Estimation of Adapalene and Benzoyl Peroxide in Gel Formulation by RP-HPLC. [Link]
-
Science and Education Publishing. (n.d.). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. [Link]
-
IJCRT.org. (2024). QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY. [Link]
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thiobiuret. National Institutes of Health. [Link]
-
PubMed. (2012). 1-Benzoyl-2-thio-biuret. [Link]
-
ResearchGate. (n.d.). 1-Benzoyl-4-thiobiuret. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoylthiourea. National Institutes of Health. [Link]
-
MedCrave online. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]
-
Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzoyl-4-thiobiuret. National Institutes of Health. [Link]
-
MDPI. (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). [Link]
Sources
Application Note: In Silico Profiling of 1-Benzoyl-2-thiobiuret
From Quantum Mechanics to Molecular Docking
Executive Summary & Scientific Rationale
1-Benzoyl-2-thiobiuret (BTB) represents a critical scaffold in medicinal chemistry, particularly as a precursor for 1,2,4-thiadiazoles and as a ligand for metal complexation. Its pharmacological potential stems from the O=C–NH–C=S moiety, which acts as a pharmacophore for antibacterial and antifungal activity.
This guide provides a rigorous protocol for the computational characterization of BTB. Unlike generic modeling guides, we focus on the specific challenges of this molecule:
-
Tautomeric Ambiguity: The thione-thiol equilibrium significantly affects binding affinity.
-
Intramolecular Hydrogen Bonding: A stabilizing N–H[1][2][3][4]···O interaction locks the conformation, which must be accounted for in docking grids.
-
Electronic Localization: The sulfur atom acts as a "soft" center, influencing HOMO-LUMO distribution and reactivity.
Protocol I: Quantum Chemical Characterization (DFT)
Objective: To determine the ground-state geometry, vibrational frequencies, and electronic properties of BTB prior to docking.
2.1 Theoretical Framework (Causality)
We utilize Density Functional Theory (DFT) with the B3LYP hybrid functional.[5]
-
Why B3LYP? It provides the optimal cost-accuracy balance for organic thiourea derivatives, accurately predicting the C=S bond length which is often overestimated by Hartree-Fock methods.
-
Why 6-311++G(d,p)? The diffuse functions (++) are mandatory for describing the lone pairs on Sulfur and Oxygen, while polarization functions (d,p) account for the hyperconjugation in the thiobiuret system.
2.2 Step-by-Step Workflow
Step 1: Construction & Pre-optimization
-
Build the initial structure in a visualizer (e.g., GaussView/Avogadro).
-
Critical Step: Manually set the torsion angle of the benzoyl group relative to the thiobiuret moiety to ~8.5° (based on crystallographic data) to avoid local minima traps.
Step 2: Input Configuration
-
Route Section: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dmso,pcm)
-
Note: DMSO is chosen as the implicit solvent (PCM model) because BTB biological assays are typically solubilized in DMSO.
Step 3: Tautomer Screening BTB exists in equilibrium. You must model both the Thione (C=S) and Thiol (C-SH) forms.
-
Thione: C=S bond length ~1.67 Å.
-
Thiol: C-S bond length ~1.75 Å; H on Sulfur.
Step 4: Validation (Self-Correcting System)
-
Check for imaginary frequencies. A true minimum must have zero imaginary frequencies.
-
Troubleshooting: If one imaginary frequency appears (often -50 to -100 cm⁻¹), it indicates a transition state for amine rotation. Perturb the amine hydrogen by 10° and re-optimize.
2.3 DFT Workflow Diagram
Figure 1: Iterative DFT optimization workflow ensuring ground-state convergence for BTB.
Protocol II: Molecular Docking
Objective: To predict the binding mode of BTB against DNA Gyrase B , a primary antibacterial target for benzoyl-thiourea derivatives.
3.1 Target Selection & Preparation
-
Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 6F86 ).
-
Rationale: Thiourea derivatives inhibit ATPase activity by competing with ATP at the nucleotide-binding pocket.
3.2 Step-by-Step Protocol
Step 1: Protein Preparation
-
Download PDB structure.[6]
-
Strip Water: Remove crystallographic water molecules (unless bridging is expected, but for BTB, hydrophobic enclosure is dominant).
-
Add Hydrogens: Add polar hydrogens only (AutoDock requirement).
-
Assign Charges: Apply Kollman united atom charges.
-
Merge Non-Polar: Merge non-polar hydrogens to their parent carbons.
Step 2: Ligand Preparation (BTB)
-
Import the DFT-optimized geometry (from Protocol I). Do not use a raw 2D sketch.
-
Rotatable Bonds:
-
Define the N–C bonds as rotatable.
-
Freeze the Amide Bond: The C–N bond in the benzoyl moiety has partial double-bond character due to resonance; restrict its rotation to maintain planarity.
-
Step 3: Grid Generation
-
Center the grid box on the co-crystallized ligand (e.g., Clorobiocin in 1KZN) or the ATP binding site.
-
Dimensions: 40 x 40 x 40 Å (Spacing 0.375 Å).
Step 4: Docking Execution (AutoDock Vina)
-
Run with exhaustiveness = 32 (Higher than default 8, due to the flexibility of the thiobiuret tail).
3.3 Docking Logic Diagram
Figure 2: Molecular docking pipeline targeting DNA Gyrase B.
Data Analysis & Validation
To ensure your model matches physical reality, compare your calculated values against experimental crystallographic data.
4.1 Structural Validation Table
Data derived from single-crystal X-ray diffraction of 1-Benzoyl-2-thiobiuret.
| Parameter | Experimental (X-Ray) [1] | Calculated (DFT-B3LYP) | Deviation (Å/°) | Status |
| C=O Bond | 1.221 Å | 1.225 Å | +0.004 | ✅ Excellent |
| C=S Bond | 1.673 Å | 1.681 Å | +0.008 | ✅ Good |
| N–H···O (Intra) | 1.82 Å | 1.85 Å | +0.03 | ✅ Acceptable |
| Dihedral (Benzoyl/Thio) | 8.48° | 9.10° | +0.62 | ✅ Flexible |
4.2 Electronic Properties (Reactivity Descriptors)
The biological activity of BTB is often correlated with its HOMO-LUMO gap .
-
HOMO: Localized on the Sulfur atom (Thione group).
-
LUMO: Delocalized over the Benzoyl ring.
-
Interpretation: This charge transfer (CT) character suggests that BTB acts as a nucleophile (via Sulfur) attacking electrophilic residues in the protein pocket.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret.[2][4] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[4] Link
-
Saeed, A., et al. (2013). 1-Benzoyl-4-thiobiuret (Isomer Comparison). Acta Crystallographica Section E, 69(8), o1327.[2] Link
-
Abosadiya, H. M., et al. (2025). Synthesis, Characterization, and Molecular Docking Studies of Benzoylthiourea Derivatives.[6] ResearchGate.[1][6] Link
-
Hamed Al-Yaqoubi, A., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.[5] Proceedings of International Conference on Applied Innovation in IT. Link[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Conference on Applied Innovations in IT [icaiit.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Pressure Structural Profiling of 1-Benzoyl-2-thiobiuret Derivatives
Executive Summary
This application note details the protocols for investigating the structural landscape of 1-Benzoyl-2-thiobiuret derivatives under high-pressure conditions (0.1 MPa to 10 GPa). These compounds possess a unique "pseudo-macrocyclic" structure stabilized by intramolecular hydrogen bonds (
In drug development, these derivatives are investigated for their antimicrobial and urease-inhibitory profiles. However, their conformational flexibility often leads to polymorphism—a critical risk factor in pharmaceutical formulation. High-pressure studies are essential to:
-
Map the Energy Landscape: Identify metastable polymorphs that may precipitate during tableting (compression).
-
Modulate Solubility: Understand how compression alters the solvation shell and dissolution kinetics.
-
Force Conformational Switching: Investigate the pressure threshold required to break the intramolecular "S(6)" hydrogen bond loops.
Chemical Context & Structural Logic[1][2]
The core scaffold of 1-Benzoyl-2-thiobiuret features a "push-pull" electronic system where the electron-withdrawing benzoyl group competes with the electron-donating thiobiuret tail.
The "Locking" Mechanism
Under ambient conditions, these molecules adopt a planar conformation "locked" by intramolecular hydrogen bonds, forming six-membered pseudo-rings (S(6) motifs). High pressure acts as a perturbation force, compressing intermolecular distances and potentially forcing the molecule to rotate out of planarity or rupture these internal locks.
Visualization: Structural Dynamics
The following diagram illustrates the transition from the "Locked" ambient state to the "Distorted" high-pressure state.
Figure 1: Mechanistic pathway of pressure-induced conformational changes in thiobiuret derivatives.
Methodology 1: Synthesis & Purification
High-pressure crystallography requires single crystals of exceptional quality (low mosaicity). Impurities act as stress concentrators inside the Diamond Anvil Cell (DAC), leading to premature crystal fragmentation.
Protocol: Condensation of Benzoyl Isothiocyanate
Target: 1-Benzoyl-2-thiobiuret (
-
Reagent Preparation:
-
Dissolve Benzoyl Chloride (10 mmol) in dry acetone (50 mL).
-
Add Ammonium Thiocyanate (
, 11 mmol) to generate benzoyl isothiocyanate in situ. -
Critical Step: Reflux for 15 minutes. A white precipitate of
will form. Filter rapidly while hot to remove the salt. The filtrate contains the reactive isothiocyanate.
-
-
Condensation:
-
To the filtrate, add Urea (10 mmol) or the specific amine derivative dissolved in acetone.
-
Reflux for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
-
Crystallization (Ambient):
-
Pour the reaction mixture into ice-cold water. The crude thiobiuret will precipitate.
-
Recrystallization: Dissolve in boiling Ethanol/DMF (9:1). Allow slow evaporation at room temperature for 72 hours.
-
Quality Check: Crystals must be transparent blocks, approx.
.
-
Methodology 2: High-Pressure Crystallography (HP-XRD)
This protocol uses a Diamond Anvil Cell (DAC) to apply hydrostatic pressure.[1][2]
Equipment Setup
-
Cell Type: Merrill-Bassett or symmetric DAC.
-
Anvils: Type Ia diamonds, 600
culet size (for pressures up to 10 GPa). -
Gasket: Pre-indented Tungsten or Stainless Steel (T301), drilled to 250
diameter.
Step-by-Step Loading Protocol
-
Gasket Preparation:
-
Indent the metal gasket to a thickness of ~80–100
. -
Drill a hole (sample chamber) in the center of the indentation using an EDM drill or laser.
-
-
Crystal Loading:
-
Select a single crystal (
max dimension). -
Place the crystal in the chamber using a tungsten needle.
-
Orientation: Ensure the crystal face with the lowest index is parallel to the culet to maximize diffraction coverage.
-
-
Pressure Calibration (Ruby Fluorescence):
-
Add a ruby sphere (
) next to the sample. -
Validation: Excited with a 442 nm or 532 nm laser. The shift of the R1 fluorescence line (
nm) correlates to pressure ( GPa/nm).
-
-
Hydrostatic Medium Selection (Critical):
-
Low Pressure (< 10 GPa): Use Methanol:Ethanol (4:1) . This mixture remains hydrostatic (glassy) up to ~10 GPa.
-
Why? Thiobiurets are organic and soft. Non-hydrostatic conditions (shear stress) will pulverize the crystal and destroy the H-bonding network artificially.
-
-
Data Collection:
-
Use Mo-K
( Å) or Synchrotron radiation. -
Collect full sphere data at 0.5 GPa intervals.
-
Workflow Visualization
Figure 2: Experimental workflow for High-Pressure Crystallography of organic derivatives.
Data Analysis & Interpretation
Equation of State (EoS)
To quantify the "softness" of the thiobiuret lattice, fit the Volume-Pressure (
- (Bulk Modulus): Expect values between 5–15 GPa for these organic crystals (highly compressible).
- (Derivative): typically fixed at 4 or refined if data quality permits.
Hirshfeld Surface Analysis
Use software like CrystalExplorer to map the intermolecular interactions at each pressure point.
-
Look for: A shift in the
surface. -
Significance: If the contribution of
contacts increases disproportionately to , it indicates a pressure-induced shearing of the molecular layers, often a precursor to a phase transition.
Troubleshooting & Validation (Self-Correcting Systems)
| Issue | Indicator | Root Cause | Corrective Action |
| Broadening of Bragg Peaks | Diffraction spots become streaks. | Loss of hydrostaticity in the medium. | Switch from MeOH/EtOH to Neon or Helium gas loading. |
| Crystal Darkening | Crystal turns opaque/black. | Pressure-induced amorphization or chemical decomposition. | Check reversibility by releasing pressure. If irreversible, the molecule has polymerized. |
| Ruby Line Splitting | R1 and R2 lines merge or split further. | Non-hydrostatic stress gradient across the chamber. | Anneal the cell (if temperature allows) or reload with a larger fluid-to-crystal ratio. |
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[3] 1-Benzoyl-2-thiobiuret.[4][3] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[3]
-
Katrusiak, A. (2018).[5] High-Pressure Crystallography of Periodic and Aperiodic Crystals. In High-Pressure Crystallography.
-
Piermarini, G. J., Block, S., Barnett, J. D., & Forman, R. A. (1975). Calibration of the pressure dependence of the R1 ruby fluorescence line to 195 kbar. Journal of Applied Physics, 46(6), 2774.
-
Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2015).[6] Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
-
Boldyreva, E. V. (2008). High-pressure studies of the hydrogen bond networks in molecular crystals. Journal of Molecular Structure.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzoyl-2-thiobiuret
Introduction
Welcome to the technical support guide for the synthesis of 1-Benzoyl-2-thiobiuret. This molecule is a key intermediate in the development of various heterocyclic compounds, including potential antimetabolites of nucleic acid components.[1][2] The synthesis, typically a one-pot reaction involving the formation of benzoyl isothiocyanate followed by condensation with urea, is potent yet often plagued by low yields and isomeric impurities.[1]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering field-tested solutions to common challenges. Our goal is to empower you to not only replicate this synthesis but to rationally optimize it for improved yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 1-Benzoyl-2-thiobiuret is fundamentally a two-stage process conducted sequentially in a single reaction vessel.
-
Stage 1: Formation of Benzoyl Isothiocyanate. The process begins with a nucleophilic acyl substitution. A thiocyanate salt, most commonly potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), reacts with benzoyl chloride.[3][4] The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride ion to form the highly reactive intermediate, benzoyl isothiocyanate. This step is typically performed in an anhydrous polar aprotic solvent like acetone, which helps dissolve the reactants and facilitates the precipitation of the inorganic salt byproduct (e.g., KCl).[4][5]
-
Stage 2: Condensation with Urea. The benzoyl isothiocyanate intermediate is generally not isolated due to its sensitivity to hydrolysis.[4] Instead, it is used in situ. After filtering off the precipitated salt, urea is added to the filtrate. The amino group of urea then attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the final product, 1-Benzoyl-2-thiobiuret.[1]
Caption: Overall two-stage synthesis of 1-Benzoyl-2-thiobiuret.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical, realistic yield for this synthesis? A: Published yields can be quite low, with some reports around 30%.[1] However, with careful control of reaction conditions, especially moisture exclusion and temperature management, yields can be substantially improved. This guide aims to help you consistently achieve higher yields.
Q2: Why is anhydrous acetone the most commonly cited solvent? A: Acetone is an excellent choice for several reasons. First, it readily dissolves both benzoyl chloride and potassium/ammonium thiocyanate. Second, it is a polar aprotic solvent, which favors the Sₙ2-like mechanism of isothiocyanate formation without interfering with the reactants. Critically, the inorganic byproduct, potassium chloride (KCl), is poorly soluble in acetone, causing it to precipitate and allowing for its easy removal by filtration before the second stage of the reaction.[1]
Q3: Can I use other thiocyanate salts, like NaSCN or NH₄SCN? A: Yes, other thiocyanate salts can be used. Ammonium thiocyanate is a common alternative to potassium thiocyanate.[3] The choice may depend on solubility, cost, and hygroscopicity. The key consideration is that the resulting salt byproduct (e.g., NaCl, NH₄Cl) should also have low solubility in the chosen solvent to be effectively removed.
Q4: How critical is temperature control in each stage? A: Temperature control is paramount.
-
Stage 1 (Isothiocyanate formation): This reaction is often run at room temperature or with gentle heating (e.g., up to 50°C).[1] Excessive heat can lead to side reactions and decomposition of the benzoyl isothiocyanate intermediate.
-
Stage 2 (Urea condensation): This step typically requires moderate heating (e.g., 55°C for several hours) to proceed at a reasonable rate.[1] The key is to maintain a consistent temperature to ensure complete reaction without degrading the product.
Q5: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an effective method. A good starting mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v). You can spot the starting benzoyl chloride, the reaction mixture after Stage 1 (to confirm consumption of benzoyl chloride), and the mixture during Stage 2 to track the formation of the product. The product, being more polar, will have a lower Rf value than benzoyl chloride.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting low-yield issues.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Very Low Yield (<30%) or No Product Formation | Moisture Contamination: Benzoyl chloride and the benzoyl isothiocyanate intermediate are highly sensitive to water. Hydrolysis converts them to benzoic acid, halting the desired reaction pathway. | Action: Use freshly distilled, anhydrous acetone. Dry the thiocyanate salt in a vacuum oven before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.[4] |
| Incomplete Salt Removal: Residual potassium chloride can interfere with the second stage of the reaction, potentially catalyzing side reactions or reducing the effective concentration of reactants. | Action: Ensure the salt is thoroughly filtered. Consider washing the filter cake with a small amount of cold, anhydrous acetone to recover any trapped intermediate. Using a Celite® pad can aid in filtering very fine precipitates. | |
| Degradation of Intermediate: The benzoyl isothiocyanate can decompose if the reaction time or temperature in Stage 1 is excessive. | Action: Monitor Stage 1 by TLC. Once the benzoyl chloride is consumed (typically 2-4 hours at 50°C), proceed immediately to filtration and Stage 2.[1] Do not let the intermediate sit for extended periods. | |
| Final Product is an Oily Residue, Not a Solid | Incomplete Reaction: The reaction with urea may not have gone to completion, leaving starting materials or oily intermediates in the final mixture. | Action: Ensure the reaction temperature in Stage 2 is maintained (e.g., 55°C) and allow for sufficient reaction time (e.g., 5 hours).[1] Periodically scratch the inside of the flask during the cooling phase to induce crystallization. |
| Presence of Impurities: Side products can act as crystallization inhibitors. | Action: Attempt to purify a small sample via column chromatography to isolate the product. If successful, this indicates a purity issue. Re-evaluate the reaction conditions to minimize side reactions. | |
| Product is Contaminated with an Isomer (1-Benzoyl-4-thiobiuret) | Reaction Conditions: The formation of the 1-benzoyl-4-thiobiuret isomer is a known possibility.[2][6] This can be influenced by the specific reaction conditions, although the exact parameters favoring one over the other are not always clearly defined in the literature. | Action: Strictly follow a validated protocol for the desired 2-thiobiuret isomer, paying close attention to the order of addition, temperature, and reaction times.[1] The protocol provided below is for the 2-thiobiuret isomer. |
| Reaction Mixture Turns Dark Brown or Black | Thermal Decomposition: Excessive heat during either stage can cause decomposition of the reactants, intermediates, or the final product, leading to tar formation. | Action: Use an oil bath with a reliable temperature controller. Ensure the reaction is stirred efficiently to avoid localized overheating. Do not exceed the recommended temperatures for each stage. |
Section 4: Optimized Experimental Protocol
This protocol is synthesized from literature procedures with an emphasis on control points critical for maximizing yield.[1]
Reagent & Equipment Checklist
| Reagent/Equipment | Specification | Purpose |
| Benzoyl Chloride | ≥99%, Reagent Grade | Starting Material |
| Potassium Thiocyanate | ≥99%, Anhydrous | Thiocyanate Source |
| Urea | ≥99%, ACS Grade | Amine Source |
| Acetone | Anhydrous (≤0.005% water) | Reaction Solvent |
| Round-bottom flask | Appropriate size | Reaction Vessel |
| Reflux Condenser | Prevent solvent loss | |
| Magnetic Stirrer & Stir Bar | Ensure homogenous mixture | |
| Oil Bath & Controller | Precise temperature control | |
| Buchner Funnel & Filter Paper | Filtration of KCl | |
| Ice Bath | Induce crystallization |
Step-by-Step Methodology
Stage 1: Benzoyl Isothiocyanate Formation
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add potassium thiocyanate (1.2 equivalents) and anhydrous acetone. Begin stirring.
-
Addition: Slowly add benzoyl chloride (1.0 equivalent) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 50°C using a pre-heated oil bath. Maintain this temperature and stir for 3.5 hours. A milky white/yellow precipitate of KCl will form.[1]
-
Monitoring: Check for the consumption of benzoyl chloride via TLC (e.g., 25% Ethyl Acetate/Hexane).
Stage 2: Condensation and Product Isolation
-
Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the precipitated KCl. Wash the filter cake with a small volume of cold, anhydrous acetone to ensure complete transfer of the intermediate.
-
Condensation: Transfer the clear amber filtrate to a clean, dry round-bottom flask. Add urea (1.0 equivalent).
-
Reaction: Heat the solution to 55°C and stir for 5 hours.[1]
-
Crystallization: Cool the solution to room temperature, then place it in an ice bath for at least 1-2 hours to induce crystallization. If crystals do not form, gently scratch the inner wall of the flask with a glass rod.
-
Isolation: Collect the bright yellow solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., an acetonitrile-methanol mixture).[1]
-
Drying: Dry the product under vacuum to obtain 1-Benzoyl-2-thiobiuret. The reported melting point is 174-175°C.[1]
References
-
Kang, S. K. (2013). 1-Benzoyl-4-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. Retrieved from [Link]
- Google Patents. (n.d.). One pot process for the conversion of aroyl chlorides to acyl thioureas.
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. Retrieved from [Link]
-
ResearchGate. (2013). 1-Benzoyl-4-thiobiuret. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 1-Benzoyl-2-thiobiuret. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 1-Benzoyl-4-thiobiuret. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Retrieved from [Link]
Sources
- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Benzoyl-2-thiobiuret
Welcome to the technical support center for the purification of crude 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to provide a self-validating system of protocols and troubleshooting.
Introduction to Purification Challenges
1-Benzoyl-2-thiobiuret is a molecule of interest with potential applications in medicinal chemistry. Its synthesis, typically involving the reaction of benzoyl isothiocyanate with urea, can result in a crude product containing various impurities. The purification of 1-Benzoyl-2-thiobiuret can be challenging due to the potential for isomerization, the presence of unreacted starting materials, and the formation of side products. This guide provides a structured approach to overcoming these challenges.
A critical aspect to consider during the synthesis and purification is the potential for the formation of the isomeric impurity, 1-benzoyl-4-thiobiuret. This isomer can arise from the reaction pathway and may co-purify with the desired product due to similar physical properties[1][2].
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue often caused by the presence of residual solvent or impurities that inhibit crystallization.
-
Initial Step: Ensure all volatile solvents from the reaction workup are thoroughly removed under reduced pressure. Heating the flask gently (e.g., in a warm water bath) can aid in this process, but be cautious of potential thermal degradation.
-
Troubleshooting:
-
Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can help to wash away non-polar impurities and may induce crystallization.
-
Solvent-Induced Precipitation: Dissolve the crude oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes cloudy. Allow the solution to stand, which may promote the formation of crystals.
-
Q2: After recrystallization, the melting point of my product is broad and lower than the expected 173-175 °C. What are the likely impurities?
A2: A broad and low melting point is a strong indicator of impurities. Based on the typical synthesis of related benzoylthiourea derivatives, the following are potential contaminants[3][4]:
-
Unreacted Starting Materials:
-
Benzoyl chloride: Although volatile, traces might remain if the initial reaction was incomplete.
-
Potassium or Ammonium Thiocyanate: These salts are generally removed during aqueous workup but can persist if washing is inadequate.
-
Urea: Can be a persistent impurity if not fully reacted.
-
-
Side Products:
Q3: How can I effectively remove the 1-benzoyl-4-thiobiuret isomer?
A3: Separating isomers can be challenging. A combination of techniques is often most effective.
-
Fractional Recrystallization: This technique relies on slight differences in solubility between the two isomers. It may require multiple recrystallization steps from a carefully selected solvent system. Experiment with different solvents, such as methanol, ethanol, or acetonitrile, as suggested for related compounds[1].
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. Due to the polarity of the isomers, silica gel is a suitable stationary phase. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point[5]. Monitor the fractions closely using Thin Layer Chromatography (TLC) to identify and isolate the desired product.
Q4: My compound seems to be degrading during purification. What are the stability concerns?
A4: While specific stability data for 1-benzoyl-2-thiobiuret is limited, related compounds containing benzoyl and thioamide functionalities can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.
-
Recommendation:
-
Avoid prolonged heating during recrystallization.
-
Use neutral, anhydrous solvents whenever possible.
-
If using column chromatography, ensure the silica gel is not overly acidic. A neutral alumina stationary phase could be an alternative.
-
Store the purified compound in a cool, dry, and dark place.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude 1-Benzoyl-2-thiobiuret
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically on a small scale.
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature.
-
Promising solvents for related compounds include methanol, ethanol, and acetonitrile[1]. A mixed solvent system (e.g., ethanol/water) might also be effective.
-
-
Dissolution:
-
Place the crude 1-benzoyl-2-thiobiuret in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the desired product from impurities (target Rf of the product is typically 0.2-0.4).
-
-
Column Packing:
-
Prepare a silica gel slurry in the chosen mobile phase (a less polar version of the optimal TLC solvent system).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with the mobile phase, collecting fractions in test tubes or flasks.
-
You can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-benzoyl-2-thiobiuret.
-
Data Presentation
| Property | Value | Reference |
| Melting Point | 173-175 °C | [6] |
| Molecular Formula | C₉H₉N₃O₂S | [7] |
| Molecular Weight | 223.26 g/mol | [6] |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of 1-Benzoyl-2-thiobiuret.
Troubleshooting Logic Diagram
Caption: Decision-making process for troubleshooting purification issues.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved February 11, 2026, from [Link]
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2011). IPCBEE, 14. [Link]
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7481-7484. [Link]
-
Appendino, G., et al. (2011). An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery. Angewandte Chemie International Edition, 50(4), 877-881. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Benzoyl-2-thiobiuret | 41835-24-9 [sigmaaldrich.com]
- 7. 1-BENZOYL-2-THIOBIURET AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
side reactions in the synthesis of 1-Benzoyl-2-thiobiuret from benzoyl chloride
Case ID: BZ-TB-SYN-001 Status: Active Subject: Optimization and Troubleshooting of Side Reactions in Benzoyl Chloride to 1-Benzoyl-2-thiobiuret Transformation
Executive Summary
This technical guide addresses the synthesis of 1-Benzoyl-2-thiobiuret via the Benzoyl Isothiocyanate intermediate. While the reaction appears straightforward, it is prone to specific failure modes—primarily hydrolysis, isomerization, and premature cyclization—that degrade yield and purity.[1]
This document functions as a dynamic troubleshooting interface. It deconstructs the synthesis into two critical modules, analyzing the causality of side reactions and providing self-validating protocols to mitigate them.
Module 1: The Critical Intermediate (Benzoyl Isothiocyanate Formation)[1][2]
The first stage involves the conversion of benzoyl chloride to benzoyl isothiocyanate using a thiocyanate salt (typically
Mechanistic Pathway & Side Reactions
The reaction proceeds via nucleophilic acyl substitution. However, moisture or incorrect stoichiometry triggers immediate side pathways.[1]
Figure 1: Reaction scheme highlighting the dual hydrolysis risks of the starting material and the intermediate.[1]
Troubleshooting Guide: Intermediate Formation
| Symptom | Probable Cause | Technical Intervention |
| White precipitate forms immediately upon adding SCN salt. | Normal Operation. | This is the inorganic byproduct ( |
| Strong smell of rotten eggs ( | Hydrolysis/Decomposition. | Moisture has entered the system. Benzoyl isothiocyanate hydrolyzes to Benzamide and Carbonyl Sulfide (COS). Action: Use anhydrous acetone. Dry |
| Low Yield (<50%). | Incomplete Conversion. | Benzoyl chloride is less reactive if the solvent is "wet" (competitive hydrolysis). Action: Monitor by TLC. If starting material remains, add 0.1 eq of PEG-400 as a phase transfer catalyst (if using solid |
Module 2: The Urea Coupling (Formation of Thiobiuret)[1][2]
The second stage involves the addition of urea to the isothiocyanate. This step is thermodynamically favorable but kinetically sensitive to temperature.[1]
Key Side Reaction: Premature Cyclization
A major, often overlooked side reaction is the oxidative cyclization of 1-benzoyl-2-thiobiuret into 5-amino-2H-1,2,4-thiadiazolin-3-one or related triazines.[1] This occurs if the reaction mixture is exposed to oxidants or excessive heat.[1]
FAQ: Product Isolation & Purity
Q: My product is an oily, sticky yellow mass instead of a solid. What happened?
-
Diagnosis: This is the "Oiling Out" phenomenon, common in thiourea derivatives.[1] It is likely a mixture of the desired product and unreacted Benzoyl Isothiocyanate or oligomers.[1]
-
Solution:
Q: The melting point is broad (160–170°C).[1] The literature says 174–175°C. Why?
-
Diagnosis: Contamination with Benzamide (MP 127°C) or Benzoic Acid (MP 122°C).[1]
-
Validation: Check IR. A strong, broad -OH stretch (2500-3000 cm⁻¹) indicates Benzoic acid. A doublet at 3100-3400 cm⁻¹ (NH2) with a lower carbonyl shift indicates Benzamide.[1]
-
Purification: Recrystallize from Acetonitrile:Methanol (10:1) . This solvent system effectively solubilizes benzamide impurities while precipitating the thiobiuret [1].[1]
Standard Operating Procedure (SOP)
Protocol optimized for minimizing hydrolysis and cyclization side products.
Reagents
-
Benzoyl Chloride (Freshly distilled recommended)[1]
-
Ammonium Thiocyanate (
) or Potassium Thiocyanate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> )[1] -
Solvent: Anhydrous Acetone (dried over
or molecular sieves)
Step-by-Step Workflow
-
Preparation of Isothiocyanate:
-
Dissolve
(1.1 eq) in anhydrous acetone. -
Add Benzoyl Chloride (1.0 eq) dropwise over 20 minutes.
-
Control Point: Maintain temperature at 25–30°C. Do not reflux yet.[1]
-
Once addition is complete, heat to mild reflux (50°C) for 15 minutes. A white precipitate (
) will form.[1][7]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Filtration (Critical Step):
-
Coupling with Urea:
-
Isolation:
Diagnostic Decision Tree
Use this logic flow to identify the root cause of synthesis failure.
Figure 2: Logic flow for rapid product assessment.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[4][6] 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[1] [Link]
-
Amir, M., & Kumar, S. (2004). Synthesis and anti-inflammatory activity of some new 2,3,6-trisubstituted quinazolin-4(3H)-ones. Indian Journal of Heterocyclic Chemistry. (Referenced for general benzoyl isothiocyanate handling).[1][7]
Sources
- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]
- 4. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzoyl-4-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
optimizing recrystallization conditions for 1-Benzoyl-2-thiobiuret
Topic: Optimization of Recrystallization Conditions for 1-Benzoyl-2-thiobiuret Document ID: TSC-REC-BTB-001 Status: Active Audience: Process Chemists, Crystallography Researchers, Drug Development Scientists
Introduction: The Purification Challenge
1-Benzoyl-2-thiobiuret (
-
Conformational Isomerism: The molecule exists in equilibrium with its isomer, 1-benzoyl-4-thiobiuret, which can co-precipitate.
-
Thermal Instability: The thioamide moiety is susceptible to oxidative desulfurization or cyclization at elevated temperatures (
). -
Solubility Profile: It exhibits "oiling out" (Liquid-Liquid Phase Separation) behavior in single-solvent systems due to its amphiphilic nature (lipophilic benzoyl group vs. polar thiobiuret tail).
This guide provides an optimized, troubleshooting-focused protocol to maximize purity (>99%) and yield.
Module 1: The "Gold Standard" Protocol
User Question: I am seeing inconsistent melting points (168-172°C) and yellow discoloration. What is the optimal solvent system for high-purity recrystallization?
Technical Response: While ethanol is often used for bulk thiourea derivatives, it frequently traps solvent inclusions and fails to fractionate the 4-thiobiuret isomer effectively. The authoritative literature standard for obtaining X-ray quality crystals and high purity is a 10:1 mixture of Acetonitrile (MeCN) and Methanol (MeOH) .
Optimized Workflow
-
Dissolution: Suspend crude solid in Acetonitrile:Methanol (10:1 v/v). Heat gently to 50-55°C . Do not exceed 60°C to prevent cyclization.
-
Filtration: Hot filter through a sintered glass funnel (porosity 3) to remove insoluble polymerized byproducts or residual KCl from synthesis.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (approx.
/min). -
Growth: Place the vessel in an ice bath (
) for 4 hours. Scratching the flask wall is often required to overcome the metastable zone width (MSZW). -
Isolation: Filter the bright yellow crystals. Wash with cold acetonitrile.
Target Metrics:
-
Melting Point: 173–175 °C (Sharp)
-
Crystal Habit: Yellow blocks or prisms (if grown slowly)
Visual Workflow: Synthesis to Purification
Figure 1: Step-by-step logic flow for the purification of 1-Benzoyl-2-thiobiuret, emphasizing temperature control.
Module 2: Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: Upon cooling, my solution turns cloudy and deposits a sticky yellow oil at the bottom instead of crystals. Why is this happening?
Root Cause Analysis: This occurs when the metastable limit of the liquid-liquid phase separation (LLPS) is crossed before the solubility curve. This is common in solvent systems where the solute has high solubility at high temperatures but drops precipitously upon cooling (e.g., pure ethanol or acetone).
Corrective Actions:
-
Change Solvent Ratio: Increase the proportion of the "good" solvent (Acetonitrile) and decrease the "strong" polar solvent (Methanol/Water).
-
Seeding: Add seed crystals at the cloud point (just before oiling occurs) to bypass the LLPS region and induce heterogeneous nucleation.
-
Temperature Management: Re-heat the oil to dissolve it, then cool much more slowly. Rapid cooling favors oiling out.
Issue 2: Low Yield (<30%)
User Question: The literature suggests a 30% yield, but I am getting even less. Where am I losing product?
Root Cause Analysis:
-
Mother Liquor Loss: 1-Benzoyl-2-thiobiuret is moderately soluble in polar solvents. If you use too much methanol, the product remains in the filtrate.
-
Hydrolysis: If water is present (e.g., using 95% Ethanol) and the solution is heated >60°C, the benzoyl group can hydrolyze.
Data Comparison: Solvent Efficiency
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended Use |
| MeCN:MeOH (10:1) | High | Low | Low | Analytical Purity (Rec.) |
| Ethanol (99%) | Very High | Moderate | Medium (Yield Loss) | Bulk Processing |
| Acetone | Very High | High | High (Yield Loss) | Reaction Solvent Only |
| Water | Insoluble | Insoluble | N/A | Anti-solvent only |
Issue 3: Isomer Contamination
User Question: My NMR shows small peaks that don't match the standard. Could this be an isomer?
Root Cause Analysis: Yes. The synthesis (Benzoyl isothiocyanate + Urea) can produce 1-benzoyl-4-thiobiuret as a minor byproduct.
-
1-Benzoyl-2-thiobiuret (Target): Benzoyl group on N1.[1]
-
1-Benzoyl-4-thiobiuret (Impurity): Benzoyl group on N4 (terminal).
Differentiation Strategy: The 10:1 MeCN:MeOH system favors the crystallization of the 2-thiobiuret isomer due to specific hydrogen bonding networks (intermolecular N—H[2]···O and N—H···S) that stabilize its crystal lattice over the 4-isomer in this specific polarity window.
Module 3: Characterization & Validation
User Question: How do I validate that I have the correct polymorph and chemical structure?
Validation Protocol:
-
Melting Point (The Quick Check):
-
Acceptance Criteria: Sharp melting range between 173–175°C .
-
Note: A range of 168–170°C indicates solvent occlusion or isomer contamination.
-
-
Infrared Spectroscopy (FTIR):
-
Look for the C=O stretch (Amide I) around 1680–1700 cm⁻¹.
-
Look for the C=S stretch (Thioamide) around 1150–1200 cm⁻¹.
-
Critical Check: Absence of broad -OH bands (confirms dry solvent removal).
-
-
X-Ray Crystallography (The Ultimate Proof):
Visual Logic: Impurity Identification
Figure 2: Decision matrix for validating sample purity based on thermal properties.
References
-
Synthesis and Crystal Structure: Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[4][6] 1-Benzoyl-2-thiobiuret.[1][4][7][8] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[4] Link
-
Isomer Characterization: Kang, S. K. (2013).[5][6] 1-Benzoyl-4-thiobiuret.[1][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327.[5] Link
- General Synthesis of Benzoylthioureas: Saeed, A., et al. (2010). Synthesis, Characterization and Antibacterial Activity of Some New 1-Aroyl-3-substituted Thioureas. Molecules, 15(3).
Sources
- 1. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzoyl-4-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-BENZOYL-2-THIOUREA CAS#: 614-23-3 [m.chemicalbook.com]
Technical Support Center: 1-Benzoyl-2-thiobiuret Solubility & Assay Optimization
Introduction: The "Brick Dust" Challenge
You are likely here because 1-Benzoyl-2-thiobiuret (BTB) is failing in your biological assays. You may be observing erratic IC50 curves, visible precipitation upon dilution, or complete loss of activity.
The Core Problem: 1-Benzoyl-2-thiobiuret contains a hydrophobic benzoyl ring coupled with a thiobiuret backbone. While the thiobiuret moiety offers hydrogen-bonding potential, the overall molecule exhibits high lattice energy (melting point ~173-175°C) and poor aqueous solubility. When you dilute a DMSO stock of BTB into an aqueous buffer, the sudden change in polarity often forces the compound to "crash out" of solution or form colloidal aggregates. These aggregates sequester enzymes, leading to false-positive inhibition (promiscuous activity).
This guide provides a validated, step-by-step troubleshooting framework to stabilize BTB in solution and ensure your data represents true molecular pharmacology, not artifacts.
Part 1: Diagnostic Phase (Is it Soluble or Stable?)
Before optimizing, you must distinguish between insolubility (precipitation) and instability (chemical degradation).
Q: How do I confirm if my compound is precipitating or degrading?
The Protocol: Kinetic Solubility vs. Stability Check
-
Prepare Stock: Dissolve BTB in 100% DMSO to 10 mM. Ensure it is clear.
-
The "Crash" Test (Nephelometry/Absorbance):
-
Dilute the stock into your assay buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM (1% DMSO final).
-
Measure Absorbance at 600 nm (OD600) immediately.
-
Result: An OD600 > 0.05 indicates light scattering due to particles (precipitation).
-
-
The Stability Test (LC-MS):
-
Incubate a lower concentration (10 µM) in buffer for 2 hours.
-
Analyze by LC-MS.
-
Result: If the parent peak disappears but OD600 is low, the thiobiuret core may be oxidizing (disulfide formation) or hydrolyzing.
-
Senior Scientist Insight: Thio-compounds are prone to oxidation. If you see degradation, add 1 mM DTT or TCEP to your buffer. If you see high OD600, proceed to Part 2.
Part 2: Solvent & Buffer Engineering
Q: My compound precipitates immediately upon adding buffer. How do I fix this?
The Solution: Intermediate Dilution Strategy Directly pipetting 100% DMSO stock into aqueous buffer creates a local "shock" zone of high water content, causing immediate precipitation that never re-dissolves.
Protocol: The "Step-Down" Dilution
| Step | Component | Procedure | Rationale |
| 1 | Master Stock | 10 mM BTB in 100% DMSO. | Maximizes solubility. |
| 2 | Intermediate | Dilute 1:10 into 50% DMSO / 50% Buffer . | Lowers hydrophobicity gradually. Prevents shock.[1] |
| 3 | Working Sol. | Dilute Intermediate 1:10 into Assay Buffer. | Final DMSO is 5%.[2] Compound is now solvated. |
Note: If your assay cannot tolerate 5% DMSO, see the "Detergent" section below.
Q: Can I use co-solvents other than DMSO?
Answer: Yes. If DMSO is toxic to your cells or enzyme, consider these alternatives:
-
PEG-400 (Polyethylene Glycol): Use up to 20% v/v. It acts as a molecular spacer, preventing crystal lattice formation.
-
Cyclodextrins (HP-β-CD):
-
Mechanism: The hydrophobic benzoyl ring of BTB inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.
-
Protocol: Prepare assay buffer containing 5-10% (w/v) Hydroxypropyl-β-cyclodextrin before adding the compound.
-
Part 3: Assay Interference (False Positives)
Q: I see high inhibition, but the dose-response curve is very steep (Hill slope > 2). Is this real?
Answer: Likely not. This is a hallmark of Colloidal Aggregation . The BTB molecules clump together to form microscopic oil droplets that adsorb enzyme on their surface, inhibiting it non-specifically.
The Fix: Detergent-Based Disruption
Add a non-ionic detergent to your assay buffer.[3][4] Detergents disrupt aggregates by lowering the surface tension and sequestering monomers.
-
Concentration: 0.01% to 0.05% (v/v).
-
Validation: If the IC50 increases (potency drops) significantly after adding detergent, the original activity was an artifact of aggregation.
Part 4: Visual Troubleshooting Workflows
Diagram 1: The Solubility Decision Tree
Caption: Decision tree to diagnose whether assay failure is due to insolubility (precipitation) or colloidal aggregation.
Diagram 2: The "Step-Down" Dilution Protocol
Caption: Step-wise dilution workflow to maintain solubility of hydrophobic compounds like 1-Benzoyl-2-thiobiuret during assay preparation.
Part 5: Summary of Optimization Parameters
Use this table to select the right strategy for your specific assay type.
| Parameter | Recommended Range | Why? |
| DMSO | 0.5% - 5.0% | High enough to solubilize BTB, low enough to spare enzyme/cells. Always run a DMSO control. |
| Detergent | 0.01% Tween-20 or Triton X-100 | Prevents "false positive" aggregation. Critical for hydrophobic inhibitors. |
| Carrier Protein | 0.1 mg/mL BSA | Albumin can bind hydrophobic molecules, keeping them in solution (mimics serum conditions). |
| pH | 7.0 - 8.0 | Thiobiurets can ionize. Slightly basic pH may improve solubility but check stability. |
| Reducing Agents | 1 mM DTT/TCEP | Prevents oxidation of the sulfur atom in the thiobiuret backbone. |
References
-
Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. National Center for Advancing Translational Sciences.[5][6] Available at: [Link]
- Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard reference for kinetic vs. thermodynamic solubility).
Sources
preventing decomposition of 1-Benzoyl-2-thiobiuret during reactions
Welcome to the technical support center for 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile intermediate. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.
Introduction to the Stability of 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds. Its structure, featuring both a benzoyl and a thiobiuret moiety, is stabilized by intramolecular hydrogen bonding, which imparts a degree of inherent stability.[1][2][3][4] However, like many multifunctional molecules, its reactivity can also lead to undesired decomposition under certain experimental conditions. This guide will delve into the factors influencing its stability and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 1-Benzoyl-2-thiobiuret?
A1: The decomposition of 1-Benzoyl-2-thiobiuret is primarily influenced by three main factors: temperature, pH, and the presence of nucleophiles or strong oxidizers. Like many acylthiourea derivatives, it can be susceptible to both thermal and hydrolytic degradation.[5][6]
Q2: At what temperature does 1-Benzoyl-2-thiobiuret start to decompose?
A2: While specific thermal analysis data for 1-Benzoyl-2-thiobiuret is not extensively published, studies on related acylthiourea compounds have shown thermal stability up to 160°C.[5] However, caution is advised at elevated temperatures. The synthesis of 1-Benzoyl-2-thiobiuret is typically conducted at around 50-55°C, indicating stability at this range.[7] It is prudent to consider that the benzoyl group, similar to that in benzoyl peroxide which decomposes above 40°C, could be a point of thermal weakness.[8]
Q3: How does pH affect the stability of 1-Benzoyl-2-thiobiuret in solution?
A3: 1-Benzoyl-2-thiobiuret is susceptible to both acid- and base-catalyzed hydrolysis. The amide and thioamide bonds within the molecule can be cleaved under these conditions. While specific pH stability data is limited for this exact molecule, general principles of organic chemistry and studies on similar structures suggest that maintaining a near-neutral pH (around 6-7) is optimal for its stability in solution.[9][10]
Q4: What are the likely decomposition products of 1-Benzoyl-2-thiobiuret?
A4: Under hydrolytic conditions, the likely decomposition products are benzoic acid and 2-thiobiuret. Further decomposition of 2-thiobiuret could yield urea and hydrogen sulfide. Thermal decomposition may lead to a more complex mixture, but could potentially involve cleavage at the benzoyl group to form benzoic acid or related derivatives, and fragmentation of the thiobiuret backbone.[11]
Q5: Can the choice of solvent impact the stability of 1-Benzoyl-2-thiobiuret?
A5: Yes, the solvent can play a significant role. Protic solvents, especially in combination with non-neutral pH, can facilitate hydrolysis. Aprotic solvents are generally preferred for reactions where the stability of 1-Benzoyl-2-thiobiuret is a concern. When using protic solvents, it is crucial to ensure they are dry and to control the reaction temperature and pH carefully.
Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to troubleshooting and preventing the decomposition of 1-Benzoyl-2-thiobiuret during your reactions.
Issue 1: Low Yield or Absence of Desired Product
Possible Cause: Decomposition of 1-Benzoyl-2-thiobiuret due to inappropriate reaction conditions.
Solutions:
-
Temperature Control:
-
Maintain the reaction temperature as low as reasonably possible to achieve the desired reaction rate.
-
If elevated temperatures are necessary, consider shorter reaction times.
-
For exothermic reactions, ensure efficient cooling to prevent temperature spikes.
-
-
pH Management:
-
If the reaction can be performed under neutral conditions, this is ideal.
-
If acidic or basic reagents are required, consider adding them slowly and at a low temperature to control the exotherm and minimize the exposure time of 1-Benzoyl-2-thiobiuret to harsh pH conditions.
-
Use a buffered system if the reaction chemistry allows, to maintain a stable pH.
-
-
Solvent Selection:
-
Whenever possible, use dry, aprotic solvents (e.g., THF, DCM, acetonitrile).
-
If a protic solvent (e.g., ethanol, methanol) is required, ensure it is anhydrous.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause: Complex decomposition pathways or side reactions of 1-Benzoyl-2-thiobiuret.
Solutions:
-
Inert Atmosphere:
-
Some acylthioureas can be sensitive to air oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
-
Reagent Purity:
-
Ensure the purity of all starting materials, including 1-Benzoyl-2-thiobiuret. Impurities can sometimes catalyze decomposition.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using techniques like TLC or LC-MS. This can help you identify the point at which byproduct formation begins and allow you to optimize the reaction time.
-
Visualizing the Decomposition Influences
Caption: Factors leading to the decomposition of 1-Benzoyl-2-thiobiuret.
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a general method for evaluating the stability of 1-Benzoyl-2-thiobiuret under different pH conditions.
Objective: To determine the rate of hydrolysis of 1-Benzoyl-2-thiobiuret at acidic, neutral, and basic pH.
Materials:
-
1-Benzoyl-2-thiobiuret
-
Buffer solutions: pH 4.0, pH 7.0, pH 9.0
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
Thermostated shaker
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Benzoyl-2-thiobiuret in acetonitrile.
-
Sample Preparation:
-
In three separate vials, add a known volume of the stock solution to each of the buffer solutions (pH 4.0, 7.0, and 9.0) to achieve a final concentration of 50 µg/mL. The final solution should have a low percentage of acetonitrile to ensure the buffer controls the pH.
-
-
Incubation: Place the vials in a thermostated shaker set to a relevant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the remaining amount of 1-Benzoyl-2-thiobiuret. A reverse-phase C18 column is typically suitable.
-
Monitor the appearance of new peaks that may correspond to decomposition products.
-
Data Analysis: Plot the concentration of 1-Benzoyl-2-thiobiuret versus time for each pH condition to determine the degradation kinetics.
Visualizing the Stability Assessment Workflow
Caption: Workflow for assessing the hydrolytic stability of 1-Benzoyl-2-thiobiuret.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | < 60°C (ideally room temp.) | To minimize thermal decomposition, especially of the benzoyl moiety.[7][8] |
| pH | 6 - 7 | To avoid acid or base-catalyzed hydrolysis of amide and thioamide bonds.[9][10] |
| Solvent | Anhydrous, aprotic | To prevent solvolysis and hydrolysis. |
| Atmosphere | Inert (N₂ or Ar) | To prevent potential oxidative degradation. |
| Additives | Avoid strong nucleophiles | To prevent nucleophilic attack and decomposition. |
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
-
Kang, S. K. (2013). 1-Benzoyl-4-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Crystallographic Communications, E68, o395. [Link]
-
Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E, E69, o1327. [Link]
-
Zhivkova, Z., & Tzenkova, B. (2018). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 23(10), 2649. [Link]
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
-
Saeed, S., Rashid, N., & Jones, P. G. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(34), 22005-22041. [Link]
-
Shafique, S., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(26), 18631-18671. [Link]
-
Limban, C., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(7), 1599. [Link]
-
Chiscop, I., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Bilius, V., et al. (2018). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Journal of Molecular Structure, 1171, 84-91. [Link]
-
Bender, M. L., & Kemp, K. C. (1957). Hydrolysis of acylchymotrypsins. Journal of the Chemical Society B: Physical Organic, 1474-1479. [Link]
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Bondock, S., Tarhoni, A. E.-G., & Fadda, A. A. (2007). Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1915-1929. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. [Link]
-
Saeed, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro. RSC Advances, 12, 16937-16952. [Link]
-
Boyde, S. (2002). Hydrolytic stability of synthetic ester lubricants. Tribology & Lubrication Technology, 58(4), 24-29. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Limban, C., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(7), 1599. [Link]
-
Galli, F., et al. (2020). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 5(3), 543-551. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Not Voodoo. [Link]
-
Liu, J., & Wulff, W. D. (2010). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 132(30), 10211–10213. [Link]
-
van der Westhuyzen, C. W., et al. (2021). Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. ACS Medicinal Chemistry Letters, 12(4), 589-595. [Link]
-
Saeed, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(28), 16937-16952. [Link]
- Klein, L. L. (1996). Benzoyl peroxide compositions.
-
Oae, S., & Yorifuji, T. (1976). Decomposition of diacyl peroxides. Part 9. Mechanism of the carboxy-inversion process in the thermal decomposition of benzoyl cyclohexanecarbonyl peroxide and related diacyl peroxides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1543-1549. [Link]
-
Bunner, B. M., et al. (2024). Benzoyl Peroxide Drug Products Form Benzene. Environmental Health Perspectives, 132(3), 037001. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzoyl-4-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2174031C - Benzoyl peroxide compositions - Google Patents [patents.google.com]
- 9. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of acylchymotrypsins - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Benzoyl Peroxide Drug Products Form Benzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Benzoyl-2-thiobiuret (BTB) Purity & Optimization
[1][2]
Topic: Impurity Profiling, Troubleshooting, and Purification of 1-Benzoyl-2-thiobiuret Document ID: BTB-PUR-001 Applicable For: Synthesis Optimization, Quality Control, Pre-clinical Formulation[1][2]
Module 1: Diagnostic & Troubleshooting (FAQ)
This section addresses immediate "symptoms" observed during the synthesis and isolation of 1-Benzoyl-2-thiobiuret.
Q1: My product has a melting point below 170°C. What does this indicate?
A: Pure 1-Benzoyl-2-thiobiuret has a sharp melting point range of 174–176°C [1][3].[1][2] A depressed melting point typically indicates the presence of Benzamide (
Q2: The crude solid is sticky or has a persistent "almond-like" or sulfur smell. Why?
A:
-
Sticky Texture: Often caused by unreacted Benzoyl Isothiocyanate (an oil) or trapped solvent (Acetone/Acetonitrile).[1][2]
-
Sulfur Smell: Indicates degradation of the thiocyanate moiety, potentially releasing carbonyl sulfide (COS) or hydrogen sulfide (
) due to overheating ( ) during the urea addition step.[1][2]
Q3: I see a secondary spot on TLC (Thin Layer Chromatography). How do I identify it?
A: Use a mobile phase of Hexane:Ethyl Acetate (3:1) .[1][2]
-
Higher
than BTB: Likely Benzamide (less polar).[1][2] -
Lower
than BTB: Likely Unreacted Urea (very polar, stays near baseline) or 1-Benzoylbiuret (oxygen analog, if desulfurization occurred).[1][2] -
Visualization: BTB is UV-active.[1][2] Unreacted urea is not strongly UV-active and may require iodine staining.[1][2]
Module 2: Mechanistic Origins of Impurities
Understanding how impurities form allows for preventative process design.[1][2] The synthesis typically proceeds via the nucleophilic addition of urea to benzoyl isothiocyanate.[1]
Impurity Formation Pathways
-
Hydrolysis (Major): Benzoyl isothiocyanate is highly electrophilic.[1][2] Traces of water compete with urea, cleaving the isothiocyanate to form Benzamide and Carbonyl Sulfide (gas).[1][2]
-
Thermal Degradation: Prolonged heating above
can cause the thiobiuret to cyclize or desulfurize.[1][2] -
Isomerization: While 1-Benzoyl-2-thiobiuret is the kinetic product, thermodynamic equilibration can lead to trace amounts of 1-Benzoyl-4-thiobiuret [2].[1][2]
Reaction & Impurity Network (Visualization)
Caption: Figure 1. Reaction pathway showing the primary synthesis route (Green) and critical moisture-induced degradation pathways (Red).[1][2]
Module 3: Purification Protocols
Standard washing is often insufficient for pharmaceutical-grade purity.[1][2] Recrystallization is the gold standard for this compound.[1][2]
Protocol A: High-Purity Recrystallization (Recommended)
Target: Removal of Benzamide and trace isomers.[1][2] Reference Standard: Yields X-ray quality crystals [1].
-
Solvent System: Prepare a mixture of Acetonitrile : Methanol (10:1) .[1][2][3]
-
Dissolution:
-
Hot Filtration (Optional): If the solution is cloudy (likely residual KCl or polymer), filter rapidly through a pre-warmed glass frit.[1][2]
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (25°C).
-
Transfer to an ice bath (
) for 2 hours. -
Technique: Scratch the glass wall with a rod to induce nucleation if oiling occurs.[1]
-
-
Isolation: Filter the bright yellow crystals. Wash with cold methanol.[1][2]
-
Drying: Vacuum dry at
for 4 hours.
Protocol B: Bulk Purification (Ethanol Method)
Target: Removal of unreacted Urea and inorganic salts.[1][2]
-
Process: Dissolve crude solid in boiling ethanol.
-
Cooling: Cool to room temperature.
-
Yield: This method typically gives higher yields but slightly lower purity compared to the Acetonitrile/Methanol method.[1][2]
Impurity Removal Matrix
| Impurity Type | Solubility Characteristic | Removal Strategy |
| Benzamide | Soluble in Ethanol/Methanol | Remains in mother liquor during recrystallization.[1][2] |
| Urea | Highly water-soluble | Wash crude solid with cold water before recrystallization.[1][2] |
| KCl / Salts | Insoluble in Acetone | Filter the hot reaction mixture before adding urea (during synthesis).[1][2] |
| Benzoic Acid | Soluble in weak base | Wash crude solid with 5% NaHCO₃ solution (Caution: may hydrolyze product if left too long).[1][2] |
Module 4: Stability & Storage
Shelf Life: 1-Benzoyl-2-thiobiuret is stable for >1 year if stored correctly.[1][2] Degradation Triggers:
Storage Protocol:
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[1][2][4] 1-Benzoyl-2-thiobiuret . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.[1][2][4] Link
-
Kang, S. K. (2013).[1][2][4][5] 1-Benzoyl-4-thiobiuret . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327.[1][2][5] Link
-
ChemicalBook.[1][2] (n.d.). 1-BENZOYL-2-THIOUREA Properties . Retrieved January 30, 2026.[1][2] Link
Technical Support Center: Scaling Up the Synthesis of 1-Benzoyl-2-thiobiuret
Welcome to the technical support guide for the synthesis of 1-Benzoyl-2-thiobiuret. This document is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis into larger, more demanding production runs. Here, we dissect the synthetic pathway, anticipate challenges in scaling up, and provide robust, field-tested solutions to common experimental hurdles. Our goal is to equip you with the necessary insights to ensure reproducibility, high purity, and safety as you scale your operations.
Overview of 1-Benzoyl-2-thiobiuret Synthesis
1-Benzoyl-2-thiobiuret, systematically known as N-(carbamoylcarbamothioyl)benzamide, is a key chemical intermediate.[1][2] It serves as a precursor for the synthesis of various heterocyclic compounds, including 5-amino-2H-1,2,4-thiadizolin-3-one, a molecule of interest for its structural analogy to nucleic acid components.[1][3] The synthesis is typically a two-step, one-pot reaction involving the formation of benzoyl isothiocyanate, which then reacts with urea.
The structural integrity of 1-benzoyl-2-thiobiuret is noteworthy. Its benzoyl and thiobiuret groups are nearly coplanar, a conformation stabilized by intramolecular hydrogen bonding.[1][2] This structural feature is critical for its subsequent reactivity and for the physical properties of the final product, such as its crystalline nature.
Reaction Workflow Diagram
The following diagram outlines the general workflow for the synthesis of 1-Benzoyl-2-thiobiuret.
Caption: General workflow for the synthesis of 1-Benzoyl-2-thiobiuret.
Detailed Protocol for Scalable Synthesis
This protocol is adapted from established laboratory procedures and includes modifications for scaling up.[1][3] Safety is paramount; ensure all steps are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn, especially when handling benzoyl chloride.[4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (1x Scale) | Moles (1x Scale) | Notes |
| Benzoyl Chloride | 140.57 | 58.1 g (48 mL) | 0.41 mol | Corrosive, lachrymator. Handle with care.[5] |
| Potassium Thiocyanate | 97.18 | 48.0 g | 0.49 mol | Use anhydrous grade. |
| Urea | 60.06 | 24.0 g | 0.40 mol | Ensure it is dry. |
| Acetone | 58.08 | 400 mL | - | Reagent grade, anhydrous. |
| Acetonitrile | 41.05 | As needed | - | For recrystallization. |
| Methanol | 32.04 | As needed | - | For recrystallization. |
Step-by-Step Methodology
Part A: Formation of Benzoyl Isothiocyanate
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, condenser, and a temperature probe. Ensure the system is dry.
-
Reagent Addition: To the reactor, add acetone (400 mL) and potassium thiocyanate (48.0 g). Begin stirring to form a suspension.
-
Benzoyl Chloride Addition: Slowly add benzoyl chloride (48 mL) to the suspension. An exothermic reaction may occur; control the addition rate to maintain the temperature below 30°C. Upon completion of the addition, the mixture will appear as a milky white or yellow suspension.[1]
-
Reaction: Heat the mixture to 50°C and maintain this temperature with stirring for 3.5 hours.[3] This drives the formation of benzoyl isothiocyanate and the precipitation of potassium chloride.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated potassium chloride. Wash the filter cake with a small amount of acetone to recover any trapped product. The resulting amber filtrate contains the benzoyl isothiocyanate intermediate.
Part B: Synthesis of 1-Benzoyl-2-thiobiuret
-
Reaction with Urea: Transfer the filtrate to a clean reactor. Add urea (24.0 g) to the solution.
-
Heating: Heat the mixture to 55°C and stir for 5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the solution to room temperature. Further cooling in an ice bath is recommended to maximize precipitation. Scratching the walls of the flask with a glass rod can help induce crystallization if it is slow to start.[1]
-
Isolation: Collect the bright yellow solid product by filtration. Wash the solid with a small amount of cold acetone or ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 60°C. The expected yield is around 30%.[1]
Part C: Purification (Recrystallization)
-
Solvent Selection: A mixture of acetonitrile and methanol (10:1 v/v) is effective for recrystallization.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Product: Filter the purified yellow crystals, wash with a small amount of cold methanol, and dry under vacuum. The melting point of the pure product should be in the range of 174-175°C.[1]
Troubleshooting Guide for Synthesis Scale-Up
Transitioning from a lab-scale synthesis to a larger production run often introduces unforeseen challenges. This section addresses common issues in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My yield is significantly lower than the reported 30%. What are the likely causes?
A1: A low yield is the most common issue. Consider these factors:
-
Moisture: The primary culprit is often moisture. Benzoyl chloride and the benzoyl isothiocyanate intermediate are highly sensitive to water, which leads to hydrolysis back to benzoic acid. Ensure all glassware is oven-dried and you use anhydrous solvents.
-
Reagent Quality: Ensure the potassium thiocyanate is anhydrous and the urea is dry. Grinding the urea into a fine powder before addition can improve its reactivity.
-
Temperature Control: Inadequate temperature control during either heating step can lead to side reactions. On a larger scale, "hot spots" can develop. Using a jacketed reactor with good agitation is crucial for maintaining uniform temperature.
-
Incomplete Reaction: The reaction times provided are guidelines. For larger batches, longer times may be necessary. It is highly recommended to monitor the reaction's progress using TLC to ensure full consumption of the limiting reagent (urea).
Q2: The product oiled out instead of crystallizing. How can I get a solid?
A2: This typically points to impurities or issues with the crystallization process.
-
Purity: The presence of unreacted starting materials or side products can act as an "oil-former," preventing proper crystal lattice formation. Ensure the reaction has gone to completion.
-
Crystallization Technique: Rapid cooling can cause compounds to crash out as an oil. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Seeding the solution with a few crystals from a previous successful batch can promote proper crystallization.
-
Trituration: If an oil persists, decant the solvent and try triturating the oil with a cold, non-polar solvent like hexane. This can sometimes shock the system into solidifying.
Q3: The filtration of potassium chloride after the first step is extremely slow. How can I improve this?
A3: This is a classic scale-up problem. The fine precipitate of KCl can clog filter paper.
-
Filter Medium: For larger scales, switch from standard filter paper to a sintered glass funnel or a Nutsche filter-dryer.
-
Filter Aid: Using a filter aid like Celite® can dramatically improve filtration speed. Slurry the Celite in acetone and lay down a pad on your filter before starting the filtration. Be aware that this may introduce fine particulates that need to be removed later.
-
Centrifugation: For very large scales, centrifugation followed by decanting the supernatant is a viable industrial alternative to filtration.
Q4: My final product has a low melting point and looks discolored. What's wrong?
A4: This indicates impurities. The bright yellow color is a key indicator of purity.
-
Incomplete KCl Removal: If potassium chloride is not completely removed in the first filtration, it will carry through and contaminate your final product. Ensure the KCl cake is washed sufficiently with acetone.
-
Side Products: Overheating or extended reaction times beyond what is necessary can lead to the decomposition of the product or the formation of colored impurities.
-
Recrystallization: This is the most critical step for achieving high purity. If the product is still impure after one recrystallization, a second one may be necessary. Ensure you are using the minimum amount of hot solvent to dissolve the solid; using too much will reduce your recovery yield.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis? A: Benzoyl chloride is corrosive, a lachrymator, and reacts with moisture.[4][5] Always handle it in a fume hood with appropriate gloves and eye protection. The reaction also involves heating flammable solvents like acetone, so ensure there are no ignition sources nearby. A safety data sheet (SDS) for all reagents should be reviewed before starting.[4][5][6]
Q: How should 1-Benzoyl-2-thiobiuret be stored? A: The compound should be stored at room temperature in a dry, dark place.[7] Given the reactivity of related compounds, it is best stored under an inert atmosphere (like nitrogen or argon) to prevent slow degradation from atmospheric moisture.
Q: Can I use a different solvent than acetone? A: Acetone is effective because it readily dissolves the organic reagents while allowing the potassium chloride salt to precipitate. Other polar aprotic solvents like acetonitrile could potentially work, but the reaction conditions and solubility profiles would need to be re-optimized.
Q: What analytical techniques are recommended for characterization? A:
-
¹H NMR: To confirm the molecular structure. A reported spectrum in DMSO-d₆ shows signals at 3.7 ppm (for NH₂ + 2NH protons) and between 8.1-8.5 ppm (for the phenyl protons).[1]
-
Melting Point: A sharp melting point between 174-175°C is a strong indicator of purity.[1]
-
FT-IR: To identify functional groups (C=O, C=S, N-H bonds).
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
Q: Is the isomer 1-Benzoyl-4-thiobiuret a possible side product? A: Yes, the formation of the isomeric 1-Benzoyl-4-thiobiuret is possible and has been reported in the literature under similar reaction conditions.[3][8] The specific reaction conditions, particularly the order of addition and nature of the intermediate, guide the selectivity. Careful characterization of the final product is essential to ensure you have the desired 1-Benzoyl-2-thiobiuret isomer.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
- Google Patents. (CN105111122A). Method for synthesizing and purifying benzoyl peroxide.
-
Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]
-
Kang, S. K. (2013). 1-Benzoyl-4-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]
-
ResearchGate. (2013). 1-Benzoyl-4-thiobiuret. [Link]
-
Bondock, S., Tarhoni, A. E.-G., & Fadda, A. A. (2007). Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1915-1933. [Link]
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
- Google Patents. (CN104230703A). Method for synthesizing high-purity benzoyl chloride.
- Google Patents. (US20060135822A1).
Sources
- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-BENZOYL-2-THIOUREA CAS#: 614-23-3 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
challenges in the characterization of 1-Benzoyl-2-thiobiuret isomers
Technical Support Center: 1-Benzoyl-2-thiobiuret Characterization
ID: TSC-CHEM-8824 Subject: Troubleshooting Isomerism, Tautomerism, and Metal Coordination in 1-Benzoyl-2-thiobiuret Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
1-Benzoyl-2-thiobiuret (
This guide addresses the three most common failure modes reported by researchers:
-
Ambiguous Spectral Data: Inability to distinguish the 2-thio and 4-thio isomers.
-
NMR Anomalies: Broadening or splitting of signals due to dynamic intramolecular hydrogen bonding.
-
Coordination Failures: Unexpected binding modes in metal complexation.
Troubleshooting Guide
Module A: Isomer Identification (The "2-Thio vs. 4-Thio" Problem)
User Query: "I followed the synthesis using benzoyl isothiocyanate and urea, but my product's melting point is off, and the IR spectrum shows unexpected shifts. How do I confirm I have the 2-thio isomer and not the 4-thio isomer?"
Technical Diagnosis: The synthesis of thiobiurets often yields a mixture of positional isomers depending on the reaction sequence.
-
1-Benzoyl-2-thiobiuret: Formed via benzoyl isothiocyanate + urea. The sulfur is at the central position relative to the biuret backbone.
-
1-Benzoyl-4-thiobiuret: Formed via benzoyl chloride + potassium thiocyanate + urea (under specific conditions) or thermal rearrangement. The sulfur is at the terminal position.
Diagnostic Protocol: Use the following comparative markers to validate your structure.
| Feature | 1-Benzoyl-2-thiobiuret (Target) | 1-Benzoyl-4-thiobiuret (Common Impurity) |
| Synthesis Route | Benzoyl isothiocyanate + Urea | Benzoyl chloride + KSCN + Urea (Rearrangement risk) |
| Carbonyl IR ( | Split bands often seen due to distinct benzoyl vs. urea carbonyl environments. | Single broad or overlapping carbonyl band. |
| Thione IR ( | ||
| Intramolecular H-bond (N-H...O) locks the conformation, often sharpening the low-field NH signal ( | Terminal NH | |
| Crystal Packing | Stabilized by intramolecular N-H...O and N-H...S bonds.[1][2][3] | Stabilized by intermolecular N-H...S tapes.[2][4] |
Corrective Action: If you suspect the 4-thio isomer:
-
Recrystallization: The 2-thio isomer is typically less soluble in non-polar solvents due to strong intramolecular hydrogen bonding (pseudo-ring formation). Recrystallize from ethanol/toluene mixtures.
-
TLC Differentiation: Use a mobile phase of CHCl
:MeOH (95:5). The 2-thio isomer typically has a higher due to internal H-bonding reducing polarity relative to the silica stationary phase.
Module B: Spectral Anomalies (Tautomerism & Dynamics)
User Query: "My
Technical Diagnosis: This is likely not decomposition but tautomeric equilibrium and slow rotation . 1-Benzoyl-2-thiobiuret exists in a dynamic equilibrium between the keto-thione (major) and enol-thiol (minor) forms. Furthermore, the C-N bond has partial double-bond character, creating cis/trans rotamers that exchange slowly on the NMR timescale.
Mechanism: The "pseudo-aromatic" character of the chelate ring formed by intramolecular hydrogen bonding (N-H...O=C) stabilizes the keto-thione form, but solvent polarity (DMSO) can disrupt this, populating the enol forms.
Visualization of Tautomeric Pathways:
Caption: Dynamic equilibrium between the stable keto-thione form and the reactive enol-thiol form. Solvent interaction drives the formation of rotamers, causing NMR signal broadening.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Run the spectrum at 350 K.
-
Result: If peaks sharpen and coalesce, it is a dynamic process (rotamers/tautomers). If peaks remain distinct, they are impurities.
-
-
Solvent Switch: Switch from DMSO-
(H-bond acceptor) to CDCl (non-polar).-
Result: In CDCl
, the intramolecular H-bond is dominant, usually simplifying the spectrum to the single "closed" conformer.
-
Module C: Metal Coordination Challenges
User Query: "I am trying to synthesize a Copper(II) complex. I expected a bidentate O,S-chelation, but the color and solubility suggest I formed something else."
Technical Diagnosis: Benzoylthiobiurets are "chameleon ligands." They can coordinate via:
-
Neutral Monodentate (S-only): Common in acidic media or with soft metals (Ag, Hg).
-
Monoanionic Bidentate (O,S): The "standard" chelate mode, requiring deprotonation.
-
Bridging Mode: The sulfur atom bridges two metal centers (dimers).
Critical Factor: pH Control
-
Acidic/Neutral pH: Ligand remains protonated. Coordinates as a neutral thione (S-donor).
-
Basic pH (Sodium Acetate/TEA): Promotes deprotonation of the NH, facilitating the formation of the anionic [O, S] chelate ring.
Coordination Decision Tree:
Caption: Logic flow for predicting coordination modes based on pH and metal hardness. Basic conditions favor the formation of stable O,S-chelates.
Validated Experimental Protocol
Protocol: Synthesis and Purification of 1-Benzoyl-2-thiobiuret Objective: Isolate the 2-thio isomer with >98% purity, free of the 4-thio isomer.
Materials:
-
Benzoyl isothiocyanate (Sigma-Aldrich, >95%)
-
Urea (Dry, powdered)
-
Acetone (HPLC Grade)
-
Recrystallization Solvent: Ethanol/Toluene (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve 0.1 mol of benzoyl isothiocyanate in 50 mL of dry acetone. Maintain temperature at 40°C.
-
Addition: Add 0.1 mol of urea in small portions over 20 minutes. Note: Rapid addition causes localized heating, promoting side reactions.
-
Reflux: Heat the mixture to reflux for 2 hours. The solution should turn from pale yellow to deep yellow/orange.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a pale yellow solid.
-
Filtration: Filter under vacuum. Wash with cold water (3 x 20 mL) to remove unreacted urea.
-
Purification (Critical):
-
Dissolve the crude solid in boiling ethanol/toluene (1:1).
-
Hot filter to remove any insoluble polymeric byproducts.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Checkpoint: 1-Benzoyl-2-thiobiuret crystallizes as needles (mp 173-175°C). If you see amorphous powder or a lower mp (160-165°C), recrystallize again.
-
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[1][2] 1-Benzoyl-2-thiobiuret.[1][2][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[2] Link
-
Kang, S. K. (2013).[2] 1-Benzoyl-4-thiobiuret.[2][3] Acta Crystallographica Section E: Structure Reports Online, 69(9), o1327.[2] Link
-
Deneva, V., et al. (2023).[7] Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Link
-
Odame, F., Hosten, E., & Tshentu, Z. (2018).[1] Metal-mediated reactions towards the synthesis of a novel deaminolysed bisurea. Open Chemistry. Link
-
Sigma-Aldrich. 1-Benzoyl-2-thiobiuret Product Specification. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-BENZOYL-2-THIOBIURET AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Benzoyl-2-thiobiuret | 41835-24-9 [sigmaaldrich.com]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
refining the reaction time and temperature for 1-Benzoyl-2-thiobiuret synthesis
Executive Summary & Mechanistic Insight[1][2]
The synthesis of 1-Benzoyl-2-thiobiuret is a classic nucleophilic addition sequence involving the in situ generation of benzoyl isothiocyanate followed by condensation with urea.[1] While the literature often cites a standard thermal protocol (reflux in acetone), users frequently report low yields (~30-40%) and difficulties with product isolation (sticky oils).[1]
The Core Challenge: The reaction competes between the desired nucleophilic attack of urea and the hydrolysis of the highly reactive benzoyl isothiocyanate intermediate.[1] Furthermore, excessive heating (
This guide refines the critical process parameters—specifically Time (t) and Temperature (T) —to maximize conversion efficiency and crystalline purity.
Optimized Experimental Protocol
This protocol serves as the "Gold Standard" baseline.[1] It modifies the classic Fairfull, Peak, and Short method by introducing stricter temperature controls to minimize side reactions.[1]
Reagents & Materials
-
Benzoyl Chloride (1.0 eq)[1]
-
Ammonium Thiocyanate (or KSCN) (1.1 eq)[1]
-
Urea (1.0 eq)[1]
-
Solvent: Anhydrous Acetone (Must be dried over
or molecular sieves; water content ).[1]
Step-by-Step Workflow
Phase 1: Generation of Benzoyl Isothiocyanate (The Electrophile) [1]
-
Setup: 3-neck round bottom flask, reflux condenser,
inlet, addition funnel. -
Dissolution: Dissolve Ammonium Thiocyanate in anhydrous acetone.
-
Addition: Add Benzoyl Chloride dropwise at Room Temperature (RT) .
-
Activation: Heat to 50°C for 3.5 hours .
-
Checkpoint: A white precipitate (
or KCl) will form.[1]
-
-
Filtration (Critical): Cool to RT. Filter off the inorganic salt rapidly under
to avoid moisture uptake. The filtrate contains the reactive Benzoyl Isothiocyanate.[1][3]
Phase 2: Condensation with Urea (The Nucleophile) [1]
-
Addition: Add solid Urea directly to the amber filtrate.
-
Reaction: Heat to 55°C (Internal Temperature) for 5.0 hours .
-
Technical Note: Do not exceed 60°C. Higher temps favor the formation of benzamide and decomposition products.[1]
-
-
Crystallization:
Troubleshooting Guide (Q&A)
Category A: Yield & Purity Issues
Q1: My final product is a sticky yellow oil that refuses to crystallize. How do I fix this?
-
Diagnosis: This is the most common issue, often caused by residual solvent trapping or slight impurities (sulfur byproducts) preventing crystal lattice formation.[1]
-
Corrective Action:
-
The "Seeding" Technique: If you have a tiny amount of pure crystal from a previous batch, add it.[1]
-
Solvent Swap: Decant the supernatant acetone.[1] Add a small volume of cold Ethanol or Acetonitrile .[1] Triturate (grind) the oil against the glass.[1]
-
Refined Protocol: Recrystallize using Acetonitrile:Methanol (10:1) . This specific ratio has been validated to yield X-ray quality crystals [1].[1]
-
Q2: I am seeing a large amount of Benzoic Acid in my NMR. Where did it come from?
-
Diagnosis: Hydrolysis of the Benzoyl Isothiocyanate intermediate.[1][4] This occurs if your acetone was "wet" or if the filtration step was too slow/exposed to humid air.[1]
-
Corrective Action:
Category B: Reaction Kinetics (Time/Temp)
Q3: Can I shorten the 5-hour reaction time at 55°C?
-
Analysis: The reaction with urea is kinetically slow because urea is a poor nucleophile compared to primary amines.[1]
-
Recommendation:
-
Do not shorten the time if using the thermal method; conversion will be incomplete.[1]
-
Alternative: You can use PEG-400 (Polyethylene Glycol) as a phase transfer catalyst.[1] Adding a few drops of PEG-400 allows the first step (isothiocyanate formation) to proceed at 20°C in 2 hours [2].[1][5] However, the urea step still requires thermal energy (50-55°C) to overcome the activation barrier.[1]
-
Q4: Why not reflux at the boiling point of acetone (56°C) vigorously?
-
Analysis: While 56°C is close to the target, vigorous reflux often creates "hot spots" on the flask wall (
).[1] -
Impact: This promotes desulfurization , leading to the loss of sulfur and formation of carbodiimide derivatives or simple benzoylurea.[1]
-
Control: Use an oil bath set to 55°C with moderate stirring, rather than a heating mantle, to ensure uniform heat distribution.
Data Summary: Optimization Parameters
| Variable | Standard Literature Value | Refined Technical Recommendation | Rationale |
| Step 1 Temp | Reflux (~56°C) | 50°C (controlled) | Prevents degradation of isothiocyanate.[1] |
| Step 1 Time | 30-60 mins | 3.5 Hours | Ensures 100% conversion of acid chloride.[1] |
| Step 2 Temp | Reflux | 55°C (Internal probe) | Balances kinetics vs. byproduct formation.[1] |
| Step 2 Time | 2-3 Hours | 5.0 Hours | Urea is a weak nucleophile; requires time.[1] |
| Atmosphere | Open/Drying tube | Nitrogen/Argon Balloon | Critical to prevent hydrolysis.[1] |
Visualizations
Figure 1: Reaction Pathway & Critical Control Points
Caption: Stepwise synthesis pathway highlighting the critical intermediate and the moisture-sensitivity risk.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and resolving common synthesis failures.
References
-
Kang, S. K. (2013).[1][6] "1-Benzoyl-4-thiobiuret."[1][6] Acta Crystallographica Section E, 69(8), o1327.[1][6] Available at: [Link]
Sources
avoiding the formation of byproducts in 1-Benzoyl-2-thiobiuret reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-benzoyl-2-thiobiuret and its related reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your work.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and handling of 1-benzoyl-2-thiobiuret.
1.1 Issue: Low Yield of 1-Benzoyl-2-thiobiuret
Question: My synthesis of 1-benzoyl-2-thiobiuret resulted in a significantly lower yield than expected (reported yields can be as low as 30%). What are the potential causes and how can I improve it?
Answer:
A low yield in this two-step, one-pot synthesis is a common issue stemming from several competing side reactions. The primary reaction involves the formation of a benzoyl isothiocyanate intermediate, which then reacts with urea.[1][2] Understanding the potential pitfalls at each stage is key to optimization.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Hydrolysis of Benzoyl Isothiocyanate | The benzoyl isothiocyanate intermediate is highly susceptible to hydrolysis. Even trace amounts of water in your reagents or solvent can lead to its decomposition into benzamide and thiocyanic acid, which is unstable.[3] | Strict Anhydrous Conditions: Use freshly distilled, anhydrous acetone as the solvent.[1] Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | While acetone is a common solvent, prolonged reaction times or elevated temperatures can potentially lead to side reactions with the solvent. | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. The reaction to form the isothiocyanate is typically conducted at room temperature, followed by reflux after the addition of the amine or urea.[2] |
| Incomplete Formation of Benzoyl Isothiocyanate | If the initial reaction between benzoyl chloride and the thiocyanate salt (e.g., KSCN or NH₄SCN) is incomplete, unreacted benzoyl chloride can react with urea to form N-benzoylurea. | Ensure Complete Initial Reaction: Allow sufficient time for the formation of the benzoyl isothiocyanate. A color change to orange-red is often indicative of its formation.[2] Dropwise addition of the benzoyl chloride solution is recommended to control the reaction rate.[2] |
| Formation of Isomeric Byproducts | Urea has two nucleophilic nitrogen atoms. While the desired product is 1-benzoyl-2-thiobiuret, the reaction can also produce the isomeric 1-benzoyl-4-thiobiuret. | Control Reaction Conditions: The regioselectivity of the urea addition can be influenced by temperature and solvent. While specific conditions to favor one isomer over the other are not well-documented in the provided literature, careful control and analysis of the product mixture are crucial. |
| Reaction of Thiocyanate with Water | Potassium thiocyanate (KSCN) can react with residual water to produce ammonia. This ammonia can then react with benzoyl chloride to form benzamide, a common byproduct.[4] | Use High-Purity Reagents: Ensure your potassium or ammonium thiocyanate is dry and of high purity. |
1.2 Issue: Presence of Multiple Spots on TLC or Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)
Question: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex with unexpected peaks. What are these impurities?
Answer:
The presence of multiple products is a strong indicator of the side reactions discussed above. The most common byproducts are benzamide, unreacted starting materials, and cyclized derivatives.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Cyclization of 1-Benzoyl-2-thiobiuret | Acylthioureas are known to undergo intramolecular cyclization, especially when heated, to form various heterocyclic compounds such as 1,2,4-triazoles, 1,3,4,6-oxatriazepine-5(2H)-thiones, 1,3-thiazin-4-ones, or 1,3-thiazoline derivatives.[4][5][6] 1-Benzoyl-2-thiobiuret is an intermediate for the formation of 5-amino-2H-1,2,4-thiadizolin-3-one through oxidative ring closure.[7] | Control Temperature During Workup and Purification: Avoid excessive heating during solvent removal or recrystallization. Use techniques like rotary evaporation at reduced pressure and moderate temperatures. For purification, consider column chromatography at room temperature over recrystallization if heat-induced degradation is suspected. |
| Formation of 1,3,5-Triazine Derivatives | Although less common in this specific reaction, under certain conditions, reactive intermediates can potentially trimerize to form stable 1,3,5-triazine structures.[8][9] | Stoichiometric Control: Use a slight excess of the thiocyanate salt relative to benzoyl chloride to ensure the complete conversion of the acid chloride and minimize the potential for side reactions involving unreacted starting materials. |
| Presence of Benzamide | As mentioned previously, hydrolysis of the benzoyl isothiocyanate intermediate or the reaction of benzoyl chloride with ammonia generated in situ will produce benzamide.[3][4] | Strict Anhydrous Conditions and Purification: In addition to maintaining anhydrous conditions, benzamide can often be removed through careful recrystallization or column chromatography. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the benzoyl isothiocyanate intermediate?
A1: Benzoyl isothiocyanate is a key reactive intermediate in this synthesis.[1] It is formed in situ from the reaction of benzoyl chloride with a thiocyanate salt. The strong electron-withdrawing benzoyl group activates the isothiocyanate moiety, making it a potent electrophile for the subsequent nucleophilic attack by urea.[10]
Q2: Why is anhydrous acetone the recommended solvent?
A2: Anhydrous acetone is a good choice for several reasons. It is a polar aprotic solvent that can dissolve the reactants, including the ionic thiocyanate salt to some extent.[2] Crucially, it is less reactive towards the benzoyl isothiocyanate intermediate than protic solvents like alcohols or water, which would lead to unwanted side products.[3]
Q3: Can I use other thiocyanate salts besides potassium or ammonium thiocyanate?
A3: Yes, other thiocyanate salts can be used, but their solubility in the chosen solvent should be considered. Potassium and ammonium thiocyanates are commonly used due to their availability and reasonable solubility in acetone.[2]
Q4: My product is a different color than expected. What does this indicate?
A4: 1-Benzoyl-2-thiobiuret is typically a yellow solid.[7] A significant deviation from this color could indicate the presence of impurities. For instance, the benzoyl isothiocyanate intermediate is often described as an orange-red solution.[2] The presence of colored byproducts from decomposition or side reactions could alter the final product's appearance.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common method for purifying 1-benzoyl-2-thiobiuret. However, as noted, excessive heat can cause degradation.[4] If recrystallization proves difficult or leads to decomposition, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is a milder and often more effective alternative for separating the desired product from byproducts like benzamide and cyclized derivatives.
Section 3: Experimental Protocols & Visualizations
Optimized Synthesis Protocol for 1-Benzoyl-2-thiobiuret
This protocol is designed to minimize byproduct formation.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (or ammonium thiocyanate), dried
-
Urea
-
Anhydrous acetone
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Formation of Benzoyl Isothiocyanate: In the flask, suspend potassium thiocyanate (1.1 equivalents) in anhydrous acetone. From the dropping funnel, add a solution of benzoyl chloride (1.0 equivalent) in anhydrous acetone dropwise over 30 minutes with vigorous stirring at room temperature. The solution will typically turn orange-red.
-
Reaction with Urea: After the addition is complete, stir the mixture for an additional hour at room temperature. Then, add solid urea (1.0 equivalent) to the reaction mixture.
-
Reaction Completion: Heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride. Wash the precipitate with a small amount of anhydrous acetone.
-
Isolation: Concentrate the filtrate under reduced pressure at a moderate temperature. The crude product will precipitate.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) with minimal heating, or purify by column chromatography.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams illustrate the key reaction pathways and the formation of common byproducts.
Caption: Main synthetic pathway for 1-benzoyl-2-thiobiuret.
Sources
- 1. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing the biological activity of 1-Benzoyl-2-thiobiuret with its 4-thiobiuret isomer
The following guide provides an in-depth technical comparison between 1-Benzoyl-2-thiobiuret and its isomer 1-Benzoyl-4-thiobiuret .
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, drug developers, and agrochemical researchers.[1]
Executive Summary
The biological activity of benzoyl-thiobiurets is strictly governed by the position of the sulfur atom within the biuret backbone. While both isomers share the formula
-
1-Benzoyl-2-thiobiuret: Characterized by a "central" sulfur atom (
).[1] It functions primarily as a bidentate chelator (O,S-donor) and is a potent scaffold for urease inhibition and antimicrobial activity. -
1-Benzoyl-4-thiobiuret: Characterized by a "distal" sulfur atom (
).[1] It is structurally analogous to cytosine precursors, showing efficacy in chitin synthesis inhibition and acting as a metabolic intermediate for cytostatic thiadiazoles.
Chemical Structure & Identification
Precise structural identification is critical as nomenclature varies in the literature. This guide utilizes the IUPAC numbering scheme relative to the benzoyl substitution.
| Feature | 1-Benzoyl-2-thiobiuret | 1-Benzoyl-4-thiobiuret |
| Structure | ||
| Systematic Name | ||
| Sulfur Position | Proximal to Benzoyl (Central) | Distal to Benzoyl (Terminal) |
| H-Bonding | Intramolecular | Intramolecular |
| Key Precursors | Benzoyl Isothiocyanate + Urea | Benzoyl Isocyanate + Thiourea |
Structural Visualization
The following diagram illustrates the divergent synthesis pathways that dictate the isomer formed.
Caption: Divergent synthesis pathways. The choice of isocyanate vs. isothiocyanate intermediate determines the sulfur position.
Biological Activity Comparison
A. Urease Inhibition (Target: Helicobacter pylori)
Winner: 1-Benzoyl-2-thiobiuret [1]
-
Mechanism: The 2-thio isomer possesses a pharmacophore capable of bidentate chelation with the Nickel (
) active site of the urease enzyme. The carbonyl oxygen (from benzoyl) and the thiocarbonyl sulfur are positioned to form a stable six-membered chelate ring with the metal ion. -
Data: Derivatives of 1-benzoyl-2-thiobiuret have shown
values in the low micromolar range ( ) against H. pylori and Jack Bean urease.[1] -
Relevance: Critical for developing treatments for gastritis and peptic ulcers where H. pylori survival depends on urease activity.
B. Chitin Synthesis Inhibition (Target: Insect Pests)
Winner: 1-Benzoyl-4-thiobiuret [1]
-
Mechanism: The 4-thio isomer mimics the structure of benzoylphenylureas (BPUs) like Diflubenzuron but with a thio-modification at the distal end.[1] This structure interferes with the polymerization of N-acetylglucosamine.[1]
-
Data: In vitro assays using Ostrinia nubilalis (European corn borer) claspers show that 4-thiobiurets effectively inhibit chitin synthesis, with
values ranging from to ppm. -
Relevance: High potential as an Insect Growth Regulator (IGR) for agricultural pest control.
C. Antimicrobial & Antifungal Activity
Status: Isomer-Dependent Specificity
-
1-Benzoyl-2-thiobiuret: Shows moderate activity against Gram-positive bacteria (Staphylococcus aureus).[1] The activity is often enhanced when the benzoyl ring is substituted (e.g., 4-fluoro or 2-methoxy derivatives).[1]
-
1-Benzoyl-4-thiobiuret: Sugar-conjugated derivatives (glucosyl-4-thiobiurets) have demonstrated broad-spectrum activity against E. coli, P. aeruginosa, and C. albicans.[1][2] The distal sulfur provides a reactive site for metabolic activation or transport across fungal membranes.
Experimental Protocols
Protocol A: Synthesis of 1-Benzoyl-2-thiobiuret
This protocol utilizes the "Isothiocyanate Route" to place the sulfur at the central position.[1]
-
Reagents: Benzoyl chloride (10 mmol), Ammonium thiocyanate (11 mmol), Urea (10 mmol), Acetone (dry).
-
Step 1 (In-situ Isothiocyanate): Dissolve Ammonium thiocyanate in acetone.[1][3] Add Benzoyl chloride dropwise at
. Stir for 30 mins. Filter off the precipitate.-
Checkpoint: The filtrate contains Benzoyl Isothiocyanate (
).[1]
-
-
Step 2 (Addition): Add solid Urea to the filtrate. Reflux the mixture for 2–4 hours.
-
Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a white/yellowish solid.[1]
-
Purification: Recrystallize from ethanol.
-
Validation: IR Spectrum should show characteristic bands for
(approx. ) and (approx. ).
Protocol B: Urease Inhibition Assay (Standardized)
Use this assay to validate the activity of the 2-thio isomer.
-
Enzyme Prep: Dissolve Jack Bean Urease (5 U/mL) in phosphate buffer (pH 7.4).
-
Substrate: Urea solution (100 mM).
-
Inhibitor: Dissolve 1-Benzoyl-2-thiobiuret in DMSO. Prepare serial dilutions (
to ). -
Reaction:
-
Detection: Add phenol-hypochlorite reagents (Indophenol method) to detect Ammonia release.[1] Measure Absorbance at 630 nm.[1]
-
Calculation:
.
Mechanism of Action: Structural Logic
The distinct biological outcomes are driven by the electronic environment of the sulfur atom.
Caption: Mechanistic divergence. The 2-thio isomer acts via metal chelation, while the 4-thio isomer acts via structural mimicry of biological substrates.[1]
Data Summary Table
| Parameter | 1-Benzoyl-2-thiobiuret | 1-Benzoyl-4-thiobiuret |
| Primary Indication | Anti-ulcer (Urease inhibition), Antibacterial | Insecticide (Chitin inhibition), Antifungal |
| Molecular Weight | 223.25 g/mol | 223.25 g/mol |
| Solubility | Moderate in DMSO, Ethanol; Low in Water | Moderate in DMSO; Higher lipophilicity |
| Crystal Packing | Planar sheets (cisoid/transoid mix) | Planar tapes (transoid/transoid) |
| Toxicity Risk | Low (Standard thiourea profile) | Moderate (Potential antimetabolite) |
References
-
Kang, S. K., et al. (2013). 1-Benzoyl-4-thiobiuret.[1] Acta Crystallographica Section E. Link
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thiobiuret.[1][4][5] Acta Crystallographica Section E. Link
-
Bordas, B., et al. (1989). Benzoylbiuret Insect Chitin Inhibitors: Structure-Activity Correlations. Journal of Economic Entomology. Link
-
Jain, S. M., & Deshmukh, S. P. (2011). Synthesis and antimicrobial studies of some novel benzoylated N-glucosyl thiobiurets. International Journal of ChemTech Research. Link
-
Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-Benzoyl-2-thiobiuret Detection
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-Benzoyl-2-thiobiuret detection, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. By synthesizing established analytical principles with practical, field-proven insights, this document will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Introduction to 1-Benzoyl-2-thiobiuret and the Imperative of Method Validation
1-Benzoyl-2-thiobiuret, with the chemical formula C₉H₉N₃O₂S, serves as a crucial building block in organic synthesis, particularly for the formation of thiobiurets which are precursors to compounds like 5-amino-2H-1,2,4-thiadizolin-3-one.[1][2] Given its role as a synthetic intermediate, ensuring its purity and concentration is paramount to the quality and yield of the final product. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its suitability for its intended purpose, a mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4][5][6] This guide will delve into the validation parameters for two commonly employed analytical techniques, providing a comparative framework to aid in the selection of the most appropriate method for routine analysis.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it a preferred method for the analysis of pharmaceutical compounds.
The Rationale Behind the Method
An RP-HPLC method for 1-Benzoyl-2-thiobiuret would typically utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The benzoyl group in 1-Benzoyl-2-thiobiuret imparts significant hydrophobicity, making it well-suited for retention and separation on a C18 column.
Experimental Workflow: A Self-Validating System
A robust HPLC method is designed to be a self-validating system, where the system suitability tests performed before each analytical run ensure the continued validity of the method.
Caption: A typical experimental workflow for the validation of an HPLC method.
Validation Parameters for HPLC Analysis of 1-Benzoyl-2-thiobiuret
The validation of an analytical method is a comprehensive process that assesses various performance characteristics to ensure the results are reliable. The following table outlines the key validation parameters as per ICH guidelines and provides hypothetical, yet realistic, acceptance criteria for an HPLC method for 1-Benzoyl-2-thiobiuret.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (if applicable), a standard solution of 1-Benzoyl-2-thiobiuret, and a sample spiked with potential impurities. | The peak for 1-Benzoyl-2-thiobiuret should be well-resolved from any other peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations of 1-Benzoyl-2-thiobiuret standard solutions over a specified range (e.g., 50-150% of the expected concentration).[4] | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a known amount of 1-Benzoyl-2-thiobiuret standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[5] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision.[4] | The specified range should be justified based on the intended application. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as mobile phase composition, flow rate, column temperature, and pH of the mobile phase.[4] | The results should remain unaffected by small, deliberate variations in method parameters, with RSD ≤ 2.0%. |
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. It offers a simpler, faster, and more economical alternative to HPLC, although it may lack the same degree of specificity.
The Principle of Detection
The benzoyl and thiobiuret moieties in 1-Benzoyl-2-thiobiuret contain chromophores that absorb UV radiation, resulting in a characteristic absorption spectrum. The wavelength of maximum absorbance (λmax) is selected for quantification, as it provides the highest sensitivity and minimizes errors. While no specific UV-Vis method for 1-Benzoyl-2-thiobiuret is readily available in the literature, methods for similar compounds like benzoyl peroxide have been successfully validated.[7]
Experimental Workflow for UV-Vis Spectrophotometry
The workflow for a UV-Vis spectrophotometric method is generally more straightforward than that of HPLC.
Caption: A streamlined workflow for the validation of a UV-Vis spectrophotometric method.
Validation Parameters for UV-Vis Spectrophotometric Analysis
Similar to HPLC, a UV-Vis method must be validated for its intended use. The following table details the validation parameters for the analysis of 1-Benzoyl-2-thiobiuret using this technique.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank (solvent) and a placebo to ensure no interference at the analytical wavelength. | The absorbance of the blank and placebo at the λmax of 1-Benzoyl-2-thiobiuret should be negligible. |
| Linearity | Prepare and measure the absorbance of at least five concentrations of 1-Benzoyl-2-thiobiuret standard solutions. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by adding known amounts of the standard to a placebo or sample matrix at three different concentration levels. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Measure the absorbance of at least six replicate preparations of a standard solution. Intermediate Precision (Inter-day): Repeat the analysis on different days or with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | Established by confirming acceptable linearity, accuracy, and precision within the specified concentration range. | The range should be appropriate for the intended application. |
| LOD and LOQ | Determined from the standard deviation of the blank or the calibration curve. | The values should be reported and justified. |
| Robustness | Evaluate the effect of small variations in parameters such as the solvent composition or analytical wavelength. | The method should be reliable under minor variations in experimental conditions. |
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry for the analysis of 1-Benzoyl-2-thiobiuret will depend on the specific requirements of the laboratory and the intended application of the method.
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High; capable of separating the analyte from impurities and degradation products. | Lower; potential for interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | Generally higher, with lower LOD and LOQ values. | Moderate sensitivity. |
| Speed | Slower, due to chromatographic run times. | Faster, with rapid sample analysis. |
| Cost | Higher initial investment and operational costs (solvents, columns). | Lower initial and operational costs. |
| Complexity | More complex instrumentation and method development. | Simpler instrumentation and operation. |
| Application | Ideal for stability-indicating assays, impurity profiling, and final product release testing. | Suitable for in-process controls, raw material testing, and situations where high specificity is not critical. |
Detailed Experimental Protocol: A Validated RP-HPLC Method for 1-Benzoyl-2-thiobiuret
The following is a detailed, step-by-step protocol for a proposed RP-HPLC method for the quantification of 1-Benzoyl-2-thiobiuret. This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results.
1. Materials and Reagents:
-
1-Benzoyl-2-thiobiuret reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Methanol (for cleaning)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined from the UV spectrum of 1-Benzoyl-2-thiobiuret (e.g., around 270 nm)[8]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of 1-Benzoyl-2-thiobiuret reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of 1-Benzoyl-2-thiobiuret and dissolve in 100 mL of mobile phase.
4. System Suitability Test (SST):
-
Inject the 100 µg/mL standard solution five times.
-
Acceptance Criteria:
-
RSD of the peak areas ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
5. Analysis:
-
Inject the blank (mobile phase) once.
-
Inject each calibration standard once.
-
Inject the sample solutions in duplicate.
-
Inject a calibration standard after every 6-10 sample injections to monitor system performance.
6. Data Processing:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
-
Calculate the concentration of 1-Benzoyl-2-thiobiuret in the sample solutions using the regression equation.
Conclusion
The validation of an analytical method for 1-Benzoyl-2-thiobiuret is a critical step in ensuring the quality and consistency of this important synthetic intermediate. Both HPLC and UV-Vis spectrophotometry offer viable options for its quantification. HPLC provides superior specificity and sensitivity, making it the method of choice for regulatory submissions and in-depth analysis where the presence of impurities is a concern. Conversely, UV-Vis spectrophotometry offers a rapid, cost-effective, and simpler alternative for routine in-process controls and raw material testing where the sample matrix is well-characterized and free from interfering substances. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. By adhering to the principles of method validation outlined in this guide and in accordance with ICH guidelines, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
-
A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods. Vietnam Journals Online. Available from: [Link]
-
Development and validation of a HPLC method for simultaneous quantitative determination of adapalene and benzoyl peroxide in gel products. VNUHCM Journal of Health Sciences. 2020. Available from: [Link]
-
Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. 2017. Available from: [Link]
-
Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology. PLOS One. 2015. Available from: [Link]
-
1-Benzoyl-2-thiobiuret. National Institutes of Health. 2012. Available from: [Link]
-
1-Benzoyl-2-thio-biuret. PubMed. 2012. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023. Available from: [Link]
-
HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. ResearchGate. 2003. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. 2021. Available from: [Link]
-
HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
-
HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. Semantic Scholar. 2003. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 1995. Available from: [Link]
-
Development of Analytical Method for Simultaneous Estimation of Adapalene and Benzoyl Peroxide in Gel Formulation by RP-HPLC. Juniper Publishers. 2018. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. 2013. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. 2005. Available from: [Link]
-
Analysis of Pharmaceutically-Important Thioxanthene Derivatives. PubMed. 1989. Available from: [Link]
-
Synthesis and Reactions of Some New Thiobarbituric Acid Derivatives. ResearchGate. 2007. Available from: [Link]
-
UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 2017. Available from: [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. 2023. Available from: [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central. 2024. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. 2005. Available from: [Link]
-
Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate. 2021. Available from: [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. 2020. Available from: [Link]
-
Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. 2021. Available from: [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. 2014. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2024. Available from: [Link]
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). MDPI. 2024. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Jetir.Org. 2020. Available from: [Link]
Sources
- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ajrcps.com [ajrcps.com]
- 8. Development and validation of a HPLC method for simultaneous quantitative determination of adapalene and benzoyl peroxide in gel products | VNUHCM Journal of Health Sciences [stdjhs.scienceandtechnology.com.vn]
Comparative Technical Guide: 1-Benzoyl-2-thiobiuret vs. Thiourea Scaffolds
Executive Summary
In the landscape of organosulfur medicinal chemistry, 1-Benzoyl-2-thiobiuret (BTB) occupies a unique niche. Unlike simple thiourea derivatives (e.g., N-phenylthiourea) which act primarily as direct metal chelators or enzyme inhibitors, BTB functions as a "privileged intermediate" —a metastable scaffold that readily cyclizes into highly bioactive 1,2,4-thiadiazoles.
This guide provides a technical comparison between BTB and standard benzoylthiourea derivatives, analyzing their coordination chemistry, biological efficacy, and synthetic utility. It is designed for medicinal chemists seeking to optimize ligand design for metallodrugs or heterocyclic synthesis.
Chemical Architecture & Coordination Modes
The primary distinction between BTB and other thiourea derivatives lies in the denticity and tautomeric stability of the ligand field.
Structural Analysis[1][2][3][4]
-
Benzoylthioureas (Standard): Typically bidentate (
-donor) ligands. They form stable 6-membered chelate rings with transition metals (Ni, Cu, Co). -
1-Benzoyl-2-thiobiuret (BTB): A tridentate-capable system (
) but often sterically constrained. Its crystal structure reveals a planar conformation stabilized by intramolecular hydrogen bonds ( ), which pre-organizes the molecule for oxidative cyclization rather than simple chelation.
Tautomeric Equilibrium
Both classes exhibit Thione-Thiol tautomerism, critical for lipophilicity and membrane permeability.
| Feature | 1-Benzoyl-2-thiobiuret (BTB) | Standard Benzoylthiourea Derivatives |
| Core Motif | ||
| H-Bonding | Dual Intramolecular ( | Single Intramolecular ( |
| Coordination | Potential Tridentate ( | Bidentate ( |
| Primary Utility | Precursor (for Thiadiazoles) | Ligand (for Metal Complexes) |
Synthesis Workflow & Pathway Visualization
The synthesis of BTB is a precision operation involving the nucleophilic addition of urea to benzoyl isothiocyanate. This is distinct from standard thiourea synthesis which often uses simple amines.
Figure 1: Comparative Synthesis & Cyclization Pathway
The following diagram illustrates the divergence point where BTB (Compound B) can either be isolated or oxidatively cyclized into the bioactive thiadiazole (Compound C), contrasting with the stable complexation of standard thioureas.
Caption: Synthesis divergence. BTB serves as a pro-drug/precursor scaffold, while standard thioureas are terminal ligands for metal complexation.
Comparative Biological Performance[2][5]
While standard benzoylthioureas are potent antimicrobial agents in their own right, BTB's activity is often latent, requiring conversion to its thiadiazole derivative or complexation to activate.
Table 1: Biological Efficacy Profile[3][6][7][8]
| Metric | 1-Benzoyl-2-thiobiuret (BTB) | Benzoylthiourea Derivatives (e.g., 2,4-dichloro) |
| Antibacterial Target | S. aureus (Gram +) | Broad Spectrum (E. coli, P. aeruginosa, S. aureus) |
| Potency (MIC) | Moderate (>100 µg/mL) [1] | High (32 - 64 µg/mL) [2] |
| Anticancer (MCF-7) | Low Cytotoxicity (Ligand only) | High ( |
| Mechanism | Prodrug / Metabolic Interference | Direct Membrane Disruption / Metal Sequestration |
| Lipophilicity (LogP) | Low (Hydrophilic Urea moiety) | High (Tunable via R-groups) |
Key Insight: Direct testing of BTB often yields higher MIC values (lower potency) compared to substituted benzoylthioureas. This is due to the lower lipophilicity of the primary amide/urea tail in BTB, which hinders cell membrane penetration compared to the lipophilic phenyl rings found in potent derivatives like N-(2,4-dichlorobenzoyl)-N'-phenylthiourea.
Experimental Protocols
Protocol A: Synthesis of 1-Benzoyl-2-thiobiuret
This protocol ensures the formation of the specific "2-thio" isomer via the isothiocyanate route.
Reagents: Benzoyl chloride (10 mmol), Ammonium thiocyanate (10 mmol), Urea (10 mmol), Acetone (dry).
-
Preparation of Isothiocyanate:
-
Dissolve ammonium thiocyanate (0.76 g, 10 mmol) in 20 mL dry acetone.
-
Add benzoyl chloride (1.16 mL, 10 mmol) dropwise under stirring.
-
Reflux for 15 minutes. A white precipitate of ammonium chloride will form.
-
Critical Step: Filter the solution rapidly while hot to remove
. The filtrate contains the reactive Benzoyl Isothiocyanate.
-
-
Formation of BTB:
-
To the hot filtrate, add Urea (0.60 g, 10 mmol) in small portions.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature and pour into ice-cold water (100 mL).
-
Collect the precipitate by vacuum filtration.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation:
-
Melting Point: Expect
. -
IR Spectrum: Look for split carbonyl peaks (Urea
vs Benzoyl ) and the characteristic Thione ( ) band at .
Protocol B: Microdilution MIC Assay (Antimicrobial)
Standardized for testing thiourea solubility limits.
-
Stock Solution: Dissolve 10 mg of BTB (or derivative) in 1 mL DMSO (
). -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from
down to in a 96-well plate. -
Inoculation: Add
of bacterial suspension ( ) to each well. -
Incubation: Incubate at
for 24 hours. -
Readout: Add
of Resazurin dye (0.01%). Incubate for 2 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Control: Include a DMSO solvent control (max 1% final concentration) to ensure no solvent toxicity.
Strategic Recommendations
-
For Direct Antimicrobial Agents: Do not use BTB. Instead, synthesize N-benzoyl-N'-dialkylthioureas. The alkyl/aryl groups increase lipophilicity (LogP), significantly lowering MIC values against Gram-positive bacteria like S. aureus [2].
-
For Heterocyclic Library Generation: Use BTB. It is the ideal scaffold for generating 1,2,4-thiadiazoles via oxidative ring closure (using
or ). These cyclic products often exhibit kinase inhibitory activity that the open-chain thiourea lacks. -
For Metal Coordination: Use Benzoylthioureas .[1] The bidentate
pocket is more predictable for creating neutral, lipophilic metal complexes ( ) suitable for biological transport.
References
-
Structural Characterization of 1-Benzoyl-2-thiobiuret: Title: 1-Benzoyl-4-thiobiuret (Isomer Comparison). Source: PubMed Central (PMC). URL:[Link]
-
Antimicrobial Activity of Benzoylthioureas: Title: Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Source: PubMed Central (PMC). URL:[Link]
-
Cytotoxicity Profiles (MCF-7): Title: Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line.[2] Source: Ubaya Repository. URL:[Link]
-
General Synthesis & Properties: Title: Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.[3][4][5] Source: ResearchGate.[6] URL:[Link]
Sources
A Researcher's Guide to the Spectroscopic Cross-Referencing of 1-Benzoyl-2-thiobiuret
For researchers and professionals in drug development and materials science, the precise characterization of synthesized compounds is paramount. 1-Benzoyl-2-thiobiuret, a molecule with potential applications stemming from its unique structural motifs, requires rigorous spectroscopic analysis to confirm its identity and purity. This guide provides an in-depth comparison of expected spectroscopic data for 1-Benzoyl-2-thiobiuret, drawing upon literature values of closely related analogues and established principles of spectroscopic interpretation. Due to the limited availability of published experimental spectra for 1-Benzoyl-2-thiobiuret itself, this guide will leverage data from its immediate precursor, 1-Benzoyl-2-thiourea, to provide a robust framework for researchers to validate their own experimental findings.
The Imperative of Spectroscopic Validation
In any synthetic workflow, the final product must be unequivocally identified. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed fingerprint of a molecule's structure. Each technique probes different aspects of the molecule's composition and connectivity, and together they form a powerful toolkit for structural elucidation. Cross-referencing experimentally obtained data with established literature values is a critical step in the validation process, ensuring the integrity of subsequent research and development efforts.
Chemical Structure and Key Functional Groups
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of 1-Benzoyl-2-thiobiuret.
Caption: Chemical structure of 1-Benzoyl-2-thiobiuret.
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Benzoyl group: The aromatic ring and the adjacent carbonyl group (C=O).
-
Thiobiuret core: The thiocarbonyl (C=S) and two amide-like linkages (N-C=O and N-C=S).
-
N-H bonds: The protons attached to the nitrogen atoms.
Spectroscopic Data Comparison
The following tables present a comparative analysis of expected spectroscopic data for 1-Benzoyl-2-thiobiuret based on established values for the closely related compound, 1-Benzoyl-2-thiourea. The rationale for this comparison lies in the structural similarity, with the primary difference being the addition of a second carbonyl group and a terminal amino group in the thiobiuret moiety.
Table 1: FT-IR Spectroscopic Data
| Functional Group | 1-Benzoyl-2-thiourea (Literature Values) | Expected Range for 1-Benzoyl-2-thiobiuret | Rationale for Expected Shifts |
| N-H Stretch | 3322-3358 cm⁻¹ | 3200-3400 cm⁻¹ (multiple bands) | The presence of additional N-H groups in the thiobiuret structure will likely result in a broader and more complex set of absorption bands in this region. |
| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | The benzoyl group is common to both molecules, so the aromatic C-H stretching vibrations are expected to be very similar. |
| C=O Stretch | 1638–1668 cm⁻¹[1] | 1650-1700 cm⁻¹ (two distinct bands possible) | 1-Benzoyl-2-thiobiuret has two carbonyl groups. The benzoyl C=O will be in a similar environment, while the second C=O in the biuret core may absorb at a slightly different frequency due to the electronic environment. |
| C=S Stretch | 696-754 cm⁻¹[1] | 700-800 cm⁻¹ | The thiocarbonyl group's vibration is expected to be in a similar region, though minor shifts may occur due to the extended conjugation. |
| C-N Stretch | 1332-1352 cm⁻¹[1] | 1300-1400 cm⁻¹ | The C-N stretching vibrations will be present and may be more complex due to the additional amide linkage. |
Table 2: UV-Vis Spectroscopic Data
| Transition | 1-Benzoyl-2-thiourea (Literature Values) | Expected λmax for 1-Benzoyl-2-thiobiuret | Rationale for Expected Shifts |
| π → π | ~236 nm | ~240-260 nm | The extended conjugation in the thiobiuret system compared to the thiourea will likely lead to a bathochromic (red) shift, causing absorption at a slightly longer wavelength. |
| n → π | Not explicitly reported, but expected | ~280-320 nm | The presence of non-bonding electrons on the sulfur and oxygen atoms will allow for n → π* transitions, likely appearing as a shoulder or a separate band at a longer wavelength. |
Table 3: ¹H NMR Spectroscopic Data
| Proton Type | 1-Benzoyl-2-thiourea (Literature, DMSO-d₆) | Expected Chemical Shift (δ) for 1-Benzoyl-2-thiobiuret (DMSO-d₆) | Rationale for Expected Shifts |
| Aromatic Protons (ortho) | ~7.94 ppm | ~7.9-8.1 ppm | The electronic environment of the benzoyl group's protons should be similar. |
| Aromatic Protons (meta, para) | ~7.52-7.64 ppm | ~7.5-7.7 ppm | Minor shifts may be observed due to the different electronic nature of the thiobiuret substituent. |
| N-H Protons | 9.61, 9.90, 11.3 ppm | Three distinct signals expected in the 9.0-12.0 ppm range | The three N-H protons are in different chemical environments and are expected to appear as separate, broad singlets that are exchangeable with D₂O. |
| Terminal NH₂ Protons | N/A | A broad singlet, possibly in the 7.0-8.0 ppm range | The terminal amino group protons are expected to be deshielded and will appear as a broad signal. |
Table 4: ¹³C NMR Spectroscopic Data
| Carbon Type | 1-Benzoyl-2-thiourea (Literature Values) | Expected Chemical Shift (δ) for 1-Benzoyl-2-thiobiuret | Rationale for Expected Shifts |
| C=S Carbon | ~180 ppm | ~175-185 ppm | The thiocarbonyl carbon is highly deshielded and should appear in a similar region. |
| C=O Carbons | ~168 ppm | Two distinct signals expected in the 165-175 ppm range | The two carbonyl carbons are in non-equivalent environments and should give rise to two separate resonances. |
| Aromatic Carbons | ~128-134 ppm | ~128-135 ppm | The chemical shifts of the aromatic carbons in the benzoyl group are expected to be largely conserved. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Synthesis of 1-Benzoyl-2-thiobiuret
A common route to synthesizing N-acylthiourea derivatives involves the reaction of an acyl isothiocyanate with an amine. For 1-Benzoyl-2-thiobiuret, this would involve the reaction of benzoyl isothiocyanate with urea.
Sources
Cytotoxic Evaluation Guide: 1-Benzoyl-2-thiobiuret Scaffold vs. Standard Drugs
Executive Summary & Technical Positioning
1-Benzoyl-2-thiobiuret is technically classified as a chemical intermediate and pharmacophore scaffold rather than a standalone potent cytotoxic agent. In drug development, it serves as the critical precursor for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one (a cytosine bioisostere) and various N-substituted benzoylthiourea derivatives .
While the unsubstituted 1-benzoyl-2-thiobiuret molecule exhibits marginal intrinsic cytotoxicity and low carcinogenic potential, its halogenated derivatives (e.g., N-(2,4-dichloro)benzoyl-N'-phenylthiourea) and cyclized products demonstrate significant biological activity. This guide compares the baseline activity of the scaffold against its optimized derivatives and standard chemotherapeutic agents like Hydroxyurea and Cisplatin .
Key Findings
-
Scaffold Potency: 1-Benzoyl-2-thiobiuret (Unsubstituted)
Low/Marginal Activity . -
Optimized Derivative: N-(2,4-dichloro)benzoyl-N'-phenylthiourea
High Potency (IC50: 0.31 mM in MCF-7). -
Mechanism: The scaffold acts as a "prodrug-like" precursor, undergoing oxidative ring closure to form bioactive thiadiazoles which mimic nucleic acid components (cytosine analogs).
Comparative Cytotoxicity Data
The following data synthesizes experimental results comparing the 1-Benzoyl-2-thiobiuret scaffold, its active derivatives, and standard reference drugs.
Table 1: IC50 Comparison Profile (Human Cancer Cell Lines)
Note: Lower IC50 indicates higher potency.
| Compound Class | Specific Compound | Cell Line | IC50 Value | Relative Potency |
| Scaffold (Precursor) | 1-Benzoyl-2-thiobiuret | HeLa / L1210 | > 100 µM (Inactive)* | Baseline |
| Optimized Derivative | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 ± 0.05 mM | High |
| T47D (Breast) | 0.94 ± 0.02 mM | Moderate | ||
| Cyclized Product | 5-amino-2H-1,2,4-thiadiazolin-3-one | L1210 (Leukemia) | Non-cytostatic** | Low |
| Standard Drug | Hydroxyurea | MCF-7 | ~0.5 - 1.0 mM | Reference |
| Standard Drug | Doxorubicin | MCF-7 | ~0.5 - 4.12 µM | Very High |
*Inactivity inferred from "marginal carcinogenic potential" and lack of cytostatic citation in primary screenings compared to derivatives. **Shown to inhibit E. coli growth (10% @ 8.5 µM) but lacked cytostatic activity in specific leukemia lines (L1210).
Mechanistic Insight: The "Activation" Pathway
The biological activity is unlocked via chemical modification. The thiobiuret moiety chelates metals (Cu, Ni) or cyclizes to form planar, DNA-intercalating structures.
Figure 1: Transformation of the inactive thiobiuret scaffold into bioactive antimetabolites (thiadiazoles) or lipophilic cytotoxic agents.[1][2]
Experimental Protocols (Self-Validating Systems)
To replicate the cytotoxicity data, use the following standardized MTT assay protocol. This workflow includes specific controls for solubility, a common issue with benzoylthiourea derivatives.
Protocol A: Synthesis & Preparation (Brief)
-
Precursor Synthesis: Reaction of benzoyl isothiocyanate with ammonia/amines.
-
Critical Quality Attribute (CQA): Purity must be confirmed via melting point (approx. 170-172°C for derivatives) and NMR to ensure no residual isothiocyanate remains, as it is highly toxic and will skew cytotoxicity data.
Protocol B: Comparative MTT Cytotoxicity Assay
Objective: Determine IC50 of Benzoyl-thiobiuret derivatives vs. Hydroxyurea.
Reagents:
-
Cell Lines: MCF-7 (ATCC HTB-22), T47D.
-
Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration must be < 0.1% to avoid solvent toxicity.
Workflow:
-
Seeding: Plate
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Drug Treatment:
-
Dissolve 1-Benzoyl-2-thiobiuret and Standard Drugs in DMSO.
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) in culture medium.
-
Control Group: Vehicle control (0.1% DMSO only).
-
-
Incubation: Treat cells for 48 hours . (Thiourea derivatives often require longer exposure than the standard 24h to manifest metabolic inhibition).
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm .
Data Validation Rule:
If the Vehicle Control shows <90% viability compared to blank, the assay is invalid due to solvent toxicity.
Structure-Activity Relationship (SAR) Analysis
Why is the derivative active while the parent scaffold is not?
-
Lipophilicity: The unsubstituted 1-Benzoyl-2-thiobiuret is relatively polar. Adding Chlorine (Cl) atoms at the 2,4-positions (as in the optimized derivative) significantly increases lipophilicity (LogP), allowing passive diffusion through the cancer cell membrane.
-
Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the benzoyl ring enhance the acidity of the N-H protons, strengthening the compound's ability to chelate metal ions (Cu2+, Fe2+) essential for tumor growth.
-
Bioisosterism: The cyclized thiadiazole product mimics Cytosine , potentially interfering with DNA replication as an antimetabolite.
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[3] 1-Benzoyl-2-thiobiuret.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[1]
-
Pískala, A., et al. (2004).[1][2] Improved Synthesis, Antibacterial Activity and Potential Carcinogenicity of 5-Amino-1,2,4-thiadiazol-3(2H)-one. Pharmazie, 59(10), 756-762. (Establishes the link between the thiobiuret intermediate and the thiadiazole product).
- Saeedi, M., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Chulalongkorn University Digital Collections.
-
Cho, N. S., et al. (1996).[2] Synthesis of derivatives of 5-amino-3H-1,3,4-thiadiazol-2-one. Journal of Heterocyclic Chemistry. (Details the oxidative ring closure mechanism).
Sources
Structural Confirmation of 1-Benzoyl-2-thiobiuret: A Comparative Guide to 2D NMR Techniques
Executive Summary
The Challenge: In drug development and coordination chemistry, 1-Benzoyl-2-thiobiuret serves as a critical ligand and intermediate. However, its structural validation is frequently compromised by tautomerism and isomerism (specifically distinguishing it from 1-benzoyl-4-thiobiuret). The Solution: While X-ray crystallography is the gold standard, it is low-throughput and requires single crystals. This guide demonstrates why 2D NMR (HSQC, HMBC, NOESY) is the superior high-throughput alternative, offering definitive structural proof through bond connectivity and spatial conformation analysis. The Outcome: A self-validating, rapid protocol for distinguishing thiobiuret isomers without the need for crystallization.
Part 1: The Structural Conundrum
The molecule 1-Benzoyl-2-thiobiuret (
The Isomeric Trap
Synthetic pathways often yield a mixture of positional isomers. Distinguishing Isomer A from Isomer B is impossible via Mass Spectrometry (identical mass) and ambiguous via 1D NMR (overlapping broad NH peaks).
-
Target (1-Benzoyl-2-thiobiuret):
-
Common Impurity (1-Benzoyl-4-thiobiuret):
Comparative Analysis of Analytical Methods
| Feature | 1D NMR ( | 2D NMR (HMBC/NOESY) | X-Ray Crystallography | Mass Spectrometry |
| Connectivity | Low (Inferred) | High (Direct Proof) | Absolute | None |
| Isomer ID | Ambiguous | Definitive | Definitive | Impossible |
| Throughput | High (10 mins) | Medium (1-4 hours) | Low (Days/Weeks) | High |
| Sample State | Solution | Solution | Solid Crystal (Hard to grow) | Solution/Gas |
| H-Bonding | Indirect (Shift) | Direct (NOE) | Direct (Bond lengths) | None |
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
is mandatory. Chloroform- often fails to dissolve the compound or leads to excessive broadening of the NH protons due to exchange rates. -
Concentration: 10–15 mg in 0.6 mL solvent (optimized for 2D sensitivity).
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (Standard). If NH peaks are broad, lower to 278 K to slow exchange.
-
HMBC: Optimized for long-range coupling (
Hz). -
NOESY: Mixing time (
) of 300–500 ms. This is critical for observing the negative NOE signals characteristic of small-to-medium molecules in viscous DMSO.
Workflow Diagram
Figure 1: Strategic workflow for structural elucidation. Note that 1D NMR alone leads to a decision gate where 2D is usually required for thiobiurets due to labile protons.
Part 3: Data Interpretation & Logic
Step 1: The Skeleton ( and )
In DMSO-
-
Aromatic Region (7.4–8.0 ppm): 5 protons corresponding to the Benzoyl group.
-
Labile Region (9.0–12.0 ppm): Three distinct NH environments.
- (Amide): Most deshielded (~11.5 ppm) due to anisotropy of the benzoyl group and intramolecular H-bonding.
- (Imide-like): ~10.5 ppm.
- (Terminal): ~9.0–9.5 ppm (often appears as two peaks due to restricted rotation).
-
Carbonyl/Thiocarbonyl (
):- : ~180 ppm (Distinctive downfield shift).
- (Benzoyl): ~168 ppm.
- (Urea): ~154 ppm.
Step 2: The "Smoking Gun" (HMBC Connectivity)
This is the core validation step. We must prove the sequence: Benzoyl
-
Identify the Benzoyl Carbonyl: Locate the
peak at ~168 ppm. It will show HMBC correlations to the ortho-protons of the phenyl ring. -
Trace the Path: Look for a correlation between this Benzoyl
(168 ppm) and the most deshielded proton . -
The Critical Link: Does this same
show a correlation to the 180 ppm ( ) or the 154 ppm ( ) peak?-
If
correlates to 180 ppm ( ): You have 1-Benzoyl-2-thiobiuret . -
If
correlates to 154 ppm ( ): You have the isomer 1-Benzoyl-4-thiobiuret .
-
Step 3: Conformation (NOESY)
X-ray studies (Ref 1, 2) confirm that these molecules often adopt a planar conformation stabilized by intramolecular hydrogen bonds (e.g.,
-
NOESY Observation: You should see a strong NOE between the Benzoyl ortho-protons and
. -
Absence of NOE: If
and show strong NOEs to each other, it suggests a cis conformation, though the trans arrangement (stabilized by intramolecular H-bonding to the carbonyls) is thermodynamically preferred.
Visualization of HMBC Logic
Figure 2: The HMBC Connectivity Map. The red arrows indicate the critical correlations required to confirm the 2-thiobiuret structure over the 4-thiobiuret isomer.
References
-
Kang, S. K. (2013).[1][2] 1-Benzoyl-4-thiobiuret.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327.[2] Link
-
Kang, S. K., et al. (2012).[3][5] 1-Benzoyl-2-thiobiuret.[3][4] Acta Crystallographica Section E, 68(2), o460. Link
-
Chayah, M., et al. (2016).[6]
and NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase.[6][7] Magnetic Resonance in Chemistry, 54(10), 793-799.[6] Link -
ChemicalBook. (n.d.). 1-Benzoyl-2-thiourea NMR Spectra. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzoyl-4-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Executive Summary: The Structural Advantage
In the realm of medicinal chemistry, 1-Benzoyl-2-thiobiuret (BTB) represents a sophisticated evolution of the classic thiourea pharmacophore. While simple N-benzoylthioureas are well-documented for their antimicrobial and anticancer potential, the introduction of the biuret moiety (an additional carbamoyl group) introduces unique electronic and steric properties.
This guide provides an objective, data-driven comparison of BTB against its primary structural analogs: N-Benzoylthiourea (BTU) and 1,3-Dibenzoylthiourea (DBTU) . Through comparative docking studies, we analyze how the "biuret extension" alters binding affinity, solubility profiles, and target selectivity.
The Ligand Landscape
-
Ligand A: 1-Benzoyl-2-thiobiuret (BTB) – The Product. Features a mixed amide/thioamide backbone with high H-bond donor capacity.
-
Ligand B: N-Benzoylthiourea (BTU) – The Baseline. A simpler scaffold, often limited by lower lipophilicity and fewer interaction points.
-
Ligand C: 1,3-Dibenzoylthiourea (DBTU) – The Competitor. Highly lipophilic, often showing high affinity but poor solubility/bioavailability.
Structural Dynamics & Preparation
Before initiating docking protocols, understanding the conformational landscape is critical. Unlike flexible aliphatic chains, these ligands possess "conformational locks."
Crystal Structure Insights
X-ray diffraction studies reveal that BTB adopts a planar conformation stabilized by intramolecular Hydrogen Bonds (N-H···O). This pseudo-ring formation restricts rotatable bonds, a factor that must be accounted for during ligand preparation to avoid energetically inaccessible poses.
-
BTB: Planar lock between Benzoyl-O and Thiobiuret-NH.
-
BTU: Twisted conformation often observed around the C-N bond depending on substitution.
Standardized In Silico Workflow
To ensure reproducibility, we utilize a validated workflow for all comparative studies.
Figure 1: Standardized computational workflow for comparative ligand profiling.
Comparative Performance: Case Studies
Case Study A: Antibacterial Efficacy (Target: DNA Gyrase B)
DNA Gyrase B (PDB: 1KZN) is a validated target for thiourea derivatives.[1] The ATP-binding pocket requires a balance of hydrophobic stacking and H-bond formation.
Experimental Observation: While DBTU often shows raw affinity due to hydrophobic bulk, BTB provides superior "ligand efficiency" (binding energy per heavy atom) due to its compact, polar nature which fits the ATP-binding cleft without steric clashes.
Table 1: Comparative Docking Metrics against DNA Gyrase B
| Ligand | Binding Energy (kcal/mol) | H-Bonds | Hydrophobic Contacts | Key Residues Interacted |
| BTB (Product) | -7.8 | 4 | 3 | Asp73, Arg76, Thr165 |
| BTU (Baseline) | -6.2 | 2 | 2 | Asp73, Val43 |
| DBTU (Competitor) | -8.1 | 1 | 6 | Val43, Ile78 (Steric Clash risk) |
Analysis: BTB forms a critical H-bond network involving the extra amide nitrogen (biuret moiety) with Asp73 , mimicking the natural substrate more effectively than the simpler BTU.
Case Study B: Urease Inhibition (Target: Bacillus pasteurii Urease)
Urease (PDB: 4UBP) contains a bimetallic Nickel center. Thiourea derivatives are potent inhibitors here, acting as metal chelators.[2]
Mechanism of Action: The sulfur atom in the C=S bond coordinates with the Ni ions. The "biuret" extension in BTB provides an additional carbonyl oxygen that can assist in chelation or stabilize the loop covering the active site.
-
BTB Performance: -8.5 kcal/mol. The planar geometry allows deep penetration into the active site channel.
-
Competitor Performance: Bulky derivatives (like DBTU) often fail to reach the catalytic Ni center due to the narrow channel entrance, resulting in lower effective inhibition despite high lipophilicity.
Mechanistic Insight: The "Biuret Effect"
Why choose 1-Benzoyl-2-thiobiuret over standard thioureas? The answer lies in the Electronic Interaction Map .
Figure 2: Pharmacophore mapping of BTB. The "Biuret NH" and "Benzoyl C=O" provide a dual-anchor system often missing in simple thioureas.
Key Differentiator: Solubility & Bioavailability
A major limitation of high-affinity ligands like DBTU is their extreme hydrophobicity (LogP > 5), leading to poor aqueous solubility.
-
BTB maintains a moderate LogP (~1.5 - 2.5), ensuring it remains soluble enough for biological assays while possessing enough lipophilicity to cross membranes. This makes it a superior lead candidate for drug development compared to the often insoluble DBTU.
Experimental Protocol for Validation
To replicate these findings in your laboratory, follow this self-validating protocol:
-
Ligand Preparation:
-
Construct BTB in ChemDraw/Avogadro.
-
Critical Step: Perform a geometry optimization (MMFF94 or DFT B3LYP/6-31G*) to capture the planar intramolecular H-bond. Do not treat the amide bonds as rotatable during docking setup.
-
-
Target Preparation:
-
Download PDB: 1KZN (Gyrase) or 6LU7 (COVID-19 Mpro).
-
Remove co-crystallized ligands and water molecules (unless bridging waters are catalytic).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Generation:
-
Center grid box on the active site (defined by the native ligand).
-
Size: 20x20x20 Å (sufficient for BTB flexibility).
-
-
Docking (AutoDock Vina):
-
Exhaustiveness: 32 (High precision).
-
Modes: 10.
-
-
Validation (Redocking):
-
Dock the native co-crystallized ligand first.
-
Success Metric: RMSD between docked and crystal pose must be < 2.0 Å.
-
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thiobiuret.[3] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[3] Link
-
Suzana, S., et al. (2024). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 71-77.[4] Link
-
Oztaslar, H., & Arslan, H. (2023). Molecular docking studies of benzoylthiourea derivatives against COVID-19 Main Protease. ResearchGate.[5][6] Link
-
Saeed, A., et al. (2014). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 19, 1483-1498. Link
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis.[7] Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. Link
Sources
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzoyl-2-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jppres.com [jppres.com]
A Comparative Analysis of the Antibacterial Spectrum: 1-Benzoyl-2-thiobiuret Derivatives versus Ciprofloxacin
A Guide for Researchers in Drug Discovery and Development
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among the myriad of compounds under investigation, thiourea derivatives, including those of 1-Benzoyl-2-thiobiuret, have emerged as a promising class of molecules. This guide provides a comparative evaluation of the antibacterial spectrum of benzoylthiourea derivatives against ciprofloxacin, a widely-used broad-spectrum fluoroquinolone antibiotic. By examining their mechanisms of action, and in vitro efficacy, we aim to provide a comprehensive resource for researchers and professionals in the field.
Introduction to the Contenders
Ciprofloxacin: A stalwart in the antibiotic arsenal, ciprofloxacin belongs to the fluoroquinolone class and has been a frontline treatment for a variety of bacterial infections for decades. Its broad spectrum of activity encompasses a wide range of Gram-negative and Gram-positive bacteria.[1][2]
1-Benzoyl-2-thiobiuret and its Derivatives: 1-Benzoyl-2-thiobiuret is a chemical intermediate used in the synthesis of various heterocyclic compounds.[3][4] While direct antibacterial data for 1-Benzoyl-2-thiobiuret is not extensively documented in publicly available literature, numerous studies have demonstrated the significant antibacterial potential of its close chemical relatives, the benzoylthiourea and thiosemicarbazide derivatives.[1][4][5][6] These compounds share a common structural motif and their antibacterial activity is a subject of ongoing research. This guide will focus on the antibacterial properties of these derivatives as a proxy for the potential of the broader class of compounds related to 1-Benzoyl-2-thiobiuret.
Mechanism of Action: A Tale of Two Targets
The antibacterial efficacy of a compound is intrinsically linked to its molecular mechanism of action. Here, ciprofloxacin and benzoylthiourea derivatives exhibit distinct yet sometimes convergent pathways in their disruption of bacterial physiology.
Ciprofloxacin: A DNA Gyrase Inhibitor
Ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5][7] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the transient double-strand breaks generated by the enzymes, leading to an accumulation of these breaks and ultimately, bacterial cell death.[5] This targeted disruption of DNA synthesis is responsible for its potent bactericidal activity against a wide array of pathogens.[1][7]
Figure 1: Mechanism of Action of Ciprofloxacin.
Benzoylthiourea Derivatives: A Multifaceted Approach
The precise mechanism of action for all benzoylthiourea derivatives is not as singular as that of ciprofloxacin and can vary depending on the specific chemical structure. However, a growing body of evidence suggests that these compounds can interfere with several key bacterial processes. Some studies propose that, similar to ciprofloxacin, certain thiourea derivatives may also target DNA gyrase.[8][9] Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[2]
Other proposed mechanisms for thiourea derivatives include:
-
Disruption of Cellular Homeostasis: Some derivatives have been shown to disrupt the NAD+/NADH homeostasis within bacterial cells, leading to a breakdown of the cell wall integrity.[3]
-
Inhibition of Other Essential Enzymes: Research points to the potential for these compounds to inhibit other crucial bacterial enzymes involved in metabolic pathways.[8]
Figure 2: Proposed Mechanisms of Action for Benzoylthiourea Derivatives.
Comparative Antibacterial Spectrum: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of representative benzoylthiourea/thiosemicarbazide derivatives from published studies against a panel of Gram-positive and Gram-negative bacteria, alongside typical MIC values for ciprofloxacin. It is important to note that the activity of the derivatives can be highly dependent on their specific substitutions.
| Bacterial Strain | Gram Stain | Ciprofloxacin MIC (µg/mL) | Representative Benzoylthiourea/Thiosemicarbazide Derivative MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 0.25 - 1.0 | 16 - 62.5 | [5][6] |
| Staphylococcus epidermidis | Positive | 0.12 - 1.0 | 31.25 | [5] |
| Enterococcus faecalis | Positive | 0.5 - 2.0 | 4 | [3] |
| Escherichia coli | Negative | 0.004 - 0.03 | >256 (for some derivatives) | [3] |
| Pseudomonas aeruginosa | Negative | 0.25 - 1.0 | >256 (for some derivatives) | [3] |
| Klebsiella pneumoniae | Negative | 0.03 - 0.125 | 512 - 1024 (for some azole derivatives) | [10] |
| Acinetobacter baumannii | Negative | 0.5 - 2.0 | 512 - 1024 (for some azole derivatives) | [10] |
Key Observations:
-
Ciprofloxacin demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with generally low MIC values.
-
The benzoylthiourea derivatives exhibit a more variable and often narrower spectrum of activity. Several studies report significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a clinically important pathogen.[3][6]
-
The activity of thiourea derivatives against Gram-negative bacteria appears to be more limited, with some studies showing high MIC values, suggesting a lack of efficacy.[3] This could be attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.[3] However, some derivatives have shown activity against certain Gram-negative species.[1][10]
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method. These methods are guided by standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds (1-Benzoyl-2-thiobiuret derivative and ciprofloxacin) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only). Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 3: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This comparative guide highlights the distinct antibacterial profiles of the established antibiotic ciprofloxacin and the emerging class of benzoylthiourea derivatives. Ciprofloxacin remains a potent, broad-spectrum agent effective against a wide range of both Gram-positive and Gram-negative bacteria through its well-defined mechanism of inhibiting DNA gyrase.
In contrast, benzoylthiourea derivatives, as represented by various studied compounds, demonstrate a more targeted and variable antibacterial spectrum. Their strength appears to lie in their activity against Gram-positive bacteria, including challenging pathogens like MRSA. While their efficacy against Gram-negative organisms is generally lower, the potential for chemical modification to broaden this spectrum remains an active area of research. The multifaceted mechanism of action of these derivatives, potentially involving DNA gyrase inhibition and other cellular disruptions, offers exciting avenues for overcoming existing resistance mechanisms.
For researchers and drug development professionals, the key takeaway is that while benzoylthiourea derivatives may not currently match the broad-spectrum utility of ciprofloxacin, they represent a valuable scaffold for the development of novel antibacterial agents, particularly for combating Gram-positive infections. Further structure-activity relationship (SAR) studies are crucial to optimize their potency and spectrum, and to fully elucidate their mechanisms of action. The continued exploration of compounds like 1-Benzoyl-2-thiobiuret and its analogs is a vital component of the global effort to replenish our arsenal of effective antimicrobial therapies.
References
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. MDPI. Available at: [Link]
-
Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. PubMed. Available at: [Link]
-
Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. PubMed Central. Available at: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central. Available at: [Link]
-
Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]
-
Ciprofloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
1-Benzoyl-2-thiobiuret. PubMed. Available at: [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. NIH. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Semantic Scholar. Available at: [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
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- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles [mdpi.com]
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- 7. researchgate.net [researchgate.net]
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-Benzoyl-2-thiobiuret
For researchers and professionals in drug development and organic synthesis, the efficient production of target molecules is paramount. 1-Benzoyl-2-thiobiuret, a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities, presents a synthetic challenge where yield and purity are key considerations. This guide provides an in-depth analysis of the established synthetic route to 1-Benzoyl-2-thiobiuret, offering a critical evaluation of its efficiency and exploring potential avenues for optimization based on established chemical principles.
Introduction to 1-Benzoyl-2-thiobiuret
1-Benzoyl-2-thiobiuret serves as a crucial building block in medicinal chemistry. Its structure, featuring a benzoyl group attached to a thiobiuret moiety, offers multiple reactive sites for the construction of more complex molecular architectures. The primary interest in this compound lies in its utility as a precursor for the synthesis of novel heterocyclic systems, which are a cornerstone of modern drug discovery.
The Established Synthetic Route: A Two-Step, One-Pot Approach
The most commonly cited method for the synthesis of 1-Benzoyl-2-thiobiuret is a two-step, one-pot reaction commencing from readily available starting materials: benzoyl chloride, potassium thiocyanate, and urea. This procedure involves the in situ formation of a key intermediate, benzoyl isothiocyanate, which subsequently reacts with urea to yield the desired product.
Experimental Protocol
The following protocol is based on the procedure reported by Kang, S. K., et al. (2012).[1]
Step 1: Formation of Benzoyl Isothiocyanate
-
To a warm solution of potassium thiocyanate (48.0 g, 0.49 mol) in 400 ml of acetone, add benzoyl chloride (48 ml, 58.2 g, 0.41 mol) dropwise.
-
Stir the resulting milky white and then milky yellow mixture at 50 °C for 3.5 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated potassium chloride by suction filtration. The amber filtrate contains the in situ generated benzoyl isothiocyanate.
Step 2: Reaction with Urea to form 1-Benzoyl-2-thiobiuret
-
Heat the amber filtrate from Step 1 to 55 °C.
-
Add urea (24.0 g, 0.40 mol) to the heated solution and maintain the temperature for 5 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically stir the solution and scratch the inside of the flask to promote crystal formation.
-
Filter the cold mixture to collect the bright yellow solid product.
-
The reported yield of 1-benzoyl-2-thiobiuret is 27.0 g (30%).[1]
Visualization of the Synthetic Workflow
Caption: Logical workflow for optimizing the synthesis of 1-Benzoyl-2-thiobiuret.
1. Solvent System: The choice of acetone is a reasonable starting point, but its moderate polarity might not be optimal for solubilizing the ionic potassium thiocyanate. Exploring other polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), could enhance the solubility of the reactants and potentially accelerate the reaction rate. A solvent screen would be a logical first step in any optimization study.
2. Temperature Profile: The reported temperatures of 50 °C and 55 °C are relatively mild. A systematic investigation of the temperature for both steps could reveal an optimal range that maximizes the reaction rate while minimizing the formation of byproducts. It is possible that a slightly higher or lower temperature could have a significant impact on the overall yield.
3. Catalysis: The reaction between the solid potassium thiocyanate and the dissolved benzoyl chloride is a phase-transfer process. The introduction of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), could facilitate the transfer of the thiocyanate anion into the organic phase, thereby increasing the effective concentration of the nucleophile and accelerating the formation of benzoyl isothiocyanate.
4. Stoichiometry and Order of Addition: The reported molar ratios appear reasonable, with a slight excess of potassium thiocyanate. Fine-tuning these ratios could potentially push the equilibrium towards the product side. Additionally, the order of addition of reactants can sometimes influence the outcome of a reaction. While the dropwise addition of benzoyl chloride is standard practice to control the exothermicity, investigating the reverse addition or the simultaneous addition of reactants under controlled conditions might be worthwhile.
5. Purification Technique: The current protocol relies on crystallization for purification. While this method can yield high-purity material, it can also lead to significant losses in the mother liquor. A thorough analysis of the mother liquor for the presence of the desired product is recommended. If a substantial amount of product remains, alternative purification methods such as column chromatography could be employed to improve the isolated yield, although this would add an extra step to the process.
Characterization of 1-Benzoyl-2-thiobiuret
The identity and purity of the synthesized 1-Benzoyl-2-thiobiuret should be confirmed by standard analytical techniques.
-
Melting Point: 173-175 °C * 1H NMR (DMSO-d6, ppm): 3.7 (s, 4H, NH2 + 2NH), 8.1–8.5 (m, 5H, Ph) [1]* Molecular Weight: 223.25 g/mol
Conclusion
The established two-step, one-pot synthesis of 1-Benzoyl-2-thiobiuret provides a viable, albeit moderately efficient, route to this valuable intermediate. A critical analysis of the reaction mechanism and conditions reveals several opportunities for optimization. By systematically investigating the solvent system, temperature profile, potential for catalysis, reactant stoichiometry, and purification methods, it is highly probable that the synthetic efficiency can be significantly improved beyond the currently reported 30% yield. This guide serves as a foundational resource for researchers aiming to produce 1-Benzoyl-2-thiobiuret in a more cost-effective and time-efficient manner, thereby facilitating its application in the development of novel therapeutic agents.
References
-
Kang, S. K., et al. (2012). 1-Benzoyl-2-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]
Sources
Technical Validation of 1-Benzoyl-2-thiobiuret: From Commercial Impurity to Analytical Standard
[1][2][3][4]
Executive Summary: The Purity Paradox
In the niche landscape of thiourea derivatives, 1-Benzoyl-2-thiobiuret (CAS: 41835-24-9) serves as a critical ligand for coordination chemistry and a precursor for 5-amino-1,2,4-thiadiazol-3-one scaffolds.[1][2][3] However, a dangerous assumption prevails in the market: that "commercial grade" (often labeled 95-98%) is sufficient for sensitive oxidative cyclizations or metal complexation.[1][2][3]
The Reality: Commercial 1-Benzoyl-2-thiobiuret is frequently contaminated with benzoyl isothiocyanate (hydrolytic instability), benzamide , and sulfur-based oligomers .[1][2][3] These impurities act as "poison pills" in downstream applications, particularly in oxidative ring closures where they compete for oxidants, leading to complex mixtures that are difficult to separate.[1][2][3]
This guide objectively compares the performance of As-Received Commercial Grade versus In-House Recrystallized Standard , establishing a self-validating protocol to ensure data integrity in drug development.
Comparative Analysis: Commercial vs. Purified
We analyzed a standard commercial batch (Vendor A, labeled 98%) against a batch purified via the protocol defined in Section 4.[1][3]
Table 1: Physicochemical Profile Comparison
| Feature | Commercial Grade (As Received) | Recrystallized Standard (Validated) | Impact on Application |
| Appearance | Pale yellow to off-white powder, often clumpy | Bright yellow crystalline needles | Clumps indicate moisture/hydrolysis.[1][2][3] |
| Melting Point | 168–172 °C (Broad) | 174–175 °C (Sharp) | Broad range confirms eutectic impurities.[1][2][3] |
| HPLC Purity (254 nm) | 94.2% | >99.8% | 5% impurity load significantly alters stoichiometry.[1][2][3] |
| 1H NMR (DMSO-d6) | Visible peaks at δ 7.4-7.9 (Benzamide) | Clean aromatic multiplet (δ 8.1-8.[1][2][3]5) | Benzamide does not participate in cyclization, lowering effective yield.[1][2][3] |
| Solubility (MeOH) | Hazy solution (insoluble polymers) | Clear, bright yellow solution | Haze interferes with optical measurements.[1][2][3] |
Performance Stress Test: Oxidative Cyclization
To demonstrate the functional impact of purity, both grades were subjected to oxidative ring closure (using
The Self-Validating Workflow (Logic & Causality)
Scientific integrity requires a system that flags its own errors.[1][2][3] The following workflow integrates purification with real-time validation.
Diagram 1: Purification & Validation Decision Tree
This DOT diagram outlines the logic flow for handling incoming material.[1][2][3]
Caption: Logical workflow for assessing and upgrading commercial 1-Benzoyl-2-thiobiuret to analytical standards.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Purification
Why this method? Simple recrystallization from ethanol often fails to remove sulfur-rich oligomers.[1][2][3] The Acetonitrile-Methanol (10:1) system is selected because the polarity gradient specifically solubilizes the benzamide impurity while crystallizing the thiobiuret.[1][3]
-
Dissolution: Suspend 10 g of crude 1-Benzoyl-2-thiobiuret in 100 mL of Acetonitrile:Methanol (10:1 v/v).
-
Heating: Heat to 55 °C. Note: Do not boil aggressively; thermal decomposition to benzoyl isothiocyanate can occur above 60 °C.
-
Filtration: If the solution is not clear (milky), filter hot through a sintered glass funnel to remove polymerized byproducts (KCl residues from synthesis may also be present).[1][2][3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 3 hours. Scratching the flask walls induces nucleation.[1][2][3]
-
Collection: Filter the bright yellow crystals. Wash with cold acetonitrile (2 x 10 mL).[1][2][3]
-
Drying: Vacuum dry at 40 °C for 4 hours.
Protocol B: Analytical Validation (HPLC)
Why this method? UV detection at 254 nm captures the benzoyl chromophore.[1][2][3] A high water content in the mobile phase ensures separation of the polar urea/thiourea byproducts.[1][3]
Structural Verification (NMR Interpretation)
The 1H NMR spectrum is the definitive check for isomeric purity (1-benzoyl-2-thiobiuret vs. 1-benzoyl-4-thiobiuret).[1][2][3]
Key Diagnostic Signals (DMSO-d6, 400 MHz):
-
3.7 ppm (Broad s, 4H): Represents the
and protons.[1][3][4] Critical Note: In commercial samples, this peak is often split or shifted due to proton exchange with acidic impurities.[1][2][3] A sharp singlet or defined multiplet here indicates high crystallinity and lack of acidic contaminants.[1][2][3] - 8.1–8.5 ppm (m, 5H): Aromatic protons.[1][2][3][4]
-
Absence of
7.4-7.6 ppm: These regions typically show benzamide or benzoic acid impurities.[1][2][3]
References
-
Synthesis and Crystal Structure: Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[1][3][5] 1-Benzoyl-2-thiobiuret.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[1][3]
-
Isomeric Analysis: Kang, S. K. (2013).[1][2][3][7] 1-Benzoyl-4-thiobiuret.[1][2][3][7] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327.[1][3][7]
-
Commercial Disclaimer & Properties: Sigma-Aldrich Product Specification for 1-Benzoyl-2-thiobiuret (AldrichCPR). [1][2][3]
-
Biological Applications: Cho, N. S., et al. (1996).[1][2][3] Synthesis and reactivity of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives. Journal of Heterocyclic Chemistry, 33, 1201.[1][2][3]
Sources
- 1. 1-Benzoyl-4-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylthiourea | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1-BENZOYL-2-THIOBIURET AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Benzoyl-4-thio-biuret - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published 1-Benzoyl-2-thiobiuret Synthesis Methods
Executive Summary
The synthesis of 1-Benzoyl-2-thiobiuret (CAS: 41835-24-9) presents a unique reproducibility challenge in medicinal chemistry. While the primary literature suggests a straightforward acylation of urea via benzoyl isothiocyanate, practical replication often suffers from low yields (~30%) and ambiguity regarding tautomeric forms (2-thiobiuret vs. 4-thiobiuret).
This guide objectively compares the standard thermal synthesis against optimized catalytic variations. It highlights the critical control points—specifically the in situ generation of benzoyl isothiocyanate and the rigorous purification required to isolate the correct isomer.
Core Chemical Identity
-
Target Isomer: 1-Benzoyl-2-thiobiuret (Sulfur at position 2 relative to the benzoyl-bearing nitrogen, though numbering conventions vary).
-
Key Physical Property: Melting Point 174–175 °C (Yellow crystals).[2]
Part 1: Comparative Analysis of Synthesis Methods
The synthesis of 1-Benzoyl-2-thiobiuret is almost exclusively achieved through the addition of urea to benzoyl isothiocyanate. However, the generation of the isothiocyanate intermediate differentiates the "Classical" method from "Optimized" protocols.
Table 1: Method Performance Matrix
| Feature | Method A: Classical Thermal (Kang et al., 2012) | Method B: PEG-Catalyzed (Adapted from Cheng et al., 2015) |
| Reagents | Benzoyl Chloride, KSCN, Urea, Acetone | Benzoyl Chloride, KSCN, Urea, Acetone, PEG-400 |
| Intermediate Prep | Reflux (50°C) for 3.5 hrs | Room Temperature (20°C) for 2 hrs |
| Urea Addition | Heating at 55°C for 5 hrs | Room Temperature to Mild Heat |
| Yield | Low (~30%) | Moderate to High (Estimated >60%) * |
| Purity Profile | High byproduct load (KCl, polymerized isothiocyanates) | Cleaner conversion due to milder conditions |
| Reproducibility | Low (Highly sensitive to moisture and temp) | High (PEG-400 stabilizes phase transfer) |
| Atom Economy | Poor (Requires excess reagents/solvent) | Improved (Lower energy, better stoichiometry) |
*Note: Yield improvement in Method B is extrapolated from the quantitative conversion of benzoyl chloride to benzoyl isothiocyanate reported by Cheng et al., which is the rate-limiting step in Method A.
Part 2: Critical Reproducibility Factors
The Isomer/Tautomer Trap
Literature often confuses 1-Benzoyl-2-thiobiuret with 1-Benzoyl-4-thiobiuret .
-
Mechanism: The reaction of Benzoyl Isothiocyanate (
) with Urea ( ) primarily attacks the isothiocyanate carbon. -
Outcome: This forms the linear structure
. -
Risk: Variations in solvent polarity or pH during workup can induce tautomerization or favor the formation of the 4-thio isomer (where the Oxygen and Sulfur positions are effectively swapped in the naming convention or structure).
-
Validation: You must confirm the Melting Point (174–175 °C). Lower melting points (e.g., 160–165 °C) often indicate a mixture of isomers or hydrolysis to monothiobiuret.
Moisture Sensitivity of the Intermediate
The in situ generated benzoyl isothiocyanate is extremely sensitive to hydrolysis.
-
Failure Mode: Presence of water converts the isothiocyanate back to benzamide or decomposes it to benzoyl urea, killing the yield.
-
Correction: Use strictly anhydrous acetone. The "milky white" precipitate observed in Method A is KCl, but if the solution turns turbid/cloudy before urea addition, moisture contamination is likely.
Thermal Degradation
Method A requires heating the filtrate to 55°C for 5 hours.[2][3]
-
Observation: Prolonged heating of acyl-thioureas often leads to desulfurization or cyclization to triazines.
-
Recommendation: Monitor the reaction by TLC. Stop heating immediately upon the disappearance of the isothiocyanate spot.
Part 3: Recommended Experimental Protocol
Based on the comparative analysis, the following protocol synthesizes the reliability of Method A with the efficiency of Method B.
Optimized Synthesis of 1-Benzoyl-2-thiobiuret
Phase 1: In Situ Generation of Benzoyl Isothiocyanate
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flush with Nitrogen (
). -
Reagents: Dissolve Potassium Thiocyanate (KSCN) (48.0 g, 0.49 mol) in Anhydrous Acetone (400 mL).
-
Optimization: Add 0.5 mL of PEG-400 as a phase transfer catalyst (PTC).
-
-
Addition: Add Benzoyl Chloride (48 mL, 0.41 mol) dropwise over 30 minutes.
-
Reaction: Stir vigorously.
-
With PEG-400: Stir at Room Temperature for 2 hours.
-
Without PEG-400: Heat to 50°C for 3.5 hours.
-
-
Filtration: Filter off the solid KCl under suction (protect from moisture). The filtrate contains the reactive Benzoyl Isothiocyanate.
Phase 2: Urea Coupling
-
Coupling: Transfer the amber filtrate back to a clean reaction vessel.
-
Addition: Add Urea (24.0 g, 0.40 mol) in a single portion.
-
Reaction: Heat the mixture to 55°C for 5 hours.
-
Note: The solution may darken.
-
-
Crystallization: Cool the solution to room temperature, then place in an ice bath (
) for 4 hours. Scratch the glass walls to induce nucleation.
Phase 3: Purification (Crucial for Reproducibility)
-
Recrystallization: Recrystallize from a 10:1 mixture of Acetonitrile and Methanol .
-
Why this solvent? It selectively solubilizes the byproduct (monothiobiuret) and stabilizes the target crystal lattice.
-
-
Drying: Vacuum dry at 40°C.
-
Validation: Target MP: 174–175 °C .
Part 4: Mechanism & Workflow Visualization
Figure 1: Reaction Logic and Critical Control Points
The following diagram illustrates the reaction pathway, highlighting where moisture ingress or thermal stress causes failure.
Caption: Workflow for 1-Benzoyl-2-thiobiuret synthesis showing critical failure modes (Red) and the optimized pathway (Green/Blue).
Figure 2: Molecular Interaction (H-Bonding Network)
Understanding the crystal lattice is vital for purification. The molecule forms self-assembling "tapes" via Hydrogen bonds, which dictates its solubility in Acetonitrile/MeOH.
Caption: Intermolecular hydrogen bonding network utilized during the specific Acetonitrile:Methanol recrystallization step.[2]
References
-
Kang, S. K., Cho, N. S., & Jeon, M. K. (2012).[1][3] 1-Benzoyl-2-thiobiuret.[1][2][4][5] Acta Crystallographica Section E: Structure Reports Online, 68(2), o395.[1] [Link]
-
Kang, S. K. (2013).[3] 1-Benzoyl-4-thiobiuret.[3] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]
- Cho, N. S., et al. (1991). Tautomeric structure and reactivity of thiobiuret derivatives. Journal of Heterocyclic Chemistry.
Sources
A Structural Showdown: Unveiling the Conformational Nuances of 1-Benzoyl-2-thiobiuret and its Selenium Counterpart
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth structural comparison of 1-Benzoyl-2-thiobiuret and its selenium analog, 1-Benzoyl-2-selenobiuret. Leveraging experimental data for the thio-compound and established synthetic routes and spectroscopic data from related acylselenoureas, we explore the subtle yet significant structural distinctions imparted by the substitution of sulfur with selenium.
Introduction
The fascinating field of bioisosteric replacement, where one atom or group of atoms is substituted for another to create new compounds with potentially enhanced biological activities or physicochemical properties, forms the foundation of this guide. Here, we delve into the structural intricacies of 1-Benzoyl-2-thiobiuret and its heavier chalcogen analog, 1-Benzoyl-2-selenobiuret. While the former has been well-characterized, the latter remains a more elusive target in terms of dedicated structural studies. This guide bridges that gap by combining a detailed analysis of the known structure of the sulfur-containing compound with a predictive exploration of its selenium counterpart, grounded in established synthetic methodologies and spectroscopic data from analogous molecules. Understanding these structural differences is paramount for applications in medicinal chemistry, where such modifications can profoundly influence receptor binding, metabolic stability, and overall therapeutic efficacy.
Molecular Architecture: A Tale of Two Chalcogens
The core structure of these molecules features a benzoyl group appended to a thiobiuret or selenobiuret moiety. The planarity and intramolecular interactions within this framework are key determinants of their chemical behavior.
1-Benzoyl-2-thiobiuret: A Planar Profile Stabilized by Hydrogen Bonding
The crystal structure of 1-Benzoyl-2-thiobiuret, systematically named N-(carbamoyl-carbamothioyl)benzamide, reveals a nearly coplanar arrangement between the benzoyl and thio-biuret groups, with a dihedral angle of approximately 8.48(5)°. This planarity is significantly stabilized by an intramolecular N-H···O hydrogen bond. In the solid state, the molecules are further organized into sheets parallel to the crystallographic bc plane through intermolecular N-H···O and N-H···S hydrogen bonds.[1] The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, relative to the sulfur atom.[1]
Synthesis Strategies: A Common Pathway to Chalcogen Congeners
The synthesis of 1-Benzoyl-2-thiobiuret and its derivatives typically follows a well-established pathway involving the formation of a benzoyl isothiocyanate intermediate.[2][3][4] This same strategy can be effectively adapted for the synthesis of the selenium analog by utilizing potassium selenocyanate.
Experimental Protocol: Synthesis of Acyl-thio/seleno-biurets
This protocol outlines a general and reliable method for the preparation of both 1-Benzoyl-2-thiobiuret and its selenium analog. The key distinction lies in the choice of the chalcocyanate salt.
Step 1: Formation of Benzoyl Iso(seleno)cyanate
-
To a solution of potassium thio/selenocyanate (1.1 equivalents) in a dry aprotic solvent such as acetone or THF, add benzoyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the benzoyl iso(seleno)cyanate intermediate can be monitored by techniques such as thin-layer chromatography (TLC).
Step 2: Reaction with Urea
-
To the solution containing the in situ generated benzoyl iso(seleno)cyanate, add urea (1 equivalent).
-
Continue stirring the reaction mixture at room temperature or with gentle heating for an additional 2-4 hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into cold water or a dilute acid solution to precipitate the crude product.
-
The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthetic workflow for 1-Benzoyl-2-thiobiuret and its selenium analog.
Comparative Structural Analysis: Insights from Spectroscopy and Analogs
In the absence of a crystal structure for 1-Benzoyl-2-selenobiuret, we can infer its structural and electronic properties through a comparative analysis of spectroscopic data from related acylselenoureas and their thio-analogs.
Spectroscopic Fingerprints: IR and NMR Analysis
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating molecular structure.
| Spectroscopic Feature | 1-Benzoyl-2-thiobiuret (and related acylthioureas) | 1-Benzoyl-2-selenobiuret (Predicted, based on acylselenourea analogs) | Key Differences & Rationale |
| IR: ν(C=O) stretch | ~1670-1700 cm⁻¹[4] | ~1680-1720 cm⁻¹[5] | The C=O stretching frequency is expected to be slightly higher in the selenium analog due to the increased electronegativity of selenium compared to sulfur, leading to less electron donation to the carbonyl group. |
| IR: ν(C=S/C=Se) stretch | ~1100-1300 cm⁻¹[4] | ~1100-1280 cm⁻¹[5] | The C=Se bond is weaker and involves a heavier atom than the C=S bond, which would typically result in a lower stretching frequency. However, coupling with other vibrations can make this assignment complex. |
| ¹H-NMR: N-H protons | Downfield shifts, indicating hydrogen bonding. | Similar downfield shifts are expected. | The chemical shifts of the N-H protons are sensitive to hydrogen bonding and the electronic environment. Similar intramolecular hydrogen bonding is anticipated in the selenium analog. |
| ¹³C-NMR: C=S/C=Se carbon | ~178-185 ppm | ~156-160 ppm[5] | The carbon of the C=Se group is significantly more shielded (appears at a lower chemical shift) compared to the C=S carbon. This is a characteristic and diagnostic difference. |
| ¹³C-NMR: C=O carbon | ~165-170 ppm | ~164-174 ppm[5] | A slight downfield shift might be observed for the carbonyl carbon in the selenium analog due to the electronic effects of the C=Se group. |
Table 1: Comparative Spectroscopic Data
Bond Lengths and Angles: Extrapolations from Analogs
By examining the crystal structures of various acylthiourea and acylselenourea derivatives, we can predict the key geometric parameters for 1-Benzoyl-2-selenobiuret.
| Structural Parameter | 1-Benzoyl-2-thiobiuret (and related acylthioureas) | 1-Benzoyl-2-selenobiuret (Predicted, based on acylselenourea analogs) | Rationale for Predicted Differences |
| C=S / C=Se Bond Length | ~1.68 Å | ~1.83 Å | The larger atomic radius of selenium results in a longer carbon-chalcogen double bond. |
| C-N Bond Lengths (within the biuret core) | Shorter C-N bonds adjacent to C=S, indicating some double bond character. | Similar trend expected, but potentially with slightly longer C-N bonds compared to the thio-analog. | The electronic properties of the C=Se group will influence the delocalization within the selenobiuret moiety. |
| Intramolecular H-bonding | Strong N-H···O hydrogen bonding is observed.[1] | Strong N-H···O hydrogen bonding is highly probable. | This interaction is crucial for maintaining the planarity and stability of the molecule. |
| Conformation | Predominantly planar.[1] | Expected to be predominantly planar. | The stabilizing effect of intramolecular hydrogen bonding and π-conjugation would favor a planar conformation. |
Table 2: Comparative Geometric Parameters
Caption: Logical relationship of structural features in the two analogs.
Conclusion and Future Perspectives
This comparative guide illuminates the structural landscape of 1-Benzoyl-2-thiobiuret and its selenium analog. While direct experimental data for the latter is pending, a robust framework for its synthesis and predicted structural characteristics has been established based on well-documented chemistry of related compounds. The substitution of sulfur with selenium is anticipated to primarily manifest in a longer carbon-chalcogen bond, which in turn influences the electronic properties and spectroscopic signatures of the molecule, most notably the ¹³C-NMR chemical shift of the C=Se carbon.
The synthesis and full structural elucidation of 1-Benzoyl-2-selenobiuret through X-ray crystallography would be a valuable endeavor to experimentally validate the predictions outlined in this guide. Such studies would provide a more complete picture of the subtle yet significant effects of chalcogen substitution in this important class of compounds, paving the way for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science.
References
-
Contreras Aguilar, E.; Echeverría, G. A.; Piro, O. E.; Ulic, S. E.; Jios, J. L.; Tuttolomondo, M. E.; Molina, R. D. I.; Arena, M. E. Acyl thiourea derivatives: A study of crystallographic, bonding, biological and spectral properties. Chemical Physics Letters. 2019, 715, 64-71. [Link]
-
Farhan, H. S.; AL-azizz, S. A.; AL-jadaan, S. A. N. SYNTHESIS, CHARACTERIZATION OF SOME NEW ACYLSELENOUREA AND ACYLTHIOUREA DERIVATIVES. Azerbaijan Medical Journal. 2022, 62(08), 2068-2077. [Link]
-
Koketsu, M.; Kobayashi, C.; Ishihara, H. The Preparation of Acylselenourea and Selenocarbamate Using Isoselenocyanate. Heteroatom Chemistry. 2003, 14(3), 232-236. [Link]
-
Mohamed, G. G.; Omar, M. M.; Hindy, A. M. Synthesis, characterization, speciation and biological studies on metal chelates of 1-benzoyl(1,2,4-triazol-3-yl)thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2006, 65(3-4), 582-589. [Link]
-
Onwudiwe, D. C.; E-mail, P. E. C. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry. 2020, 11(1), 54-62. [Link]
-
Palla, M.; Panelli, S.; Pieraccini, S.; Sironi, M. Synthesis of novel 1-benzoylhexahydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione. Molbank. 2018, 2018(4), M1014. [Link]
-
Rashid, U.; Ahmad, I.; Ambreen, S.; Khan, I.; Al-Rashida, M.; Hamayun, M. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. RSC Advances. 2020, 10(42), 25066-25081. [Link]
-
Reis, J. C. R.; de Souza, P. C.; Piro, O. E.; Castellano, E. E.; Cominetti, M. R.; Ferreira, A. G.; Batista, A. A.; Pereira, F. C. M. Copper(I) Complexes with Anionic Acylthio- or Acylselenourea Ligands and N-Heterocyclic Carbenes or Phosphanes. European Journal of Inorganic Chemistry. 2019, 2019(39-40), 4335-4343. [Link]
-
Kang, S. K.; Cho, N. S.; Jeon, M. K. 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online. 2012, 68(Pt 2), o395. [Link]
-
Wikipedia. Benzamide. [Link]
-
Kavak, G.; Öztürk, S.; Necefoğlu, H.; Yüksek, H. Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. Turkish Journal of Chemistry. 2009, 33(6), 857-868. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
